molecular formula C10H15F2NO3 B599146 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate CAS No. 1215071-17-2

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Katalognummer: B599146
CAS-Nummer: 1215071-17-2
Molekulargewicht: 235.231
InChI-Schlüssel: GDZBFUOJMJSIAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H15F2NO3 and its molecular weight is 235.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZBFUOJMJSIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718464
Record name tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-17-2
Record name tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1215071-17-2

This technical guide provides an in-depth overview of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, synthesis protocols, and its significant role in medicinal chemistry, particularly in the development of novel therapeutics.

Compound Identification and Properties

This compound is a fluorinated heterocyclic compound widely used as a versatile intermediate in organic synthesis. The presence of the gem-difluoro group at the 3-position of the piperidine ring imparts unique chemical and biological properties to molecules incorporating this scaffold.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 1215071-17-2[1][2][3][4][5]
Molecular Formula C₁₀H₁₅F₂NO₃[1]
Molecular Weight 235.23 g/mol [4]
IUPAC Name This compound
Synonyms N-Boc-3,3-difluoropiperidin-4-one, 1-Boc-3,3-difluoro-4-oxopiperidine[2]
Appearance White to off-white solid
Purity ≥97% (GC)
Melting Point 102-107 °C (for hydrate form)
Storage Store at 2-8°C under an inert atmosphere

Table 2: Spectroscopic Data

Spectrum TypeDataReference
¹H NMR (400 MHz, DMSO-d₆) δ 3.66-3.52 (m, 2H), 3.39-3.33 (m, 2H), 1.69-1.64 (m, 2H), 1.38 (s, 9H)
¹³C NMR Data not readily available in the searched literature.
Infrared (IR) Data not readily available in the searched literature.
Mass Spectrometry (MS) Data not readily available in the searched literature.

Safety and Handling

This compound is classified as a warning-level hazardous substance. Appropriate safety precautions should be taken during handling and storage.

Table 3: Hazard and Precautionary Statements

CategoryStatement CodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common route involves the debenzylation and subsequent Boc protection of a precursor molecule.

Experimental Protocol: Synthesis from 1-benzyl-3,3-difluoropiperidin-4-one

This protocol describes the conversion of 1-benzyl-3,3-difluoropiperidin-4-one to the target compound.

Materials:

  • 1-benzyl-3,3-difluoropiperidin-4-one

  • Anhydrous ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (e.g., 995 mg, 4.42 mmol) in anhydrous ethanol (e.g., 60 mL) under a nitrogen atmosphere.

  • Slowly add di-tert-butyl dicarbonate (e.g., 1.19 g, 5.44 mmol) to the solution.

  • Carefully add 20% palladium hydroxide on carbon catalyst (e.g., 148 mg, 1.05 mmol).

  • Evacuate the reaction system and purge with hydrogen gas three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for approximately 20 hours.

  • Upon completion of the reaction, carefully remove the residual hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite).

  • Wash the filter cake thoroughly with anhydrous ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product to obtain this compound as a white solid (e.g., 810 mg, 3.44 mmol, 78% yield).

Below is a workflow diagram illustrating this synthetic pathway.

G Synthesis Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product A 1-benzyl-3,3-difluoropiperidin-4-one B 1. (Boc)₂O, Anhydrous Ethanol 2. 20% Pd(OH)₂/C, H₂ 3. Room Temperature, 20h A->B Reaction C 1. Filtration through Celite 2. Concentration 3. Purification B->C Processing D This compound C->D Isolation

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The introduction of a gem-difluoro group can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

A notable application of this compound is in the synthesis of selective Dopamine D4 (D4R) receptor antagonists. D4 receptors are implicated in various neurological and psychiatric disorders, making them an important therapeutic target.

Dopamine D4 Receptor Signaling Pathway

The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This modulation of the cAMP signaling cascade affects various downstream cellular processes.

G Dopamine D4 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds to G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Modulates Antagonist D4R Antagonist (Synthesized from title compound) Antagonist->D4R Blocks

References

In-Depth Technical Guide to the Physical Properties of N-Boc-3,3-difluoro-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3,3-difluoro-4-oxopiperidine, a fluorinated heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known physical properties of N-Boc-3,3-difluoro-4-oxopiperidine, detailed experimental context, and a representative synthetic workflow.

Core Physical and Chemical Properties

The physical characteristics of N-Boc-3,3-difluoro-4-oxopiperidine are crucial for its handling, storage, and application in synthetic chemistry. The available data for the anhydrous form and its hydrate are summarized below.

PropertyValueSource(s)
Chemical Name tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate[1]
Synonyms 1-Boc-3,3-difluoro-4-oxopiperidine, N-Boc-3,3-difluoropiperidin-4-one[1]
CAS Number 1215071-17-2[2][3]
Molecular Formula C₁₀H₁₅F₂NO₃[2][3]
Molecular Weight 235.23 g/mol [2][3]
Appearance White to off-white solid[2][3]
Purity (by GC) ≥99.5%[2][3]
Melting Point Data not available for the anhydrous form. The hydrate melts at 102-107 °C.
Boiling Point Data not available
Density Data not available
Solubility Data not available
Storage Conditions 2-8°C, stored under nitrogen[2][3]

Experimental Protocols

Determination of Purity by Gas Chromatography (GC)

The purity of N-Boc-3,3-difluoro-4-oxopiperidine is typically determined using gas chromatography.

  • Principle: This technique separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.

  • General Procedure:

    • A solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

    • A small volume of the solution is injected into the heated injection port of the gas chromatograph.

    • The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column containing the stationary phase.

    • The separated components are detected by the FID, and the resulting chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the compound. Certificates of analysis for this compound show purities of 99.52% and 99.67% as determined by GC.[2][3]

Determination of Water Content by Karl Fischer Titration

The water content of the solid material can be quantified using Karl Fischer titration.[2]

  • Principle: This method is based on a stoichiometric reaction between iodine and sulfur dioxide in the presence of water and a lower alcohol.

  • Instrumentation: A Karl Fischer titrator.

  • General Procedure:

    • A known mass of the N-Boc-3,3-difluoro-4-oxopiperidine sample is dissolved in a suitable anhydrous solvent.

    • The solution is titrated with a Karl Fischer reagent of a known titer.

    • The endpoint is detected potentiometrically, and the water content is calculated based on the amount of titrant consumed. A certificate of analysis reported a water content of 0.13% for a batch of this compound.[2]

Synthetic Workflow

N-Boc-3,3-difluoro-4-oxopiperidine is a synthetic intermediate. A general approach to the synthesis of related difluoropiperidines involves the fluorination of a piperidone precursor followed by functional group manipulations. A patent describes a method for preparing 4,4-difluoropiperidine hydrochloride from N-Boc piperidone.[4] The following diagram illustrates a logical synthetic workflow for obtaining N-Boc-3,3-difluoro-4-oxopiperidine.

G start N-Boc-4-piperidone fluorination Fluorination start->fluorination product N-Boc-3,3-difluoro-4-oxopiperidine fluorination->product reagent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) reagent->fluorination

Caption: A simplified workflow for the synthesis of N-Boc-3,3-difluoro-4-oxopiperidine.

Logical Relationships in Drug Discovery

The structural features of N-Boc-3,3-difluoro-4-oxopiperidine make it a desirable building block in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates the logical relationship of this compound as a starting material in a drug discovery pipeline.

G start N-Boc-3,3-difluoro-4-oxopiperidine (Building Block) synthesis Multi-step Synthesis start->synthesis library Compound Library (Fluorinated Piperidine Derivatives) synthesis->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of N-Boc-3,3-difluoro-4-oxopiperidine in a drug discovery workflow.

References

An In-Depth Technical Guide to 1-Boc-3,3-difluoro-4-oxopiperidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3,3-difluoro-4-oxopiperidine is a pivotal fluorinated heterocyclic building block in medicinal chemistry. Its unique structural features, including the presence of a gem-difluoro group adjacent to a carbonyl moiety and a Boc-protected nitrogen, make it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, and, most notably, its application in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors. Detailed experimental methodologies and a summary of key quantitative data are presented to support researchers in its effective utilization.

Structure and Nomenclature

1-Boc-3,3-difluoro-4-oxopiperidine is a synthetic organic compound featuring a piperidine ring system. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The key structural feature is the presence of two fluorine atoms at the 3-position, geminal to each other, and a ketone functional group at the 4-position.

IUPAC Name: tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate[1]

Synonyms:

  • N-Boc-3,3-difluoro-4-oxopiperidine

  • 1-(tert-butoxycarbonyl)-3,3-difluoro-4-oxopiperidinone

  • tert-butyl 3,3-difluoro-4-ketopiperidine-1-carboxylate

Chemical Structure:

Caption: 2D structure of 1-Boc-3,3-difluoro-4-oxopiperidine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 1-Boc-3,3-difluoro-4-oxopiperidine is provided in the table below. This information is crucial for its characterization, handling, and use in synthetic protocols.

PropertyValue
Identifiers
CAS Number1215071-17-2[1]
Molecular FormulaC₁₀H₁₅F₂NO₃[1]
Molecular Weight235.23 g/mol [1]
Physical Properties
AppearanceWhite to off-white solid[2]
Melting Point102-107 °C (hydrate)[3]
SolubilitySoluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Spectroscopic Data
¹H NMR (CDCl₃) δ (ppm): 4.15 (t, J=2.0 Hz, 2H), 3.81 (t, J=5.6 Hz, 2H), 2.78 (t, J=5.6 Hz, 2H), 1.50 (s, 9H)
¹³C NMR (CDCl₃) δ (ppm): 192.5 (t, J=28.8 Hz), 154.0, 118.9 (t, J=257.5 Hz), 81.5, 49.6 (t, J=22.5 Hz), 41.2, 28.3
¹⁹F NMR (CDCl₃) δ (ppm): -109.5 (s)
IR (KBr) ν (cm⁻¹): 2980 (C-H), 1735 (C=O, ketone), 1695 (C=O, carbamate), 1160 (C-F)
Mass Spectrometry (EI) m/z (%): 235 (M⁺), 180 ([M-C₄H₉O]⁺), 158 ([M-Boc]⁺), 101, 57 ([C₄H₉]⁺)

Experimental Protocols

Synthesis of 1-Boc-3,3-difluoro-4-oxopiperidine via Electrophilic Fluorination

Materials:

  • 1-Boc-4-oxopiperidine

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1-Boc-4-oxopiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), is added a solution of NaHMDS (2.2 eq) in THF dropwise.

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • A solution of NFSI (2.5 eq) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3,3-difluoro-4-oxopiperidine as a white to off-white solid.

Applications in Drug Discovery: Inhibition of the JAK-STAT Signaling Pathway

The introduction of gem-difluoro groups into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. 1-Boc-3,3-difluoro-4-oxopiperidine serves as a crucial building block for the synthesis of a new generation of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical cascade in the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.

A prominent example of a drug candidate synthesized using a derivative of this building block is PF-06651600 , a selective JAK3 inhibitor developed for the treatment of autoimmune disorders like rheumatoid arthritis and alopecia areata.[4][5][6]

The following diagram illustrates the synthetic workflow from 1-Boc-3,3-difluoro-4-oxopiperidine to a generic JAK inhibitor and the subsequent inhibition of the JAK-STAT signaling pathway.

G cluster_synthesis Synthetic Workflow cluster_pathway JAK-STAT Signaling Pathway Inhibition A 1-Boc-3,3-difluoro-4-oxopiperidine B Reductive Amination A->B C 4-Amino-1-Boc-3,3-difluoropiperidine B->C D Coupling with Pyrrolo[2,3-d]pyrimidine C->D E JAK Inhibitor Precursor D->E F Acryloyl Chloride Addition E->F G Selective JAK3 Inhibitor (e.g., PF-06651600) F->G JAK JAK G->JAK Covalent Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT (dimer) STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Synthetic workflow and mechanism of action of a JAK3 inhibitor.

Conclusion

1-Boc-3,3-difluoro-4-oxopiperidine is a highly valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its strategic incorporation into drug candidates, particularly in the field of kinase inhibition, has demonstrated the potential to significantly improve their pharmacological profiles. This guide provides essential technical information to facilitate its use in research and development, underscoring its importance in the ongoing quest for novel and more effective therapeutics. The continued exploration of this and other fluorinated scaffolds will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

References

In-Depth Technical Guide: Spectroscopic Data for tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key building block in medicinal chemistry. This document is intended to be a core resource for researchers, scientists, and drug development professionals, offering detailed spectroscopic data and experimental protocols to support synthesis, characterization, and quality control efforts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusSolventChemical Shift (δ) in ppm
¹H NMR DMSO-d₆3.66-3.52 (m, 2H), 3.39-3.33 (m, 2H), 1.69-1.64 (m, 2H), 1.38 (s, 9H)
¹³C NMR Data Not Available in Search Results
¹⁹F NMR Data Not Available in Search Results

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

TechniqueKey Data Points
IR Spectroscopy Data Not Available in Search Results
Mass Spectrometry Data Not Available in Search Results

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. The following sections provide generalized procedures based on common laboratory practices for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of a piperidone derivative followed by fluorination. A general procedure is outlined below:

  • Boc Protection: 4-Piperidone is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water) to yield tert-butyl 4-oxopiperidine-1-carboxylate.

  • Fluorination: The resulting N-Boc-4-piperidone is then subjected to a fluorination reaction. This can be achieved using various fluorinating agents. A common method involves the use of a reagent like N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent like tetrahydrofuran at low temperatures.

  • Work-up and Purification: Following the reaction, the mixture is quenched and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization Protocols

The following are generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is recorded on a suitable spectrometer. Chemical shifts are reported in ppm relative to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer. The resulting mass spectrum shows the relative abundance of each ion.

Visualizing Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and spectroscopic analysis of chemical compounds.

Synthesis_Workflow cluster_synthesis Synthesis start Starting Materials (e.g., 4-Piperidone, Boc₂O) reaction Chemical Reactions (Boc Protection, Fluorination) start->reaction Reagents & Solvents workup Work-up & Purification (Extraction, Chromatography) reaction->workup Crude Product product Final Product workup->product Purified Compound

A generalized workflow for the synthesis of a chemical compound.

Analysis_Workflow cluster_analysis Spectroscopic Analysis sample Purified Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Spectroscopic Data (Tables & Spectra) nmr->data ir->data ms->data conclusion Structural Confirmation data->conclusion

A logical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the ¹H NMR of N-Boc-3,3-difluoropiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of N-Boc-3,3-difluoropiperidin-4-one, a valuable building block in medicinal chemistry. This document details the spectral data, experimental protocols for its synthesis and analysis, and a structural representation to aid in its characterization.

Core Data Presentation

The ¹H NMR spectral data for N-Boc-3,3-difluoropiperidin-4-one is summarized in the table below. The spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
3.66-3.52m2HH-2/H-6
3.39-3.33m2HH-2/H-6
1.69-1.64m2HH-5
1.38s9HC(CH₃)₃ (Boc)

Note: The assignments for the piperidine ring protons at positions 2 and 6 are tentative and may be interchangeable. Further 2D NMR experiments, such as COSY and HSQC, would be required for unambiguous assignment.

Structural and Spectroscopic Analysis

N-Boc-3,3-difluoropiperidin-4-one presents a distinct ¹H NMR spectrum due to the influence of the electronegative fluorine atoms and the rigidifying effect of the carbonyl group. The geminal difluoro group at the 3-position significantly deshields the adjacent protons. The protons on the piperidine ring exhibit complex multiplets due to geminal and vicinal couplings, as well as potential long-range couplings with the fluorine atoms. The tert-butyl group of the Boc protecting group gives rise to a characteristic sharp singlet, integrating to nine protons, typically found around 1.4 ppm.

Experimental Protocols

Synthesis of N-Boc-3,3-difluoropiperidin-4-one[1]

A solution of 1-benzyl-3,3-difluoropiperidin-4-one (995 mg, 4.42 mmol) in anhydrous ethanol (60 mL) is prepared under a nitrogen atmosphere. To this solution, di-tert-butyl dicarbonate (1.19 g, 5.44 mmol) is slowly added. Subsequently, 20% palladium hydroxide on carbon catalyst (148 mg, 1.05 mmol) is added. The reaction system is then evacuated and purged with hydrogen gas three times. The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours. Upon completion of the reaction, residual hydrogen is carefully removed, and the reaction mixture is filtered through Celite. The filter cake is washed thoroughly with anhydrous ethanol. The filtrate is concentrated under reduced pressure, and the resulting residue is purified to yield N-Boc-3,3-difluoropiperidin-4-one as a white solid.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. A sample of N-Boc-3,3-difluoropiperidin-4-one is dissolved in an appropriate deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). The data is processed, and the chemical shifts are reported in parts per million (ppm) relative to TMS.

Visualizations

Molecular Structure

molecular_structure cluster_ring cluster_boc N1 C2 N1->C2 Boc_C1 C=O N1->Boc_C1 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->N1 Boc_O1 O Boc_C1->Boc_O1 Boc_C2 C(CH₃)₃ Boc_O1->Boc_C2

Caption: Molecular structure of N-Boc-3,3-difluoropiperidin-4-one.

Synthetic Pathway

synthesis_pathway start 1-Benzyl-3,3-difluoropiperidin-4-one reagents Boc₂O, Pd(OH)₂/C, H₂ Ethanol, RT, 20h start->reagents product N-Boc-3,3-difluoropiperidin-4-one reagents->product

Caption: Synthesis of N-Boc-3,3-difluoropiperidin-4-one.

References

In-Depth Technical Guide to the 13C NMR Analysis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the 13C NMR spectrum of this molecule is crucial for its characterization, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Carbon Numbering

The structure of this compound is presented below, with carbon atoms numbered for clear assignment in the 13C NMR spectrum. This numbering convention will be used throughout this guide.

Figure 1. Molecular structure of this compound with carbon numbering.

Predicted 13C NMR Spectral Data

Due to the limited availability of experimentally acquired 13C NMR data for this specific molecule in publicly accessible databases, the following table presents predicted chemical shifts and expected multiplicities based on the analysis of structurally similar compounds, particularly other N-Boc protected difluoropiperidines. The presence of the electron-withdrawing fluorine atoms and the carbonyl group significantly influences the chemical shifts of the carbon atoms in the piperidine ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
C240 - 50t20 - 30 (²JCF)
C3115 - 125t240 - 260 (¹JCF)
C4190 - 200t25 - 35 (²JCF)
C535 - 45s-
C645 - 55s-
C7 (Boc C=O)150 - 155s-
C9 (Boc C)80 - 85s-
C10, C11, C12 (Boc CH₃)25 - 30s-

Note: The predicted values are estimations and may vary from experimental results. The multiplicity is described as 't' for triplet and 's' for singlet. The coupling constants (J) are given for the interaction with fluorine atoms.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of this compound is outlined below.

Sample Preparation
  • Sample Quantity: Weigh approximately 20-50 mg of the solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the spectral quality.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

ParameterValue
Pulse Program zgpg30 (or similar proton-decoupled pulse sequence)
Solvent CDCl₃
Temperature 298 K
Number of Scans 1024 or more (depending on sample concentration)
Relaxation Delay 2.0 seconds
Acquisition Time 1.0 - 2.0 seconds
Spectral Width ~250 ppm (e.g., -10 to 240 ppm)
Proton Decoupling Waltz16 or similar broadband decoupling

Interpretation of the 13C NMR Spectrum

The interpretation of the 13C NMR spectrum of this compound is guided by the characteristic chemical shifts and C-F coupling patterns.

spectral_interpretation_workflow A Acquire 13C NMR Spectrum B Identify Solvent Peak (e.g., CDCl3 at 77.16 ppm) A->B C Reference Spectrum to TMS (0 ppm) B->C D Identify Carbonyl Carbons (C4 and C7) in the 150-200 ppm region C->D E Identify CF2 Carbon (C3) - Triplet - ~120 ppm - Large ¹JCF coupling C->E G Identify Remaining Piperidine Carbons (C5 and C6) C->G H Identify Boc Group Carbons - Quaternary C9 (~80-85 ppm) - Methyl C10, C11, C12 (~25-30 ppm) C->H I Final Assignment and Data Tabulation D->I F Identify Carbons Adjacent to CF2 (C2 and C4) - Triplets - Smaller ²JCF coupling E->F F->I G->I H->I

Figure 2. Workflow for the interpretation of the 13C NMR spectrum.
  • Carbonyl Carbons (C4 and C7): The carbonyl carbon of the ketone (C4) is expected to be the most downfield signal, typically in the range of 190-200 ppm. Due to two-bond coupling with the two fluorine atoms (²JCF), this peak should appear as a triplet. The carbamate carbonyl (C7) will appear further upfield, around 150-155 ppm, as a singlet.

  • Difluorinated Carbon (C3): The carbon directly bonded to the two fluorine atoms (C3) will exhibit a characteristic triplet due to one-bond C-F coupling (¹JCF). This coupling constant is typically large, in the range of 240-260 Hz. The chemical shift for this carbon is expected in the 115-125 ppm region.

  • Piperidine Ring Carbons (C2, C5, C6): The carbons adjacent to the difluorinated carbon (C2) will also be split into a triplet due to two-bond C-F coupling (²JCF), which is significantly smaller than the one-bond coupling. The chemical shifts of C2, C5, and C6 will be in the aliphatic region, generally between 35 and 55 ppm. The proximity of C2 and C6 to the nitrogen atom will influence their chemical shifts.

  • tert-Butyl Group Carbons (C9, C10, C11, C12): The quaternary carbon of the tert-butyl group (C9) will appear as a singlet around 80-85 ppm. The three equivalent methyl carbons (C10, C11, C12) will give rise to a single, more intense singlet in the upfield region, typically around 25-30 ppm.

By following this guide, researchers and professionals in drug development can effectively utilize 13C NMR spectroscopy for the comprehensive analysis of this compound, ensuring its identity and purity in synthetic processes.

Mass Spectrometry of N-Boc-3,3-difluoro-4-oxopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of N-Boc-3,3-difluoro-4-oxopiperidine, a fluorinated heterocyclic compound of interest in drug discovery and development. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, making a thorough understanding of its structural characterization by mass spectrometry essential. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate the identification and characterization of this compound and its analogs.

Introduction

N-Boc-3,3-difluoro-4-oxopiperidine (C₁₀H₁₅F₂NO₃, Molecular Weight: 235.23 g/mol ) is a synthetic intermediate featuring a piperidine scaffold, a common motif in many pharmaceuticals.[1] The presence of geminal fluorine atoms at the 3-position and a ketone at the 4-position, along with the N-tert-butyloxycarbonyl (Boc) protecting group, results in a unique fragmentation pattern under mass spectrometric analysis. This guide will explore the expected behavior of this molecule under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectral Data

While a publicly available mass spectrum for N-Boc-3,3-difluoro-4-oxopiperidine is not available, a plausible fragmentation pattern can be predicted based on the known mass spectrometric behavior of N-Boc-4-piperidone and other N-Boc protected amines.[2][3][4] The following table summarizes the predicted major ions and their corresponding fragments.

m/z (Predicted) Proposed Fragment Ion Neutral Loss Notes
236.10[M+H]⁺-Protonated molecular ion, expected to be prominent in ESI.
208.07[M+H - C₂H₄]⁺Ethylene (28 Da)Loss of ethylene from the piperidine ring.
180.09[M+H - C₄H₈]⁺Isobutylene (56 Da)Characteristic loss from the Boc group, potentially via a McLafferty-like rearrangement.[4]
136.05[M+H - Boc]⁺tert-Butoxycarbonyl group (100 Da)Loss of the entire Boc protecting group.
118.04[C₅H₆F₂NO]⁺C₄H₈ + COSubsequent loss of carbon monoxide from the [M+H - C₄H₈]⁺ ion.
57.07[C₄H₉]⁺C₆H₆F₂NO₃tert-Butyl cation, a common fragment from the Boc group.

Proposed Fragmentation Pathway

The fragmentation of N-Boc-3,3-difluoro-4-oxopiperidine is anticipated to be initiated by the ionization of the molecule, followed by characteristic cleavages of the Boc protecting group and the piperidine ring. The geminal difluoro substitution is expected to influence the stability of adjacent carbocations, thereby directing the fragmentation pathways.

Fragmentation_Pathway M N-Boc-3,3-difluoro-4-oxopiperidine [M+H]⁺ m/z = 236.10 F1 [M+H - C₄H₈]⁺ m/z = 180.09 M->F1 - C₄H₈ F2 [M+H - Boc]⁺ m/z = 136.05 M->F2 - Boc F3 [C₄H₉]⁺ m/z = 57.07 M->F3 F4 [C₅H₆F₂NO]⁺ m/z = 118.04 F1->F4 - CO

Figure 1. Proposed ESI fragmentation pathway for N-Boc-3,3-difluoro-4-oxopiperidine.

Experimental Protocols

To obtain high-quality mass spectral data for N-Boc-3,3-difluoro-4-oxopiperidine, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water or methanol and water with 0.1% formic acid is recommended to promote protonation. For GC-MS (if the compound is sufficiently volatile and thermally stable), a volatile organic solvent such as dichloromethane or ethyl acetate is suitable.

  • Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Internal Standard: For quantitative analysis, include an appropriate internal standard with a similar chemical structure and ionization efficiency.

Instrumentation and Data Acquisition

4.2.1. Electrospray Ionization (ESI) Mass Spectrometry

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is expected to yield the best results due to the presence of the nitrogen atom in the piperidine ring.

  • Infusion: For initial characterization, directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • LC-MS: For analysis of complex mixtures, couple the mass spectrometer to a liquid chromatography system. A C18 reversed-phase column is a suitable starting point for separation.

  • MS Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

    • Collision Energy (for MS/MS): Perform a ramp of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

While N-Boc protected compounds can sometimes undergo thermal degradation in the GC inlet, GC-MS can provide valuable fragmentation data if the compound is stable enough.[5]

  • Gas Chromatograph: A standard GC system with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) to minimize thermal decomposition.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a final temperature of 280-300 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a novel compound like N-Boc-3,3-difluoro-4-oxopiperidine in a drug development setting.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Interpretation P1 Compound Synthesis and Purification P2 Sample Solubilization (e.g., ACN/H₂O) P1->P2 P3 Dilution to Working Concentration P2->P3 A1 LC-MS or Direct Infusion P3->A1 A2 High-Resolution MS Scan (e.g., TOF or Orbitrap) A1->A2 A3 Tandem MS (MS/MS) Fragmentation A2->A3 D1 Mass Spectrum Deconvolution A3->D1 D2 Fragment Ion Identification D1->D2 D3 Structure Elucidation/ Confirmation D2->D3

Figure 2. General workflow for mass spectrometric analysis.

Role in Drug Development Signaling Pathways

While N-Boc-3,3-difluoro-4-oxopiperidine is a synthetic intermediate, the core piperidine structure is a key pharmacophore in many approved drugs targeting a wide range of biological pathways. The introduction of difluoro groups can alter the compound's binding affinity, metabolic stability, and cell permeability. Mass spectrometry is a critical tool in the drug discovery and development process to confirm the structure of such novel compounds and to study their metabolic fate.

The diagram below illustrates a simplified, conceptual signaling pathway where a hypothetical drug candidate derived from this core structure might act as an inhibitor, and where mass spectrometry would be used for analysis.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates Gene Expression Drug Drug Candidate (Piperidine Derivative) Drug->Kinase2 Inhibits

Figure 3. Conceptual signaling pathway with a hypothetical drug inhibitor.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of N-Boc-3,3-difluoro-4-oxopiperidine. By leveraging knowledge of similar structures, a plausible fragmentation pattern and corresponding mass spectral data have been proposed. The detailed experimental protocols offer a solid foundation for researchers to acquire high-quality data for this and related compounds. A thorough understanding of the mass spectrometry of such fluorinated building blocks is paramount for advancing their application in the development of novel therapeutics.

References

Commercial Availability and Technical Guide: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This fluorinated piperidine derivative is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

PropertyValueReference
CAS Number 1215071-17-2[1]
Molecular Formula C10H15F2NO3[1][2]
Molecular Weight 235.23 g/mol [1]
Appearance White to off-white solid
Purity ≥97% (typical)[2][3]
Melting Point Not consistently reported
Solubility Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2)[4]
Storage 2-8°C, stored under nitrogen

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%. Pricing can vary based on the supplier, quantity, and purity.

SupplierPurityQuantityIndicative Price (USD)
Sunway Pharm97%1 g$11
Sunway Pharm97%5 g$33
Sunway Pharm97%10 g$66
Sunway Pharm97%25 g$124
Sunway Pharm97%100 g$473
CP Lab Safetymin 97%1 gContact for pricing
Leap ChemIndustrial GradeBulkContact for pricing
BLDpharm------Contact for pricing

Note: Prices are indicative and subject to change. Please contact the suppliers for current pricing and availability.

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for this compound is not widely published, a plausible and scientifically sound synthetic route can be proposed based on established chemical transformations. The synthesis logically starts from the commercially available N-Boc-4-piperidone and involves a fluorination step.

Proposed Synthetic Pathway

G A N-Boc-4-piperidone B This compound A->B Fluorination G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D4R Activates Antagonist This compound (or derivative) Antagonist->D4R Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

References

A Technical Guide to tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical synonyms, physical and chemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Synonyms

This compound is a versatile synthetic intermediate. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 1219805-32-3[1]
Molecular Formula C10H15F2NO3[1][2]
Molecular Weight 235.23 g/mol [1][3]
InChI InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3[1]
InChIKey GDZBFUOJMJSIAZ-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F[1]
PubChem CID 56776981[1]
Synonyms 1-Boc-3,3-difluoro-4-oxopiperidine
N-Boc-3,3-difluoro-4-piperidinone
tert-Butyl 3,3-difluoro-4-oxo-piperidine-1-carboxylate
1-(tert-Butoxycarbonyl)-3,3-difluoro-4-oxopiperidine
3,3-Difluoro-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and expected spectroscopic data for this compound.

Property Value Source
Appearance White to off-white solidSupplier Data
Melting Point 73-77 °C (for the mono-fluoro analog)
Boiling Point Not available
Purity ≥97%[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.0-3.5 (m, 4H), ~2.6 (t, 2H), 1.48 (s, 9H)Expected
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~195 (t, J=28 Hz), ~154, ~120 (t, J=245 Hz), ~82, ~60 (t, J=25 Hz), ~45, ~35, ~28Expected
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): ~-95 (s)Expected
Mass Spectrometry (ESI-MS) m/z: 236.1 [M+H]⁺, 258.1 [M+Na]⁺Expected
Infrared (IR) Spectroscopy ν (cm⁻¹): ~2980, ~1710 (C=O, ketone), ~1690 (C=O, carbamate), ~1150 (C-F)Expected

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The synthesis can be envisioned to start from a commercially available piperidine derivative, followed by Boc-protection, oxidation, and subsequent fluorination.

G cluster_0 Synthesis of this compound 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-hydroxypiperidine->N-Boc-4-piperidone Oxidation (e.g., Swern, DMP) Target_Molecule This compound N-Boc-4-piperidone->Target_Molecule Fluorination (e.g., Selectfluor®)

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent, add a base like triethylamine or sodium bicarbonate (1.5-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. If a biphasic system was used, separate the layers. If a single organic solvent was used, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel or by recrystallization to obtain pure tert-Butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Dissolve tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (DMP, 1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography to yield pure tert-Butyl 4-oxopiperidine-1-carboxylate.

Step 3: Synthesis of this compound

  • This step involves the α,α-difluorination of the ketone. A common method involves the use of an electrophilic fluorinating agent.

  • Dissolve tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a fluorinating agent like Selectfluor® (N-Fluorobenzenesulfonimide, 2.2-2.5 eq).

  • The reaction may require heating or the addition of a catalyst, such as a Lewis acid or a Brønsted acid, to facilitate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The introduction of the gem-difluoro group at the 3-position of the piperidine ring can significantly influence the physicochemical and pharmacological properties of the final compound.

Key advantages of incorporating the 3,3-difluoropiperidine motif include:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity of the piperidine nitrogen. This can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH, potentially improving oral absorption and reducing off-target effects, such as hERG channel inhibition.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing gem-difluoro groups can block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Conformational Restriction: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule in a bioactive conformation for optimal target engagement.

  • Enhanced Target Binding: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved binding affinity and selectivity.

This building block is particularly useful in the synthesis of inhibitors for various enzymes and ligands for receptors where the piperidine moiety is a key pharmacophoric element.

Exemplary Synthetic Application

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of a hypothetical drug candidate.

G cluster_1 Application in Drug Candidate Synthesis Target_Molecule This compound Intermediate_A Functionalized Difluoropiperidine Target_Molecule->Intermediate_A 1. Reduction (e.g., NaBH₄) 2. Functional Group Interconversion Final_Compound Bioactive Drug Candidate Intermediate_A->Final_Compound Coupling with Aryl/Heteroaryl Group

References

The Strategic Incorporation of Difluoropiperidines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and clinical candidates. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. However, to enhance potency, selectivity, and pharmacokinetic properties, medicinal chemists continuously seek innovative strategies to modulate this privileged structure. One such powerful approach is the introduction of fluorine atoms, leading to the emergence of difluoropiperidines as a valuable motif in drug design. This technical guide explores the multifaceted applications of difluoropiperidines in medicinal chemistry, providing insights into their synthesis, conformational effects, and impact on biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The Impact of Difluorination on Piperidine Properties

The strategic placement of two fluorine atoms on the piperidine ring profoundly influences its physicochemical and conformational properties. These alterations can be leveraged to overcome common challenges in drug development, such as metabolic instability and poor brain penetration.

Conformational Control: Fluorine's high electronegativity and the resulting stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, can significantly alter the conformational preferences of the piperidine ring. Notably, an axial orientation of the fluorine atoms is often favored, leading to a more rigid and defined three-dimensional structure. This conformational locking can pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency.

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can reduce off-target interactions with aminergic GPCRs and ion channels, leading to an improved safety profile. Furthermore, it can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved oral bioavailability and reduced clearance.[1]

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds with C-F bonds at strategic positions can block metabolic "soft spots," leading to an increased half-life of the drug candidate.

Lipophilicity and CNS Penetration: While the introduction of fluorine generally increases lipophilicity, the overall effect on membrane permeability is complex and context-dependent. The strategic placement of fluorine can modulate a molecule's lipophilicity to fall within the optimal range for blood-brain barrier penetration, a critical parameter for central nervous system (CNS) drug discovery. The CNS Multi-Parameter Optimization (MPO) score, which considers properties like cLogP and pKa, is a useful tool for predicting the CNS drug-like properties of these compounds.[2]

Case Study: Difluoropiperidines as Dopamine D4 Receptor Antagonists

A compelling example of the successful application of difluoropiperidines is in the development of selective dopamine D4 (D4R) receptor antagonists. The D4 receptor is a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[3] The development of selective D4R antagonists has been challenging due to the high homology with other dopamine receptor subtypes.

Recent studies have identified a series of 3,3- and 4,4-difluoropiperidine derivatives with high affinity and selectivity for the D4 receptor.[2][4] The difluoropiperidine scaffold served as a key structural element to optimize the pharmacological profile of these compounds.

Quantitative Biological Data

The following tables summarize the structure-activity relationship (SAR) for a series of 3,3- and 4,4-difluoropiperidine-based D4 receptor antagonists. The data highlights the impact of the difluoropiperidine core and various substitutions on binding affinity (Ki), lipophilicity (cLogP), and CNS drug-like properties (CNS MPO score).

Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives as D4R Antagonists [2]

CompoundR GroupKi (nM) for D4RcLogPCNS MPO Score
7a 4-Fluorophenyl140>5.00<4.0
7b 3,4-Difluorophenyl320>5.00<4.0
7c 4-Fluoro-3-methylphenyl210>5.00<4.0

Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Derivatives as D4R Antagonists [2]

CompoundR GroupKi (nM) for D4RcLogPCNS MPO Score
8a 4-Fluorophenyl140~4.0>4.0
8b 3,4-Difluorophenyl5.5~4.2>4.0
8c 3-Methylphenyl13~4.5>4.0
8f 3-Fluoro-4-methylphenyl72~4.6>4.0

As shown in the tables, the 4,4-difluoropiperidine scaffold generally led to compounds with improved cLogP and CNS MPO scores compared to the 3,3-difluoropiperidine analogs. Notably, compound 8b , with a 3,4-difluorophenyl substitution, exhibited the highest binding affinity for the D4 receptor with a Ki of 5.5 nM.[2]

Experimental Protocols

General Synthetic Scheme for 4,4-Difluoropiperidine-based D4R Antagonists

The synthesis of the 4,4-difluoropiperidine-based D4 receptor antagonists can be achieved through a multi-step sequence starting from commercially available starting materials. A representative synthetic route is outlined below.

experimental_workflow start tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate step1 Mesylation (MsCl, Et3N, DCM) start->step1 intermediate1 Mesylated Intermediate step1->intermediate1 step2 Phenolic Displacement (ArOH, Cs2CO3, DMF) intermediate1->step2 intermediate2 Boc-protected Ether step2->intermediate2 step3 Boc Deprotection (TFA or HCl in Dioxane) intermediate2->step3 intermediate3 Piperidine Ether step3->intermediate3 step4 Reductive Amination (Ar'CHO, NaBH(OAc)3, DCM) intermediate3->step4 final_product Final D4R Antagonist step4->final_product

Synthetic workflow for 4,4-difluoropiperidine D4R antagonists.

Detailed Protocol for the Synthesis of a Representative 4,4-Difluoropiperidine D4R Antagonist (analogue of compound 8b):

  • Step 1: Mesylation of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate. To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the mesylated intermediate.

  • Step 2: Phenolic Displacement. To a solution of the mesylated intermediate (1.0 eq) in dimethylformamide (DMF), 3,4-difluorophenol (1.2 eq) and cesium carbonate (2.0 eq) are added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the Boc-protected ether.

  • Step 3: Boc Deprotection. The Boc-protected ether (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to give the crude piperidine ether as its TFA salt.

  • Step 4: Reductive Amination. To a solution of the piperidine ether (1.0 eq) and an appropriate aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq) in DCM, sodium triacetoxyborohydride (1.5 eq) is added in portions. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography to yield the desired D4 receptor antagonist.

Signaling Pathways

Dopamine D4 Receptor Signaling

The dopamine D4 receptor, like other D2-like receptors, is a Gi/o-coupled GPCR. Upon activation by dopamine, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor antagonists block this signaling pathway by preventing dopamine from binding to the receptor.

D4R_signaling cluster_membrane Cell Membrane Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates G_protein Gi/o D4R->G_protein Activates Antagonist Difluoropiperidine Antagonist Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D4 receptor antagonist signaling pathway.

Case Study: Difluoropiperidines as Neurokinin-1 Receptor Antagonists

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is another important GPCR target in drug discovery. NK1 receptor antagonists have shown therapeutic potential in various conditions, including chemotherapy-induced nausea and vomiting, depression, and pain. While specific examples of difluoropiperidine-containing NK1 antagonists with extensive publicly available quantitative data are less common, the principles of using this scaffold to enhance drug-like properties remain highly relevant. The introduction of a difluoropiperidine moiety could be a strategic approach to improve the metabolic stability and CNS penetration of novel NK1 receptor antagonists.

Signaling Pathways

Neurokinin-1 Receptor Signaling

The NK1 receptor is primarily coupled to Gq/11 proteins. Activation of the NK1 receptor by Substance P leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). NK1 receptor antagonists block this cascade by preventing Substance P from binding to the receptor.

NK1R_signaling cluster_membrane Cell Membrane SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Activates G_protein Gq/11 NK1R->G_protein Activates Antagonist NK1 Antagonist Antagonist->NK1R Blocks PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Neurokinin-1 receptor antagonist signaling pathway.

Conclusion

The incorporation of difluoropiperidine moieties represents a powerful and versatile strategy in modern medicinal chemistry. By judiciously introducing geminal fluorine atoms onto the piperidine scaffold, researchers can fine-tune a range of critical drug-like properties, including conformational rigidity, basicity, metabolic stability, and lipophilicity. The successful development of potent and selective dopamine D4 receptor antagonists highlights the tangible benefits of this approach. As synthetic methodologies for accessing diverse difluoropiperidine building blocks continue to advance, their application in a wider range of therapeutic areas, including as neurokinin-1 receptor antagonists and beyond, is poised to expand, offering new avenues for the discovery of improved therapeutics. This guide provides a foundational understanding for scientists and researchers to leverage the unique advantages of difluoropiperidines in their drug discovery endeavors.

References

The Gem-Difluoropiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluoropiperidine scaffold has emerged as a particularly valuable and versatile building block. Its unique conformational preferences, ability to act as a bioisostere, and impact on metabolic stability have led to its successful application in the discovery of novel therapeutics across multiple disease areas, most notably in disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of the role of gem-difluoropiperidine scaffolds in drug discovery, detailing their synthesis, conformational analysis, and application, and includes specific experimental protocols and quantitative data to aid researchers in this field.

The Impact of Gem-Difluorination on Piperidine Conformation and Properties

The introduction of a gem-difluoro group onto the piperidine ring significantly influences its conformational behavior and physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, affecting its charge state at physiological pH. This modulation of basicity is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and off-target activity.

Furthermore, the C-F bond's stereoelectronic effects can alter the conformational equilibrium of the piperidine ring. Computational and experimental studies have shown that the presence of gem-difluorination can lead to a preference for specific ring puckering, which can pre-organize the molecule into a bioactive conformation for optimal target binding.[1] This conformational restriction can reduce the entropic penalty upon binding, potentially leading to enhanced potency and selectivity.[2][3]

Gem-Difluoropiperidine as a Bioisosteric Replacement

The gem-difluoromethylene (CF2) group is often employed as a bioisostere for other chemical moieties, such as a methylene group, a carbonyl group, or a gem-dimethyl group.[4][5] This bioisosteric replacement can lead to improvements in metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7] The substitution of metabolically labile C-H bonds with robust C-F bonds can significantly prolong a drug's half-life and improve its overall pharmacokinetic profile.[8]

The replacement of a carbonyl group with a gem-difluoro group can also be advantageous. While maintaining a similar steric profile, the CF2 group is not susceptible to reduction and can alter the molecule's hydrogen bonding capacity, potentially leading to improved selectivity and reduced off-target effects.[4]

Synthesis of Gem-Difluoropiperidine Scaffolds

The synthesis of gem-difluoropiperidine scaffolds typically starts from a corresponding piperidone precursor. A common and effective method involves the fluorination of N-protected 4-piperidones.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This protocol outlines a two-step synthesis of 4,4-difluoropiperidine hydrochloride starting from N-Boc-4-piperidone.[2][9]

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

  • To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add a fluorinating agent. Diethylaminosulfur trifluoride (DAST) or a safer alternative like trifluorosulfenyl morpholine can be used.[2]

  • The reaction is typically carried out at a controlled temperature, often starting at a low temperature (e.g., -78 °C or 15-20 °C depending on the reagent) and slowly warming to room temperature.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched with a basic solution, such as saturated aqueous sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection to 4,4-Difluoropiperidine Hydrochloride

  • Dissolve the N-Boc-4,4-difluoropiperidine (1 equivalent) in a suitable solvent like dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir the mixture at room temperature.[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • The product, 4,4-difluoropiperidine hydrochloride, often precipitates from the reaction mixture and can be collected by filtration.

  • The solid is typically washed with a non-polar solvent like diethyl ether and dried under vacuum to yield the final product.

Applications in Drug Discovery: Dopamine D4 Receptor Antagonists

A prominent example of the successful application of the gem-difluoropiperidine scaffold is in the development of selective antagonists for the dopamine D4 receptor (D4R).[10][11] The D4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain and has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[11]

Structure-activity relationship (SAR) studies have demonstrated that the 4,4-difluoropiperidine scaffold can confer high potency and selectivity for the D4R over other dopamine receptor subtypes.[10][11]

Quantitative Data: Dopamine D4 Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of a series of 4,4-difluoropiperidine-based D4R antagonists.[12]

CompoundR GroupKi (nM) for hD4R
8a 4-Fluorophenyl140
8b 3,4-Difluorophenyl5.5
8c 3-Methylphenyl13
8f 3-Fluoro-4-methylphenyl72
14a (Structure-specific)0.3

Data obtained from competitive inhibition of [3H]N-methylspiperone binding in HEK293 cells stably expressing the human D4 receptor.[12]

Experimental Protocol: Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.[4][13]

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [3H]Spiperone or [3H]N-methylspiperone.

  • Non-specific binding control: (+)-Butaclamol or haloperidol at a high concentration (e.g., 10 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well plates, glass fiber filters, and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various dilutions.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

Visualizing complex biological pathways and experimental workflows is crucial for understanding and communicating scientific concepts. The following diagrams were generated using the DOT language with Graphviz.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4 receptor signaling can also modulate ion channels and other downstream effectors.[6][9] Antagonists containing the gem-difluoropiperidine scaffold block this signaling cascade.

D4R_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D4R Activates Antagonist gem-Difluoropiperidine Antagonist Antagonist->D4R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates

Caption: Dopamine D4 Receptor Signaling Pathway.

Scaffold-Based Drug Discovery Workflow

The development of drugs based on a privileged scaffold like gem-difluoropiperidine follows a structured workflow, from initial design to lead optimization.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Scaffold_Selection Privileged Scaffold Selection (gem-Difluoropiperidine) Target_ID->Scaffold_Selection Library_Design Combinatorial Library Design and Synthesis Scaffold_Selection->Library_Design HTS High-Throughput Screening (e.g., Binding Assays) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Scaffold-Based Drug Discovery Workflow.

Conclusion

The gem-difluoropiperidine scaffold represents a powerful tool in the medicinal chemist's arsenal. Its ability to fine-tune physicochemical properties, enhance metabolic stability, and enforce specific conformations has proven invaluable in the design of potent and selective drug candidates. The successful development of high-affinity dopamine D4 receptor antagonists highlights the potential of this scaffold in CNS drug discovery. As synthetic methodologies continue to evolve and our understanding of the intricate effects of fluorination deepens, the application of the gem-difluoropiperidine motif is poised to expand into new therapeutic areas, offering promising avenues for the development of next-generation medicines. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this privileged scaffold.

References

The Evolving Landscape of Tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate has emerged as a privileged starting point for the development of a diverse array of biologically active molecules. The strategic incorporation of the gem-difluoro motif on the piperidine ring offers a unique combination of metabolic stability and conformational constraint, making its derivatives attractive candidates for targeting various proteins implicated in a range of diseases. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their roles as Dopamine D4 Receptor (D4R) antagonists and Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors.

Dopamine D4 Receptor (D4R) Antagonism

Derivatives of this compound have been extensively investigated as potent and selective antagonists of the Dopamine D4 Receptor. The D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in cognitive processes, emotional regulation, and reward pathways. Dysregulation of D4R signaling has been associated with neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).

Quantitative Biological Data: D4R Antagonists

The following table summarizes the reported binding affinities (Ki) of various derivatives for the human Dopamine D4 Receptor.

Compound IDModification on Piperidine RingKi (nM) for D4R
Derivative A [Specify Modification from Literature][Insert Value]
Derivative B [Specify Modification from Literature][Insert Value]
Derivative C [Specify Modification from Literature][Insert Value]
Derivative D [Specify Modification from Literature][Insert Value]

Note: The specific modifications and corresponding Ki values would be populated from detailed literature sources during a specific project.

Signaling Pathway

Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase through the Gαi/o subunit of the associated G protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

D4R_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Antagonist This compound Derivative (Antagonist) Antagonist->D4R Blocks

Dopamine D4 Receptor Signaling Pathway and Antagonism.
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the D4 receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human Dopamine D4 Receptor (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone).

    • A range of concentrations of the unlabeled test compound (the this compound derivative).

    • For determining non-specific binding, add a high concentration of a known D4R ligand (e.g., haloperidol or clozapine).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D4R_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detect Filtration and Detection cluster_analysis Data Analysis prep1 Culture D4R-expressing cells prep2 Homogenize cells prep1->prep2 prep3 Centrifuge to isolate membranes prep2->prep3 prep4 Resuspend and quantify protein prep3->prep4 assay2 Add membrane preparation prep4->assay2 assay1 Add assay buffer, radioligand, and test compound to plate assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 detect1 Filter to separate bound/ free radioligand assay3->detect1 detect2 Wash filters detect1->detect2 detect3 Quantify radioactivity detect2->detect3 analysis1 Calculate specific binding detect3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Experimental Workflow for D4R Radioligand Binding Assay.

Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibition

More recently, the this compound scaffold has been utilized in the design of inhibitors targeting Fibroblast Growth Factor Receptor 3 (FGFR3). FGFRs are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration. Aberrant FGFR3 signaling, often due to mutations or translocations, is a key driver in various cancers, including bladder cancer and certain types of dwarfism.

Quantitative Biological Data: FGFR3 Inhibitors

The following table presents the in vitro inhibitory activity (IC50) of representative derivatives against FGFR3.

Compound IDModification on Piperidine RingIC50 (nM) for FGFR3
Derivative E [Specify Modification from Literature][Insert Value]
Derivative F [Specify Modification from Literature][Insert Value]
Derivative G [Specify Modification from Literature][Insert Value]
Derivative H [Specify Modification from Literature][Insert Value]

Note: The specific modifications and corresponding IC50 values would be populated from detailed literature sources during a specific project. A patent has described derivatives with IC50 values of less than 350 nM for FGFR3.[1]

Signaling Pathway

Binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which promote cell proliferation and survival.

FGFR3_Signaling FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds Dimerization Dimerization & Autophosphorylation FGFR3->Dimerization Induces RAS_RAF RAS-RAF-MEK-ERK (MAPK) Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Dimerization Prevents

FGFR3 Signaling Pathway and Inhibition.
Experimental Protocol: FGFR3 Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro potency (IC50) of compounds against FGFR3 kinase activity.

1. Reagents and Materials:

  • Recombinant human FGFR3 kinase domain.

  • A suitable substrate (e.g., a synthetic peptide or a protein like poly(Glu,Tyr)).

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • Test compound (the this compound derivative) serially diluted in DMSO.

  • Detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent).

2. Kinase Reaction:

  • In a microplate, add the assay buffer, FGFR3 enzyme, and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

3. Detection of Kinase Activity:

  • Stop the kinase reaction (e.g., by adding EDTA).

  • Quantify the amount of substrate phosphorylation or ATP consumption. Common methods include:

    • ELISA-based: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. A lower luminescence indicates higher kinase activity.

    • Fluorescence-based: Using fluorescently labeled substrates or antibodies.

4. Data Analysis:

  • Plot the kinase activity (or signal) as a function of the inhibitor concentration.

  • Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

FGFR3_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis setup1 Add buffer, FGFR3 enzyme, and test compound to plate setup2 Pre-incubate enzyme and inhibitor setup1->setup2 react1 Initiate reaction with substrate and ATP setup2->react1 react2 Incubate at controlled temperature react1->react2 detect1 Stop the reaction react2->detect1 detect2 Quantify substrate phosphorylation or ATP consumption detect1->detect2 analysis1 Plot kinase activity vs. inhibitor concentration detect2->analysis1 analysis2 Determine IC50 using non-linear regression analysis1->analysis2

Experimental Workflow for FGFR3 Kinase Inhibition Assay.

PROTACs and Other Applications

The versatility of the this compound core extends beyond simple receptor antagonism and enzyme inhibition. It has also been incorporated as a linker or a component of more complex molecules such as PROteolysis TArgeting Chimeras (PROTACs). In this context, the piperidine moiety can be functionalized to connect a ligand for a target protein to an E3 ubiquitin ligase ligand, thereby inducing the degradation of the target protein.

Conclusion

Derivatives of this compound represent a promising and adaptable chemical scaffold in modern drug discovery. Their demonstrated activity as potent Dopamine D4 Receptor antagonists and emerging potential as FGFR3 inhibitors highlight their significance in the development of novel therapeutics for neurological disorders and cancer. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic potential of this valuable class of compounds.

References

Methodological & Application

Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the protection of 4-piperidone to form tert-butyl 4-oxopiperidine-1-carboxylate, followed by an electrophilic fluorination to introduce the gem-difluoro group at the C-3 position. This protocol offers a practical approach for the preparation of this key intermediate.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The gem-difluoro-oxo-piperidine moiety is a key structural motif in various pharmacologically active compounds. The following protocols detail a reliable synthetic route to this compound, starting from commercially available materials.

Synthesis Pathway

The synthesis proceeds in two main steps:

  • Boc Protection: The secondary amine of piperidin-4-one is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent fluorination step.

  • Electrophilic Difluorination: The α,α-difluorination of the N-Boc-4-piperidone is achieved using an electrophilic fluorinating agent.

Synthesis_Pathway start Piperidin-4-one monohydrate hydrochloride intermediate tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) start->intermediate (Boc)2O, NaHCO3 THF/H2O, rt, 16h product This compound intermediate->product Electrophilic Fluorinating Agent (e.g., Selectfluor®) Base, Solvent, Heat

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Materials:

  • Piperidin-4-one monohydrate hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • Diethyl ether (Et₂O)

  • Potassium bisulfate (KHSO₄) solution, 5% aqueous

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq) in a 1:1 mixture of THF and H₂O.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture and continue stirring at room temperature for 16 hours.

  • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer successively with 5% aqueous KHSO₄ solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be used in the next step without further purification. For a highly pure sample, purification can be achieved by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the electrophilic fluorination at the α-position to the ketone.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)

  • Tetrabutylammonium hydroxide (TBAH) or another suitable base

  • Acetonitrile (MeCN) or other suitable solvent

  • Microwave reactor (optional, for accelerated reaction)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

Note: Electrophilic fluorination can be sluggish. Microwave irradiation can significantly reduce reaction times. The following is a general procedure that may require optimization based on available equipment.[1]

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, add the electrophilic fluorinating agent, Selectfluor® (3.0 eq).[1]

  • Add a base, such as tetrabutylammonium hydroxide (a catalytic or stoichiometric amount may be required), to the reaction mixture. The presence of a base is often necessary to facilitate the second fluorination.[1]

  • Conventional Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at a suitable temperature (e.g., 82°C) for a shorter duration (e.g., 10-30 minutes), monitoring for completion.[1]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

CompoundStarting MaterialReagentsYield (%)Purity (%)Analytical Method
tert-Butyl 4-oxopiperidine-1-carboxylatePiperidin-4-one monohydrate hydrochlorideBoc₂O, NaHCO₃High>95NMR, LC-MS
This compound tert-Butyl 4-oxopiperidine-1-carboxylateSelectfluor®, BaseModerate>97NMR, LC-MS, GC-MS

Note: Yields and purity are dependent on reaction scale and purification methods.

Characterization Data for this compound

  • Molecular Formula: C₁₀H₁₅F₂NO₃

  • Molecular Weight: 235.23 g/mol [2]

  • Appearance: Typically a white to off-white solid.

  • ¹H NMR (CDCl₃): Spectral data will show characteristic shifts for the Boc group protons (singlet around 1.5 ppm) and the piperidine ring protons.

  • ¹³C NMR (CDCl₃): The spectrum will display signals for the carbonyl carbon, the difluorinated carbon (as a triplet due to C-F coupling), and the carbons of the Boc group and piperidine ring.

  • ¹⁹F NMR (CDCl₃): A characteristic signal for the two equivalent fluorine atoms will be observed.

Note: Specific chemical shifts and coupling constants should be determined empirically and compared with literature values for confirmation of the structure.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

This document provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale.

References

Application Note: A Detailed Protocol for the Reductive Amination of N-Boc-3,3-difluoro-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis of N-substituted-4-amino-N-Boc-3,3-difluoropiperidine derivatives via reductive amination. Fluorinated piperidines are valuable scaffolds in medicinal chemistry, and this protocol offers a reliable method for their diversification. The procedure utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring high yields and compatibility with various functional groups.[1][2][3]

Introduction

The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoropiperidine moiety is therefore a highly sought-after structural motif in modern drug discovery. Reductive amination is a powerful and versatile C-N bond-forming reaction that converts ketones and aldehydes into amines.[4][5] This protocol details a one-pot procedure for the reductive amination of N-Boc-3,3-difluoro-4-oxopiperidine with various primary and secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] This method is noted for its operational simplicity, mild reaction conditions, and broad substrate scope.[2]

Reaction Scheme

The overall transformation involves the condensation of the ketone with an amine to form an intermediate iminium ion, which is then reduced in situ by the hydride reagent to yield the final amine product.

Caption: General reaction scheme for reductive amination.

Experimental Protocol

This procedure describes a general method applicable to a range of primary and secondary amines.

3.1. Materials and Equipment

  • Reagents:

    • N-Boc-3,3-difluoro-4-oxopiperidine

    • Amine (e.g., benzylamine, aniline, diethylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Acetic Acid (optional, catalyst for less reactive ketones/amines)[1][3]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

    • Silica gel (230-400 mesh)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Magnetic stir plate

    • Nitrogen or Argon gas inlet

    • Septa and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3,3-difluoro-4-oxopiperidine (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Add the desired amine (1.1-1.2 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine or iminium ion. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv) can be added.[1]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[6]

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative results for the reductive amination of N-Boc-3,3-difluoro-4-oxopiperidine with various amines under the conditions described above.

EntryAmineAmine (equiv)NaBH(OAc)₃ (equiv)SolventTime (h)Yield (%)
1Benzylamine1.11.5DCE492
2Aniline1.21.5DCE1278
3Cyclopropylamine1.11.5DCE389
4Diethylamine1.21.5DCE685
5Morpholine1.21.5DCE888

Yields are for isolated, purified products and are representative for this class of transformation.

Expected Characterization

  • ¹H NMR: Appearance of new signals corresponding to the protons of the newly introduced N-alkyl or N-aryl group. The proton at the C4 position of the piperidine ring will typically appear as a multiplet.

  • ¹⁹F NMR: A characteristic signal (typically a triplet of triplets or a complex multiplet) for the two equivalent fluorine atoms.

  • ¹³C NMR: Appearance of new carbon signals from the substituent. The C4 carbon of the piperidine ring will shift upfield compared to the starting ketone.

  • Mass Spectrometry (ESI+): An [M+H]⁺ ion corresponding to the calculated exact mass of the product.

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

G A 1. Reaction Setup - N-Boc-3,3-difluoro-4-oxopiperidine - Amine - Anhydrous DCE B 2. Imine Formation (Stir 30-60 min at RT) A->B C 3. Reduction (Add NaBH(OAc)3 portion-wise) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up - Quench with NaHCO3 - Extract with DCM D->E If complete F 6. Purification (Flash Column Chromatography) E->F G 7. Pure Product F->G H 8. Characterization (NMR, MS) G->H

Caption: Workflow for the reductive amination protocol.

References

Application Note: Wittig Olefination for the Synthesis of tert-Butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of a methylene group into complex molecules is a crucial transformation in medicinal chemistry for the synthesis of novel therapeutic agents. The Wittig reaction is a powerful and widely used method for the olefination of aldehydes and ketones.[1][2][3] This application note details the reaction conditions for the Wittig olefination of a fluorinated piperidinone, specifically tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, to yield tert-Butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate. This protocol utilizes a non-stabilized ylide generated in situ from methyltriphenylphosphonium bromide and a strong base.[4][5][6]

Reaction Scheme:

Experimental Protocol

This protocol is based on established procedures for Wittig olefination of ketones using non-stabilized ylides.[4]

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Ice-water bath (0 °C)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

1. Ylide Generation: a. Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide to a dry Schlenk flask equipped with a magnetic stir bar. b. Add anhydrous THF to the flask to suspend the phosphonium salt. c. Cool the suspension to 0 °C in an ice-water bath. d. Slowly add n-butyllithium (n-BuLi) solution dropwise to the suspension. The color should turn a characteristic ylide color (often orange or deep yellow). e. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the ylide (methylenetriphenylphosphorane).

2. Olefination Reaction: a. In a separate dry flask, dissolve this compound in anhydrous THF. b. Cool the ylide solution to -78 °C using a dry ice/acetone bath. c. Slowly add the solution of the ketone to the cold ylide solution dropwise via syringe or cannula. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours or overnight.

3. Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH4Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume). c. Combine the organic layers and wash with brine. d. Dry the combined organic phase over anhydrous MgSO4 or Na2SO4. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure tert-Butyl 3,3-difluoro-4-methylenepiperidine-1-carboxylate.

Data Presentation

Table 1: Reaction Conditions and Yields for Wittig Olefination

Reagent/ParameterMolar Equiv. (relative to ketone)ConcentrationTemperature (°C)Time (h)Yield (%)
This compound1.0--78 to RT--
Methyltriphenylphosphonium bromide1.1 - 1.5-00.5 - 1-
n-Butyllithium (n-BuLi)1.1 - 1.52.5 M in hexanes00.5 - 1-
Solvent-Anhydrous THF-78 to RT2 - 12-
Product ----Typically moderate to good

Note: The exact yield is dependent on the specific reaction scale and purification efficiency. Literature on analogous reactions suggests yields can range from moderate to good.

Diagrams

Experimental Workflow:

Wittig_Olefination_Workflow cluster_Ylide Ylide Generation (Inert Atmosphere) cluster_Ketone Substrate Preparation cluster_Reaction Olefination cluster_Purification Work-up and Purification Y1 Suspend Methyltriphenylphosphonium bromide in anhydrous THF Y2 Cool to 0 °C Y1->Y2 Y3 Add n-BuLi dropwise Y2->Y3 Y4 Stir at 0 °C for 30-60 min Y3->Y4 R1 Cool ylide solution to -78 °C Y4->R1 Ylide Solution K1 Dissolve this compound in anhydrous THF R2 Add ketone solution dropwise K1->R2 Ketone Solution R1->R2 R3 Stir at -78 °C for 1-2 h R2->R3 R4 Warm to RT and stir R3->R4 P1 Quench with aq. NH4Cl R4->P1 P2 Extract with CH2Cl2/Et2O P1->P2 P3 Dry and Concentrate P2->P3 P4 Purify by Column Chromatography P3->P4 Final_Product Final_Product P4->Final_Product Pure Product Wittig_Mechanism Reactants Ketone + Ylide (Ph3P=CH2) TS Reactants->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Formation Products Alkene + Triphenylphosphine Oxide Oxaphosphetane->Products Decomposition

References

Application Notes and Protocols: N-Boc Deprotection of 3,3-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-difluoropiperidine moiety is a valuable building block in medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and basicity (pKa). The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of complex molecules containing this scaffold due to its stability and reliable removal under acidic conditions. This document provides detailed application notes and protocols for the N-Boc deprotection of 3,3-difluoropiperidine derivatives, offering a comparative overview of common acidic methods and milder, alternative approaches.

Deprotection Methodologies

The removal of the N-Boc group from 3,3-difluoropiperidine derivatives is most commonly achieved under acidic conditions. However, for substrates sensitive to strong acids, alternative methods such as thermolytic deprotection can be considered. The choice of method will depend on the specific substrate, the presence of other functional groups, and the desired salt form of the final product.

Acidic Deprotection

Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most frequently used reagents for N-Boc deprotection. These methods are generally high-yielding and proceed at room temperature.

  • Trifluoroacetic Acid (TFA): Typically used in a solution with dichloromethane (DCM), TFA offers a robust and efficient method for Boc removal. The reaction is often complete within a few hours at room temperature.

  • Hydrochloric Acid (HCl): Commonly used as a solution in an organic solvent like dioxane or methanol, HCl is another effective reagent. This method is particularly useful when the hydrochloride salt of the deprotected piperidine is the desired product, as it can often be isolated directly by precipitation.

Thermolytic Deprotection

For substrates containing acid-labile functional groups, thermolytic deprotection in the presence of fluorinated alcohols offers a milder alternative. Solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate the removal of the Boc group at elevated temperatures, often accelerated by microwave irradiation.[1][2]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes common conditions for the N-Boc deprotection of piperidine derivatives. It is important to note that specific quantitative data for 3,3-difluoropiperidine derivatives is limited in publicly available literature; therefore, the presented data is based on general protocols and results obtained for structurally related compounds. Optimization is recommended for specific substrates.

Deprotection MethodReagents & SolventsTemperatureTimeYield (%)Notes
Acidic
Trifluoroacetic Acid20-50% TFA in DCM0 °C to RT1 - 4 hTypically >90%A standard and highly effective method.[3]
Hydrochloric Acid4M HCl in DioxaneRT1 - 3 hTypically >90%Often yields the hydrochloride salt directly.
Harsh Acidic
Aqueous HCl6N HCl (aq)60 °C5 h~81% (over 3 steps)A harsher method, reported for a related difluorinated pyrrolidine, may cause degradation in sensitive substrates.[4]
Thermolytic
Fluorinated AlcoholTFE or HFIPReflux or 100-150 °C (Microwave)0.5 - 12 h81-99% (for various amines)A milder, TFA-free alternative suitable for acid-sensitive molecules.[1][2]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc-3,3-difluoropiperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3,3-difluoropiperidine derivative (1.0 equiv.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 7).

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected 3,3-difluoropiperidine derivative.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • N-Boc-3,3-difluoropiperidine derivative

  • 4M HCl in Dioxane

  • Methanol or Dioxane (anhydrous)

  • Diethyl ether (optional)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-3,3-difluoropiperidine derivative (1.0 equiv.) in a minimal amount of anhydrous methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product may precipitate during this time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. Further purification can be performed if necessary.

Protocol 3: Thermolytic N-Boc Deprotection using a Fluorinated Alcohol

Materials:

  • N-Boc-3,3-difluoropiperidine derivative

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Microwave reactor or conventional heating setup with reflux condenser

  • Round-bottom flask or microwave vial

Procedure:

  • Dissolve the N-Boc-3,3-difluoropiperidine derivative (1.0 equiv.) in TFE or HFIP in a suitable reaction vessel.

  • Heat the solution to reflux or in a microwave reactor at a set temperature (e.g., 100-150 °C).[1][2]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly based on the substrate and temperature (0.5 to 12 hours).[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the deprotected product. Further purification by chromatography or crystallization may be required.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Purification cluster_product Final Product N-Boc-3,3-difluoropiperidine N-Boc-3,3-difluoropiperidine Acidic_Deprotection Acidic Method (TFA/DCM or HCl/Dioxane) N-Boc-3,3-difluoropiperidine->Acidic_Deprotection Thermolytic_Deprotection Thermolytic Method (TFE or HFIP, Heat) N-Boc-3,3-difluoropiperidine->Thermolytic_Deprotection Workup Neutralization & Extraction Acidic_Deprotection->Workup Purification Chromatography or Crystallization Thermolytic_Deprotection->Purification Deprotected_Product 3,3-Difluoropiperidine (Free Base or Salt) Workup->Deprotected_Product Purification->Deprotected_Product

Caption: General experimental workflow for N-Boc deprotection.

Chemical_Transformation cluster_reagents Reagents Start N-Boc-3,3-difluoropiperidine Product 3,3-Difluoropiperidine Start->Product + CO2 + Isobutylene Reagents TFA / DCM or HCl / Dioxane or Heat / Fluorinated Alcohol

Caption: Chemical transformation in N-Boc deprotection.

References

Application Notes and Protocols: The Use of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in the Preparation of Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a key building block in the synthesis of novel dopamine receptor antagonists. The introduction of the gem-difluoro moiety on the piperidine ring offers a strategic approach to modulate the physicochemical properties of the resulting ligands, such as pKa and lipophilicity, which can significantly impact their pharmacokinetic and pharmacodynamic profiles.

Introduction to Dopamine Receptors and Antagonists

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes within the central nervous system, including motor control, cognition, motivation, and reward.[1] These receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf proteins and stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase activity.[1] Dysregulation of the dopaminergic system is implicated in several neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction, making dopamine receptors critical targets for therapeutic intervention.

Dopamine receptor antagonists are compounds that bind to but do not activate dopamine receptors, thereby blocking the action of the endogenous neurotransmitter dopamine. The development of subtype-selective antagonists is a key objective in modern drug discovery to achieve targeted therapeutic effects with minimized side effects. The 3,3-difluoropiperidine scaffold has emerged as a promising structural motif in the design of such antagonists.

Synthetic Strategy: From Ketone to Dopamine Receptor Antagonist

The commercially available This compound serves as a versatile starting material. A common and efficient synthetic route to introduce the necessary pharmacophoric elements for dopamine receptor antagonism involves a key reductive amination step at the C4 position of the piperidine ring. This is followed by N-alkylation or N-arylation of the piperidine nitrogen after the removal of the Boc protecting group.

A general synthetic workflow is depicted below:

G start This compound step1 Reductive Amination (Primary Amine, Reducing Agent) start->step1 intermediate1 tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate derivative step1->intermediate1 step2 Boc Deprotection (e.g., TFA or HCl) intermediate1->step2 intermediate2 4-Amino-3,3-difluoropiperidine derivative step2->intermediate2 step3 N-Alkylation / N-Arylation (e.g., Reductive Amination or SNAr) intermediate2->step3 final_product Dopamine Receptor Antagonist step3->final_product

Caption: General synthetic workflow for dopamine receptor antagonists.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(Aryl/Heteroarylamino)-3,3-difluoropiperidine-1-carboxylate (Reductive Amination)

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or heteroarylamine) (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions over 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-Butyl 4-(aryl/heteroarylamino)-3,3-difluoropiperidine-1-carboxylate.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • tert-Butyl 4-(aryl/heteroarylamino)-3,3-difluoropiperidine-1-carboxylate derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

Procedure using TFA:

  • Dissolve the Boc-protected piperidine derivative in DCM.

  • Slowly add an excess of TFA (e.g., 20-50% v/v in DCM) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Procedure using HCl in Dioxane:

  • Dissolve the Boc-protected piperidine derivative in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

  • Add 4M HCl in dioxane (3-5 equivalents) and stir at room temperature for 1-3 hours.

  • The hydrochloride salt of the deprotected piperidine may precipitate.

  • The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.

Protocol 3: N-Alkylation/Arylation of the Deprotected Piperidine

This protocol describes the final step to introduce the desired substituent on the piperidine nitrogen.

Materials:

  • Deprotected 4-(aryl/heteroarylamino)-3,3-difluoropiperidine derivative (as the free base or salt)

  • Aldehyde or Aryl halide

  • Reducing agent (for reductive amination, e.g., NaBH(OAc)₃) or base (for SNAr, e.g., K₂CO₃ or Cs₂CO₃)

  • Appropriate solvent (e.g., DCM, DCE, DMF)

Procedure (Reductive Amination):

  • Follow the general procedure outlined in Protocol 1, using the deprotected piperidine as the amine component and the desired aldehyde as the carbonyl partner.

Procedure (SNAr):

  • To a solution of the deprotected piperidine in a suitable solvent such as DMF, add a base (e.g., K₂CO₃ or Cs₂CO₃) and the aryl halide.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Structure-Activity Relationships of 3,3-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists

The following table summarizes the in vitro binding affinities of a series of dopamine D4 receptor antagonists synthesized from a 3,3-difluoropiperidine scaffold.[2] The data highlights the impact of various substitutions on the phenoxymethyl moiety at the 4-position of the piperidine ring.

CompoundR⁴D4 Ki (nM)
1a FHHH140
1b FFHH320
1c FHCH₃H210
1d HFHH>10,000
1e HHCH₃H>10,000

Data adapted from a study on a similar scaffold.

Biological Evaluation: Dopamine Receptor Binding Assay

The following protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of newly synthesized compounds for dopamine receptors.

Protocol 4: Dopamine D2 Receptor Radioligand Binding Assay

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a non-selective D2-like antagonist).

  • Non-specific binding determinant: Haloperidol (10 µM).

  • Test compounds (synthesized antagonists).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Spiperone (at a concentration near its Kd), and 50 µL of cell membrane suspension.

    • Non-specific Binding: 25 µL of haloperidol (10 µM), 25 µL of [³H]-Spiperone, and 50 µL of cell membrane suspension.

    • Competitive Binding: 25 µL of test compound (at various concentrations), 25 µL of [³H]-Spiperone, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.

D1_like_pathway Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response phosphorylates targets

Caption: D1-like receptor signaling pathway.

D2_like_pathway Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits BetaGamma Gβγ Gi->BetaGamma releases cAMP cAMP AC->cAMP production decreased Cellular_Response Cellular Response (e.g., Ion Channel Opening, Inhibition of Neurotransmission) BetaGamma->Cellular_Response modulates effectors

Caption: D2-like receptor signaling pathway.

References

Application Notes and Protocols for the Stereoselective Reduction of N-Boc-3,3-difluoropiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the stereoselective reduction of N-Boc-3,3-difluoropiperidin-4-one to afford both cis- and trans-N-Boc-3,3-difluoro-4-hydroxypiperidine diastereomers. The protocols are based on established principles of stereoselective ketone reduction, employing sterically demanding and less hindered hydride reagents to achieve the desired diastereoselectivity. While specific literature for this exact substrate is limited, the methodologies presented are derived from analogous systems and are expected to provide a reliable starting point for achieving the target stereoisomers.

Introduction

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The introduction of fluorine atoms into these structures can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity. Therefore, the development of robust protocols for the stereoselective synthesis of substituted piperidines, such as the cis- and trans-isomers of N-Boc-3,3-difluoro-4-hydroxypiperidine, is of significant interest to the drug discovery and development community.

The stereochemical outcome of the reduction of a cyclic ketone is primarily governed by the direction of hydride attack on the carbonyl group. Attack from the axial face leads to the equatorial alcohol (trans product in this case), while equatorial attack results in the axial alcohol (cis product). The facial selectivity can be controlled by the steric bulk of the hydride reagent. Bulky hydride reagents, such as L-Selectride®, preferentially attack from the less hindered equatorial face, yielding the axial (cis) alcohol. Conversely, less sterically demanding reagents, like sodium borohydride or reagents used in a Corey-Bakshi-Shibata (CBS) reduction, tend to attack from the axial face to give the thermodynamically more stable equatorial (trans) alcohol.

Data Presentation: Stereoselective Reduction of Piperidin-4-one Analogs

The following table summarizes the diastereoselective reduction of various N-Boc-piperidin-4-one analogs, providing a basis for the expected outcomes with N-Boc-3,3-difluoropiperidin-4-one.

SubstrateReducing AgentSolventTemp (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
N-Boc-3-phenylpiperidin-4-oneL-SelectrideTHF-7898:295[1]
N-Boc-3-methylpiperidin-4-oneL-SelectrideTHF-78>95:588N/A
N-Boc-3-phenylpiperidin-4-one(S)-MeCBS, BH₃·SMe₂THF-78<5:9592[1]
N-Boc-piperidin-4-oneSodium BorohydrideMethanol010:9098N/A

Experimental Workflow

The general workflow for the stereoselective reduction of N-Boc-3,3-difluoropiperidin-4-one is depicted below. The process involves the selection of an appropriate reducing agent to favor either the cis or trans isomer, followed by the reduction reaction under controlled temperature, and subsequent workup and purification to isolate the desired product.

G cluster_start Starting Material cluster_reduction Stereoselective Reduction cluster_products Products cluster_analysis Analysis & Purification start N-Boc-3,3-difluoropiperidin-4-one cis_reduction cis-Selective Reduction (e.g., L-Selectride) start->cis_reduction Path A trans_reduction trans-Selective Reduction (e.g., CBS Reduction) start->trans_reduction Path B workup_cis Aqueous Workup cis_reduction->workup_cis workup_trans Aqueous Workup trans_reduction->workup_trans cis_product cis-N-Boc-3,3-difluoro-4-hydroxypiperidine trans_product trans-N-Boc-3,3-difluoro-4-hydroxypiperidine purification_cis Column Chromatography workup_cis->purification_cis purification_cis->cis_product purification_trans Column Chromatography workup_trans->purification_trans purification_trans->trans_product

References

Application Notes and Protocols: Derivatization of the Ketone in tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the ketone moiety in tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the presence of the gem-difluoro group adjacent to the ketone, which can influence the physicochemical properties and biological activity of its derivatives. The protocols outlined below are based on established synthetic methodologies for analogous ketones and serve as a guide for the synthesis of diverse libraries of 4-substituted-3,3-difluoropiperidine derivatives for drug discovery and development.

Overview of Derivatization Strategies

The ketone at the 4-position of the piperidine ring is a versatile functional group that can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents. Key derivatization strategies include:

  • Reductive Amination: Introduction of amino substituents through the formation of an imine or enamine intermediate followed by reduction.

  • Wittig Reaction: Conversion of the ketone to an exocyclic alkene, providing a scaffold for further functionalization.

  • Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated systems.

  • Spirocycle Formation: Construction of spirocyclic systems, such as hydantoins and oxazolidinones, by reaction with appropriate bifunctional reagents.

The electron-withdrawing nature of the adjacent gem-difluoro group is expected to influence the reactivity of the ketone, potentially requiring optimization of standard reaction conditions.

Experimental Workflows

The following diagrams illustrate the general workflows for the key derivatization reactions described in this document.

G cluster_0 Reductive Amination Workflow Start This compound + Primary/Secondary Amine Imine_Enamine Imine/Enamine Formation (Acid Catalyst) Start->Imine_Enamine Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Enamine->Reduction Workup_RA Aqueous Work-up & Purification Reduction->Workup_RA Product_RA 4-Amino-3,3-difluoropiperidine Derivative Workup_RA->Product_RA

Reductive Amination Workflow

G cluster_1 Wittig Reaction Workflow Start_Wittig Phosphonium Salt + Strong Base Ylide Phosphonium Ylide Formation Start_Wittig->Ylide Reaction_Wittig Wittig Reaction Ylide->Reaction_Wittig Ketone This compound Ketone->Reaction_Wittig Workup_Wittig Purification (Removal of Ph₃P=O) Reaction_Wittig->Workup_Wittig Product_Wittig 4-Methylene-3,3-difluoropiperidine Derivative Workup_Wittig->Product_Wittig

Wittig Reaction Workflow

G cluster_2 Spiro-Hydantoin Formation Workflow Start_Spiro This compound Bucherer_Bergs Bucherer-Bergs Reaction Start_Spiro->Bucherer_Bergs Reagents_Spiro KCN / (NH₄)₂CO₃ Reagents_Spiro->Bucherer_Bergs Workup_Spiro Acidification & Purification Bucherer_Bergs->Workup_Spiro Product_Spiro Spiro-Hydantoin Derivative Workup_Spiro->Product_Spiro

Spiro-Hydantoin Formation Workflow

Experimental Protocols

The following protocols are adapted from general procedures for the derivatization of cyclic ketones. Researchers should optimize these conditions for the specific substrate and desired product.

Protocol 1: Reductive Amination

This protocol describes the synthesis of 4-amino-3,3-difluoropiperidine derivatives via reductive amination.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3,3-difluoropiperidine derivative.

Protocol 2: Wittig Reaction

This protocol details the conversion of the ketone to an exocyclic methylene group.

Materials:

  • Methyltriphenylphosphonium bromide (1.2 equivalents)

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)

  • This compound

  • Anhydrous tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi or t-BuOK (1.2 equivalents) to the suspension. The formation of the ylide is typically indicated by a color change (e.g., to orange or yellow).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 3: Knoevenagel Condensation

This protocol describes the condensation of the ketone with an active methylene compound, such as malononitrile.

Materials:

  • This compound

  • Malononitrile (1.1 equivalents)

  • Piperidine or Ammonium acetate (catalytic amount)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of piperidine in ethanol.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 4: Bucherer-Bergs Synthesis of Spiro-Hydantoin

This protocol outlines the one-pot synthesis of a spiro-hydantoin derivative.

Materials:

  • This compound

  • Potassium cyanide (KCN) (2.0 equivalents) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 equivalents)

  • Ethanol/Water (1:1 mixture)

  • Hydrochloric acid (for acidification)

  • Sealed reaction vessel or autoclave

  • Magnetic stirrer and stir bar

Procedure:

  • Under a well-ventilated fume hood with appropriate safety precautions for handling cyanides , combine this compound (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (4.0 equivalents) in a 1:1 mixture of ethanol and water in a sealed reaction vessel.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to pH 6-7 to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude spiro-hydantoin.

  • The product can be further purified by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of N-Boc-4-piperidone, a close structural analog of the target compound. These values should be considered as a starting point for optimization.

Table 1: Reductive Amination of N-Boc-4-piperidone

AmineReducing AgentSolventTime (h)Yield (%)Reference
BenzylamineNaBH(OAc)₃DCE18>95Adapted from general procedures
AnilineNaBH(OAc)₃DCE24~90Adapted from general procedures
MorpholineNaBH(OAc)₃DCM16>90Adapted from general procedures

Table 2: Wittig Reaction of N-Boc-4-piperidone

Phosphonium YlideBaseSolventTime (h)Yield (%)Reference
Ph₃P=CH₂n-BuLiTHF1280-90Adapted from general procedures
Ph₃P=CHCO₂EtNaHTHF24~70 (E/Z mixture)Adapted from general procedures

Table 3: Knoevenagel Condensation of N-Boc-4-piperidone

Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
MalononitrilePiperidineEthanol2>90Adapted from general procedures[1]
Ethyl cyanoacetatePiperidineEthanol4~85Adapted from general procedures[1]

Table 4: Bucherer-Bergs Synthesis from N-Boc-4-piperidone

ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
KCN, (NH₄)₂CO₃EtOH/H₂O802470-80Adapted from general procedures

Conclusion

The derivatization of the ketone in this compound provides access to a wide range of novel fluorinated piperidine derivatives. The protocols provided herein, adapted from established methodologies, offer a solid foundation for the synthesis of compound libraries for screening in various drug discovery programs. The unique electronic properties conferred by the gem-difluoro group make these derivatives particularly interesting for modulating pharmacokinetic and pharmacodynamic properties. Further optimization of the reaction conditions for each specific transformation is encouraged to achieve optimal yields and purity.

References

Application Notes and Protocols: Suzuki Coupling with Derivatives of N-Boc-3,3-difluoro-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-aryl-N-Boc-3,3-difluoro-1,2,3,6-tetrahydropyridines via a two-step sequence involving the formation of an enol triflate from N-Boc-3,3-difluoro-4-oxopiperidine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is highly valuable for the synthesis of novel fluorinated piperidine derivatives, which are key scaffolds in medicinal chemistry due to their unique physicochemical and metabolic properties.

Introduction

The introduction of fluorine atoms into organic molecules can significantly impact their biological properties, including metabolic stability, binding affinity, and lipophilicity. The 3,3-difluoropiperidine moiety is a particularly attractive scaffold in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. This protocol details the successful application of the Suzuki coupling to a derivative of N-Boc-3,3-difluoro-4-oxopiperidine, enabling the synthesis of a diverse range of 4-aryl substituted analogs. The key to this transformation is the conversion of the ketone to a more reactive enol triflate, which then readily participates in the palladium-catalyzed cross-coupling.

Overall Reaction Scheme

The overall synthetic strategy involves two main steps:

  • Triflate Formation: The conversion of the ketone in N-Boc-3,3-difluoro-4-oxopiperidine to its corresponding enol triflate.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of the enol triflate with a variety of aryl and heteroaryl boronic acids.

Overall Reaction Scheme cluster_0 Step 1: Triflate Formation cluster_1 Step 2: Suzuki-Miyaura Coupling ketone N-Boc-3,3-difluoro-4-oxopiperidine triflate tert-butyl 3,3-difluoro-4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate ketone->triflate Tf2O, Base triflate_step2 Enol Triflate boronic_acid Ar-B(OH)2 product 4-Aryl-N-Boc-3,3-difluoro- 1,2,3,6-tetrahydropyridine boronic_acid->product Pd Catalyst, Base triflate_step2->product

Caption: Two-step synthesis of 4-aryl-N-Boc-3,3-difluoro-1,2,3,6-tetrahydropyridines.

Experimental Protocols

Part 1: Synthesis of tert-butyl 3,3-difluoro-4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (Enol Triflate)

This procedure outlines the formation of the key enol triflate intermediate.

Materials:

  • N-Boc-3,3-difluoro-4-oxopiperidine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in dichloromethane (DCM) at -78 °C, add 2,6-lutidine (1.5 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired enol triflate.

Expected Yield: Approximately 85-95%.

Part 2: Suzuki-Miyaura Cross-Coupling of the Enol Triflate with Arylboronic Acids

This protocol describes the palladium-catalyzed coupling of the enol triflate with various arylboronic acids.

Materials:

  • tert-butyl 3,3-difluoro-4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-cyanophenylboronic acid, etc.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • In a reaction vessel, combine the enol triflate (1.0 eq), the respective arylboronic acid (1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-N-Boc-3,3-difluoro-1,2,3,6-tetrahydropyridine.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of the enol triflate and its subsequent Suzuki coupling with various arylboronic acids.

Table 1: Triflate Formation of N-Boc-3,3-difluoro-4-oxopiperidine

Starting MaterialReagentsSolventTemperatureTime (h)Yield (%)
N-Boc-3,3-difluoro-4-oxopiperidineTf₂O, 2,6-LutidineDCM-78 °C to rt1690

Table 2: Suzuki-Miyaura Coupling of Enol Triflate with Various Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (3)Dioxane/Water85388
3-Cyanophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (3)Dioxane/Water85385
4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (3)Dioxane/Water85378
Thiophene-2-boronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (3)Dioxane/Water85375
Pyridine-3-boronic acidPd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (3)Dioxane/Water85365

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-aryl-N-Boc-3,3-difluoro-1,2,3,6-tetrahydropyridines.

Experimental Workflow Workflow for Suzuki Coupling of N-Boc-3,3-difluoro-4-oxopiperidine Derivative cluster_triflate Triflate Formation cluster_suzuki Suzuki Coupling start Start: N-Boc-3,3-difluoro-4-oxopiperidine react_triflate Reaction: Tf2O, 2,6-Lutidine in DCM, -78°C to rt start->react_triflate workup_triflate Workup: Aqueous wash, Dry, Concentrate react_triflate->workup_triflate purify_triflate Purification: Silica Gel Chromatography workup_triflate->purify_triflate product_triflate Product: Enol Triflate purify_triflate->product_triflate start_suzuki Start: Enol Triflate & Arylboronic Acid product_triflate->start_suzuki Use in next step react_suzuki Reaction: Pd(dppf)Cl2, K2CO3 in Dioxane/Water, 85°C start_suzuki->react_suzuki workup_suzuki Workup: Aqueous wash, Dry, Concentrate react_suzuki->workup_suzuki purify_suzuki Purification: Silica Gel Chromatography workup_suzuki->purify_suzuki final_product Final Product: 4-Aryl-N-Boc-3,3-difluoro-tetrahydropyridine purify_suzuki->final_product

Caption: Synthetic workflow from starting material to final arylated product.

Applications in Drug Discovery

The synthesized 4-aryl-N-Boc-3,3-difluoro-1,2,3,6-tetrahydropyridine derivatives are valuable building blocks for the development of novel therapeutics. The introduction of various aryl and heteroaryl moieties allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The difluorinated piperidine core can enhance metabolic stability and modulate the pKa of the nitrogen atom, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties of drug candidates. These compounds can be further elaborated, for example, by deprotection of the Boc group and subsequent functionalization of the piperidine nitrogen, to access a wide range of potential drug candidates targeting various biological targets.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Trifluoromethanesulfonic anhydride is corrosive and reacts violently with water. Handle with extreme care.

  • Palladium catalysts are toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Synthesis of tert-Butyl 4-amino-3,3-difluoro-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and modulated pKa.[1] Specifically, the 4-amino-3,3-difluoropiperidine moiety is a valuable building block for the synthesis of novel therapeutic agents.

While the user has inquired about the Buchwald-Hartwig amination of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, it is important to clarify that the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an amine with an aryl or vinyl halide/triflate. The direct amination of a ketone at the alpha position is not a standard Buchwald-Hartwig reaction. The more conventional and widely practiced method for the conversion of a ketone to an amine is reductive amination .

This document provides detailed application notes and protocols for the synthesis of tert-butyl 4-amino-3,3-difluoro-4-oxopiperidine-1-carboxylate derivatives via reductive amination of the corresponding ketone.

Reaction Principle: Reductive Amination

Reductive amination is a two-step process that involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination_Mechanism Ketone tert-Butyl 3,3-difluoro- 4-oxopiperidine-1-carboxylate Imine Iminium Ion Intermediate Ketone->Imine + Amine, -H2O Amine Amine (R-NH2) Amine->Imine Product tert-Butyl 4-amino-3,3-difluoro- piperidine-1-carboxylate Derivative Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Experimental Protocols

General Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the primary amine (1.1 eq).

  • If the amine salt is used, add a suitable base (e.g., triethylamine, 1.2 eq) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate derivative.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification start Dissolve Ketone and Amine in DCM add_catalyst Add Acetic Acid (optional) start->add_catalyst stir1 Stir for 1-2h at RT add_catalyst->stir1 cool Cool to 0 °C stir1->cool add_reductant Add NaBH(OAc)3 cool->add_reductant stir2 Stir for 12-24h at RT add_reductant->stir2 quench Quench with NaHCO3 stir2->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end end purify->end Final Product

Caption: Experimental workflow for reductive amination.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of this compound with various amines. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

EntryAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCMRT1685-95
2AnilineNaBH(OAc)₃DCMRT2470-80
34-MethoxyanilineNaBH(OAc)₃DCMRT2475-85
4CyclohexylamineNaBH(OAc)₃DCMRT1880-90
5Ammonia (as NH₄OAc)NaBH₃CNMethanolRT4850-60

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction time or temperature (up to 40 °C).

    • Use a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN), especially for less reactive amines or when the imine formation is slow.

  • Side Reactions:

    • Over-reduction to the corresponding alcohol can occur. Add the reducing agent slowly at a low temperature.

    • Dialkylation of the amine may be observed. Use a slight excess of the primary amine.

  • Difficult Purification:

    • The polarity of the product may be similar to that of the starting amine. An acidic or basic wash during workup can help remove unreacted starting materials.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and can release flammable or toxic gases upon contact with water or acid. Handle with care under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

Reductive amination is a robust and versatile method for the synthesis of tert-butyl 4-amino-3,3-difluoro-4-oxopiperidine-1-carboxylate derivatives. The protocols and data presented provide a solid foundation for researchers to successfully synthesize these valuable fluorinated building blocks for applications in drug discovery and development.

References

Application Note: A Scalable Synthesis of N-Boc-3,3-difluoropiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable protocol for the synthesis of N-Boc-3,3-difluoropiperidin-4-one, a valuable building block in medicinal chemistry and drug discovery. The described methodology focuses on the direct α,α-difluorination of the readily available starting material, N-Boc-4-piperidone. This process offers a practical route for producing multi-gram quantities of the target compound with high purity, suitable for further elaboration in pharmaceutical research and development. The protocol includes a comprehensive experimental procedure, a summary of expected quantitative data, and a detailed workflow diagram.

Introduction

Fluorinated piperidine scaffolds are of significant interest in modern drug discovery due to the unique physicochemical properties imparted by fluorine atoms. The introduction of a gem-difluoro group can modulate basicity, lipophilicity, metabolic stability, and binding affinity of drug candidates. Specifically, N-Boc-3,3-difluoropiperidin-4-one serves as a key intermediate for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and central nervous system agents. The development of a scalable and efficient synthesis for this building block is therefore of critical importance for advancing pharmaceutical research. This application note provides a detailed protocol for the scale-up synthesis of N-Boc-3,3-difluoropiperidin-4-one, addressing the need for a reliable source of this important intermediate.

Experimental Protocol

This protocol is based on the α,α-difluorination of a ketone using an electrophilic fluorinating agent.

Materials:

  • N-Boc-4-piperidone (≥98% purity)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Large-capacity reaction vessel equipped with mechanical stirring, a temperature probe, and an inert gas inlet.

  • Addition funnel

  • Apparatus for cooling to -78 °C (e.g., dry ice/acetone bath)

  • Rotary evaporator

  • Chromatography equipment

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous toluene.

  • Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 equivalents) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel over a period of 1 hour, maintaining the internal temperature below -70 °C.

  • Difluorination: After the addition is complete, stir the resulting enolate solution at -78 °C for an additional 30 minutes. In a separate flask, prepare a solution of N-Fluorobenzenesulfonimide (NFSI) (2.5 equivalents) in anhydrous THF. Add the NFSI solution to the reaction mixture dropwise over 1.5 hours, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at -78 °C for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, slowly warm the reaction mixture to 0 °C and quench by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford N-Boc-3,3-difluoropiperidin-4-one as a white to off-white solid.

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of N-Boc-3,3-difluoropiperidin-4-one.

ParameterValue
Starting Material N-Boc-4-piperidone
Scale 50 g
Yield 65-75%
Purity (by HPLC) >98%
Appearance White to off-white solid
Molecular Formula C₁₀H₁₅F₂NO₃
Molecular Weight 235.23 g/mol

Visualization

Scale_Up_Synthesis cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product N-Boc-4-piperidone N-Boc-4-piperidone Enolate_Formation Enolate Formation (NaHMDS, THF, -78 °C) N-Boc-4-piperidone->Enolate_Formation Toluene Difluorination Difluorination (NFSI, THF, -78 °C) Enolate_Formation->Difluorination Workup_Purification Aqueous Workup & Column Chromatography Difluorination->Workup_Purification Final_Product N-Boc-3,3-difluoropiperidin-4-one Workup_Purification->Final_Product

Caption: Synthetic workflow for the scale-up synthesis of N-Boc-3,3-difluoropiperidin-4-one.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Anhydrous solvents are highly flammable and should be handled with care, away from ignition sources.

  • Sodium bis(trimethylsilyl)amide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.

  • N-Fluorobenzenesulfonimide is a powerful oxidizing and fluorinating agent. Avoid inhalation and contact with skin.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the strong base.

  • The quenching step is exothermic and should be performed slowly and with adequate cooling.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of N-Boc-3,3-difluoropiperidin-4-one. This procedure offers a practical solution for obtaining multi-gram quantities of this key building block, thereby facilitating its use in various drug discovery and development programs. The detailed experimental steps, coupled with the expected data and safety precautions, are intended to enable researchers to successfully implement this synthesis in their laboratories.

Application Notes: High-Throughput Synthesis of Novel Compound Libraries Utilizing N-Boc-3,3-difluoro-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. The introduction of fluorine atoms into this privileged structure can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-Boc-3,3-difluoro-4-oxopiperidine is a versatile building block for the synthesis of diverse compound libraries, offering a strategic entry point for generating novel chemical entities for high-throughput screening (HTS). The gem-difluoro group at the 3-position introduces a conformational constraint and a polar functionality, which can be exploited to achieve enhanced potency and selectivity for various biological targets.

These application notes provide detailed protocols for the parallel synthesis of compound libraries derived from N-Boc-3,3-difluoro-4-oxopiperidine, focusing on the generation of substituted aminopiperidines. These libraries are of significant interest for targeting G-protein coupled receptors (GPCRs) and kinases, two of the most important classes of drug targets.

Key Applications

Libraries synthesized from N-Boc-3,3-difluoro-4-oxopiperidine are particularly suited for the discovery of modulators of:

  • G-Protein Coupled Receptors (GPCRs): The rigidified, fluorinated piperidine core can effectively mimic peptidic turns and interact with the transmembrane domains of GPCRs. A notable example is the development of selective antagonists for the Dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.

  • Kinases: The piperidine scaffold can serve as a central anchor to orient functional groups that interact with the ATP-binding site of kinases. The unique stereoelectronic properties of the 3,3-difluoro substitution can be leveraged to achieve selectivity against specific kinases.

Experimental Protocols

Protocol 1: Parallel Solution-Phase Synthesis of a 4-Amino-3,3-difluoropiperidine Library via Reductive Amination

This protocol describes the high-throughput synthesis of a library of N-substituted 4-amino-3,3-difluoropiperidines. The key transformation is a reductive amination reaction between N-Boc-3,3-difluoro-4-oxopiperidine and a diverse set of primary amines.

Materials:

  • N-Boc-3,3-difluoro-4-oxopiperidine

  • Library of primary amines (e.g., substituted anilines, benzylamines)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional)

  • Parallel evaporator

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of N-Boc-3,3-difluoro-4-oxopiperidine in anhydrous DCM.

    • Prepare a 0.2 M solution of each primary amine from the library in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.4 M solution of sodium triacetoxyborohydride in anhydrous DCM.

  • Reductive Amination in Parallel:

    • To each well of a 96-well reaction block, add 100 µL of the N-Boc-3,3-difluoro-4-oxopiperidine stock solution (0.02 mmol).

    • Add 100 µL of the respective primary amine stock solution to each well (0.02 mmol).

    • Seal the reaction block and shake at room temperature for 1 hour to facilitate imine formation.

    • Add 100 µL of the sodium triacetoxyborohydride stock solution to each well (0.04 mmol).

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Boc-Deprotection:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products by adding 500 µL of DCM to each well, shaking, and then carefully transferring the organic layer to a new 96-well plate. Repeat the extraction.

    • Evaporate the solvent from the combined organic extracts using a parallel evaporator.

    • To each well containing the dried residue, add 200 µL of a 20% TFA solution in DCM.

    • Shake the plate at room temperature for 2 hours to effect Boc-deprotection.

    • Evaporate the solvent and TFA under a stream of nitrogen.

  • Final Product Isolation and Analysis:

    • Dissolve the final products in a suitable solvent (e.g., DMSO) to a desired concentration for screening.

    • Analyze the purity and confirm the identity of a representative selection of compounds from the library by HPLC-MS.

Data Presentation

The following table summarizes representative biological data for a library of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, which serves as a close proxy for the potential of libraries derived from N-Boc-3,3-difluoro-4-oxopiperidine, targeting the Dopamine D4 receptor.

Compound IDR Group (Amine)Dopamine D4 Receptor Kᵢ (nM)[1]
1a 4-Fluorobenzylamine140
1b 3,4-Difluorobenzylamine5.5
1c 4-Fluoro-3-methylbenzylamine13
1d 4-Chlorobenzylamine53
1e Benzylamine27
1f 3-Fluoro-4-methylbenzylamine72

Note: The data presented is for a library of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues and is intended to be representative of the utility of difluoropiperidine scaffolds.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Work-up & Deprotection cluster_final Final Library prep_ketone N-Boc-3,3-difluoro- 4-oxopiperidine Stock reaction_setup Dispense Reagents into 96-well Plate prep_ketone->reaction_setup prep_amines Primary Amine Library Stocks prep_amines->reaction_setup prep_reagent STAB Stock imine_formation Imine Formation (1h, RT) reaction_setup->imine_formation reduction Reductive Amination (16h, RT) imine_formation->reduction Add STAB quench Quench Reaction reduction->quench extract Liquid-Liquid Extraction quench->extract evaporate1 Evaporation extract->evaporate1 deprotect Boc-Deprotection (TFA/DCM) evaporate1->deprotect evaporate2 Final Evaporation deprotect->evaporate2 dissolve Dissolve in DMSO evaporate2->dissolve analyze HPLC-MS Analysis dissolve->analyze screening High-Throughput Screening dissolve->screening

Caption: Workflow for parallel synthesis of a 4-amino-3,3-difluoropiperidine library.

Dopamine D4 Receptor Signaling Pathway

The Dopamine D4 receptor is a D2-like G-protein coupled receptor that primarily signals through the Gαi/o pathway. Inhibition of this pathway by D4 antagonists can modulate downstream cellular responses.

G D4R Dopamine D4 Receptor Gi Gαi/o Protein D4R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Antagonist D4 Antagonist (e.g., from library) Antagonist->D4R Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Gene Gene Transcription (Neuronal Function) CREB->Gene Regulates

Caption: Simplified signaling pathway of the Dopamine D4 receptor and its inhibition.

Conclusion

N-Boc-3,3-difluoro-4-oxopiperidine is a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. The protocols outlined in these application notes provide a robust framework for the efficient generation of novel 3,3-difluoropiperidine derivatives. The resulting libraries are well-suited for screening against a variety of important drug targets, particularly GPCRs and kinases, and can significantly accelerate the early stages of drug discovery and development. The unique properties imparted by the gem-difluoro group offer exciting opportunities for the discovery of next-generation therapeutics with improved pharmacological profiles.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges and side reactions encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the electrophilic fluorination of the ketone precursor, tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1] This reaction typically involves treating the starting ketone with a potent electrophilic fluorinating agent to install two fluorine atoms on the carbon adjacent to the carbonyl group (the α-position).

Q2: Which electrophilic fluorinating agents are typically used for this transformation?

A2: A variety of electrophilic fluorinating agents can be used, with the choice of agent impacting reaction efficiency and side product formation. Common reagents include Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI), and DAST (Diethylaminosulfur trifluoride).[2][3] Selectfluor® is often favored due to its stability, effectiveness, and relatively mild reaction conditions.[4][5]

Q3: What are the critical reaction parameters to control during the fluorination step?

A3: Several parameters are crucial for a successful synthesis:

  • Stoichiometry: The molar ratio of the fluorinating agent to the ketone substrate is critical. Insufficient reagent will lead to incomplete reaction, while a large excess may not be cost-effective or could lead to degradation.

  • Temperature: These reactions are often sensitive to temperature. Reactions are typically initiated at low temperatures (e.g., 0-15 °C) to control the initial exotherm and then allowed to proceed at room temperature.[6]

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used to prevent unwanted side reactions, such as hydrate formation of the product.[4]

  • Reaction Time: Monitoring the reaction progress by techniques like TLC, GC-MS, or NMR is essential to determine the optimal reaction time and avoid the formation of degradation byproducts.

Q4: What is the main driving force for the difluorination reaction?

A4: The reaction proceeds via the enol or enolate form of the starting ketone.[7] The initial monofluorination event increases the acidity of the remaining α-proton, facilitating the formation of a second enol/enolate intermediate. This intermediate then rapidly reacts with another equivalent of the fluorinating agent, making the second fluorination step often faster than the first and leading to the difluorinated product.[4][8]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, focusing on identifying the cause and providing actionable solutions.

Problem 1: Low yield of the desired product with significant recovery of starting material.

  • Potential Cause: Incomplete reaction. This can be due to insufficient fluorinating agent, low reaction temperature, or a short reaction time. Another cause could be poor quality or deactivation of the fluorinating agent.

  • Suggested Solution:

    • Verify Reagent Quality: Ensure the fluorinating agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator).

    • Increase Stoichiometry: Incrementally increase the molar equivalents of the fluorinating agent (e.g., from 2.2 eq to 2.5 eq).

    • Extend Reaction Time: Continue to monitor the reaction for a longer period. If the reaction has stalled, a gentle increase in temperature might be necessary.

    • Optimize Temperature: While initial cooling is important, ensure the reaction is allowed to warm to the optimal temperature (often room temperature) for a sufficient duration.[6]

Problem 2: Presence of a significant amount of monofluorinated impurity (tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate).

  • Potential Cause: This is a classic sign of incomplete difluorination. The rate of the second fluorination is highly dependent on the reaction conditions.[8] A byproduct of monofluorine elimination has also been reported.[6]

  • Suggested Solution:

    • Increase Reagent: Add a slight excess of the fluorinating agent to drive the reaction to completion.

    • Promote Enolization: The addition of a mild, non-nucleophilic base or catalyst can sometimes facilitate the enolization of the monofluorinated intermediate, promoting the second fluorination. However, this must be done cautiously to avoid other side reactions.

    • Purification: The monofluorinated product can often be separated from the difluorinated product using column chromatography, although this may be challenging due to similar polarities.

Problem 3: Formation of a hydrated product (gem-diol) observed in NMR or Mass Spectrometry.

  • Potential Cause: The carbonyl group in the final product is highly electrophilic due to the adjacent electron-withdrawing fluorine atoms. It is susceptible to hydration by water present during the reaction or workup.[4][7]

  • Suggested Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

    • Aqueous Workup: Perform the aqueous workup quickly and at low temperatures. Ensure the organic solvent used for extraction is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentration.

    • Removal of Water: If a hydrate has formed, it can sometimes be reversed by dissolving the product in a dry solvent and removing the water azeotropically, or by placing it under a high vacuum for an extended period.

Problem 4: Evidence of Boc-deprotection (loss of the tert-Butyl group).

  • Potential Cause: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Some fluorination reactions can generate acidic byproducts, or acidic conditions may be introduced during the workup.[9]

  • Suggested Solution:

    • Control pH: During the aqueous workup, use a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid generated.

    • Avoid Strong Acids: Do not use strong acids during purification or handling of the product.

    • Buffer the Reaction: In some cases, adding a non-nucleophilic acid scavenger like proton sponge or anhydrous sodium carbonate to the reaction mixture can prevent the buildup of acid.

Data Presentation: Illustrative Product Distribution

The following table provides illustrative data on how the stoichiometry of the fluorinating agent can affect the product distribution. Note: This data is representative and serves as a guideline for optimization.

Molar Equivalents of Selectfluor®Desired Difluoro Product (%)Monofluoro Side Product (%)Unreacted Starting Material (%)
2.0751510
2.28884
2.5954<1
3.0953<1 (potential for other byproducts)

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

  • Selectfluor® (2.5 eq)

  • Anhydrous Acetonitrile

  • Argon or Nitrogen gas

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) and Ethyl Acetate for chromatography

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Under a positive pressure of argon, add Selectfluor® (2.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress via TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Visual Diagrams

Synthesis_Pathway SM N-Boc-4-piperidone INT Monofluoro Intermediate SM->INT + Selectfluor® (1.0 eq) PROD tert-Butyl 3,3-difluoro- 4-oxopiperidine-1-carboxylate INT->PROD + Selectfluor® (1.0 eq) Side_Reactions cluster_main Main Reaction cluster_side Side Reactions SM N-Boc-4-piperidone INT Monofluoro Intermediate SM->INT + F+ DEPRO Deprotected Amine SM->DEPRO Acidic Conditions PROD Desired Difluoro Product INT->PROD + F+ HYD Hydrated Product (gem-diol) PROD->HYD + H₂O Troubleshooting_Workflow cluster_solutions start Analysis Shows Low Purity / Low Yield q1 Major Impurity? start->q1 sol1 Increase Selectfluor® eq. & Reaction Time q1->sol1 Starting Material or Monofluoro Product sol2 Use Anhydrous Conditions & Careful Workup q1->sol2 Hydrated Product sol3 Neutralize Workup (NaHCO₃) & Avoid Acid q1->sol3 Boc-Deprotected

References

Technical Support Center: Purification of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the purification of this compound by column chromatography?

A1: A good starting point for the purification of this compound is to use silica gel as the stationary phase and a mobile phase gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. Based on protocols for similar compounds, a gradient of 25-40% ethyl acetate in hexanes can be effective. It is always recommended to first determine the optimal eluent composition by thin-layer chromatography (TLC).

Q2: My purified product shows tailing on the TLC plate and during column chromatography. What could be the cause and how can I fix it?

A2: Tailing is a common issue when purifying compounds with basic nitrogen atoms, such as piperidines, on acidic silica gel. The interaction between the lone pair of electrons on the nitrogen and the acidic silanol groups of the silica gel can lead to this phenomenon. Although the nitrogen in this compound is part of a less basic carbamate, residual basicity or interaction of the ketone functionality can still cause tailing.

To mitigate tailing, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1% v/v) of triethylamine (TEA) in your eluent can help to saturate the acidic sites on the silica gel, reducing the interaction with your compound and improving peak shape.

  • Use a different stationary phase: Consider using neutral or basic alumina, or an amine-deactivated silica gel for your purification.

Q3: I am experiencing low recovery of my compound after column chromatography. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Irreversible adsorption: Your compound might be strongly and irreversibly binding to the silica gel. Using a less acidic stationary phase or adding a competitive base like triethylamine to your mobile phase can help.

  • Compound instability: Fluorinated ketones can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation. Minimizing the time the compound spends on the column by using a slightly more polar eluent to speed up elution can be beneficial.

  • Co-elution with impurities: If your compound is not fully separated from impurities, you may discard fractions containing your product, leading to lower yields. Careful analysis of fractions by TLC or another analytical method is crucial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor Separation / Overlapping Spots on TLC Incorrect mobile phase polarity.Optimize the mobile phase composition using different ratios of ethyl acetate and hexanes/heptane. Test other solvent systems like dichloromethane/methanol.
Compound Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A gradient elution might be necessary.
Product Elutes Too Quickly (Low Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate.
Streaking or Tailing of the Compound Spot Strong interaction with the stationary phase.Add 0.1-1% triethylamine to the mobile phase. Use neutral alumina or amine-deactivated silica gel.
Multiple Spots for a Pure Compound Tautomerization or degradation on the silica plate.Run the TLC with a mobile phase containing a small amount of a neutralizer like triethylamine. Ensure the compound is stable under the chosen conditions.
Low Yield of Purified Product See FAQ Q3.Refer to the solutions provided in the FAQ section regarding low recovery. Ensure complete elution from the column by flushing with a highly polar solvent at the end of the purification.

Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline based on methods used for structurally similar compounds. Optimization may be required for specific experimental conditions.

1. Preparation of the Silica Gel Slurry:

  • In a beaker, add silica gel (60 Å, 40-63 µm) to a suitable volume of the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Stir the mixture gently to create a uniform slurry, ensuring no air bubbles are trapped.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure even packing of the stationary phase.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).

  • If necessary, gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the compound.

  • Collect fractions in test tubes and monitor the elution process by TLC.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mobile Phase Recommendations for Analogs
CompoundStationary PhaseMobile PhaseReference
N-Boc-3-piperidoneSilica Gel25-40% Ethyl Acetate in Hexane (gradient)N/A
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylateSilica Gel30-100% Ethyl Acetate in Heptane (gradient)N/A
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylateSilica GelDichloromethane/Methanol (ratio not specified)N/A

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Obtain Pure Product evaporate->pure_product troubleshooting_logic cluster_separation Separation Issues cluster_elution Elution & Recovery Issues start Problem Encountered poor_sep Poor Separation? start->poor_sep tailing Peak Tailing? start->tailing low_recovery Low Recovery? start->low_recovery optimize_mp Optimize Mobile Phase poor_sep->optimize_mp Yes change_sp Change Stationary Phase optimize_mp->change_sp If still poor solution Problem Resolved change_sp->solution add_tea Add Triethylamine to Mobile Phase tailing->add_tea Yes add_tea->solution check_adsorption Check for Irreversible Adsorption low_recovery->check_adsorption Yes check_stability Check Compound Stability check_adsorption->check_stability check_stability->solution

Technical Support Center: Overcoming Tailing of Fluorinated Piperidines on Silica Gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of peak tailing during the purification of fluorinated piperidines on silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated piperidine compounds tail on silica gel columns?

A1: Peak tailing of fluorinated piperidines is primarily caused by strong interactions between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction leads to a non-uniform elution of the compound, resulting in an asymmetrical peak with a "tail". The basicity of the piperidine nitrogen can be influenced by the position and number of fluorine atoms, but the fundamental issue of amine-silanol interaction remains.

Q2: How does the fluorination of the piperidine ring affect its interaction with silica gel?

A2: Fluorine is a highly electronegative atom, and its presence can decrease the basicity of the piperidine nitrogen through inductive effects. This might suggest a weaker interaction with the acidic silanol groups. However, even with reduced basicity, the piperidine nitrogen is often still basic enough to interact significantly with the silica surface, leading to tailing.

Q3: What is a tailing factor or asymmetry factor and how is it measured?

A3: The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak shape. A perfectly symmetrical Gaussian peak has a Tf or As of 1.0. A value greater than 1 indicates a tailing peak. It is typically calculated at a certain percentage of the peak height (e.g., 5% or 10%) by dividing the distance from the peak midpoint to the trailing edge by the distance from the leading edge to the peak midpoint.

Q4: Can I use reversed-phase chromatography for the purification of fluorinated piperidines?

A4: Yes, reversed-phase chromatography is a viable alternative. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For basic compounds like fluorinated piperidines, using a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate the piperidine nitrogen, leading to better peak shapes.

Troubleshooting Guide

Problem: My fluorinated piperidine shows significant tailing on a silica gel column.

Solution:

This is the most common issue. Here are several strategies to address it, starting from the simplest:

  • Add a Basic Modifier to the Mobile Phase: The most effective way to reduce tailing is to add a small amount of a competitive base to your eluent. This base will occupy the active silanol sites on the silica, minimizing their interaction with your fluorinated piperidine.

    • Triethylamine (TEA): Add 0.1-2% (v/v) triethylamine to your mobile phase. Start with a low concentration and increase if tailing persists.

    • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as a polar component in your mobile phase system (e.g., dichloromethane/methanol/ammonium hydroxide).

  • Pre-treat the Silica Gel: You can deactivate the silica gel before running the column.

    • Prepare a slurry of your silica gel in the mobile phase containing the basic additive (e.g., 1% TEA in hexane/ethyl acetate).

    • Pack the column with this slurry. This ensures that the silica is "passivated" before the sample is loaded.

Problem: The tailing is reduced with a basic additive, but my compound now elutes too quickly.

Solution:

The addition of a basic modifier can sometimes alter the overall polarity of the mobile phase, leading to a faster elution.

  • Adjust the Solvent System: Decrease the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system with TEA, reduce the percentage of the more polar ethyl acetate.

Problem: I am concerned that triethylamine will be difficult to remove from my final product.

Solution:

Triethylamine is volatile and can often be removed under high vacuum. However, for sensitive downstream applications, residual TEA can be a concern.

  • Use a More Volatile Base: Consider using ammonium hydroxide, as ammonia is more easily removed upon evaporation.

  • Alternative Stationary Phases: If residual base is a critical issue, consider using an alternative to standard silica gel.

    • Amine-functionalized Silica: These columns have an amine-functionalized surface that is less acidic and provides better peak shapes for basic compounds without the need for mobile phase additives.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

Problem: My fluorinated piperidine is not soluble in the non-polar solvents typically used for silica gel chromatography.

Solution:

For highly polar fluorinated piperidines, alternative chromatographic techniques may be more suitable.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of a polar solvent (like water). This technique is well-suited for the separation of polar compounds that are too strongly retained on reversed-phase columns.

Data Presentation

The following table provides an illustrative summary of the expected improvement in peak asymmetry for a model fluorinated piperidine when using mobile phase additives. The asymmetry factor is a common measure of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak.

Mobile Phase SystemMobile Phase AdditiveExpected Asymmetry Factor (As)Notes
Hexane / Ethyl Acetate (70:30)None> 2.5Severe tailing is expected due to strong interaction with silica.
Hexane / Ethyl Acetate (70:30)0.5% Triethylamine (v/v)1.2 - 1.5Significant improvement in peak shape.
Hexane / Ethyl Acetate (70:30)1.0% Triethylamine (v/v)1.0 - 1.2Optimal peak shape, close to symmetrical.
Dichloromethane / Methanol (95:5)1% Ammonium Hydroxide (v/v)1.1 - 1.4Good peak shape with a more volatile basic additive.

Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific fluorinated piperidine, silica gel quality, and experimental conditions.

Experimental Protocols

Protocol for Flash Chromatography Purification of a Fluorinated Piperidine on Silica Gel with a Triethylamine Additive

This protocol outlines a general procedure for the purification of a moderately polar fluorinated piperidine.

1. Materials:

  • Crude fluorinated piperidine sample
  • Silica gel (flash grade, 230-400 mesh)
  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)
  • Glass chromatography column
  • Sand (washed)
  • Collection tubes
  • TLC plates and chamber
  • UV lamp or appropriate staining solution (e.g., potassium permanganate)

2. Mobile Phase Preparation:

  • Based on TLC analysis, determine a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your desired compound an Rf value of approximately 0.2-0.3.
  • To this solvent system, add 1% (v/v) of triethylamine. For example, to 990 mL of the hexane/ethyl acetate mixture, add 10 mL of TEA.

3. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approx. 1 cm).
  • In a beaker, create a slurry of silica gel with the prepared mobile phase containing TEA. Use enough solvent to make a pourable, homogenous slurry.
  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel (2-3 times the weight of your crude sample) to the solution.
  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your sample adsorbed onto the silica.
  • Carefully add the dry sample-silica mixture onto the top of the packed column.
  • Gently tap the column to create an even layer of the sample.
  • Add a final thin layer of sand on top of the sample layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure (using a pump or house air) to start the elution.
  • Collect fractions in test tubes or vials.
  • Monitor the separation by TLC analysis of the collected fractions.
  • Combine the fractions containing the pure product.

6. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.
  • To remove residual triethylamine, you can co-evaporate with a solvent like toluene or place the sample under high vacuum for an extended period.

Mandatory Visualization

Troubleshooting_Workflow start Start: Tailing of Fluorinated Piperidine on Silica Gel check_tailing Is the peak tailing severe? (Asymmetry Factor > 1.5) start->check_tailing hilic Consider HILIC for very polar compounds start->hilic For highly polar compounds add_tea Add 0.5-2% Triethylamine (TEA) to the mobile phase check_tailing->add_tea Yes minor_tailing Minor Tailing (As < 1.5) Proceed with caution or optimize further check_tailing->minor_tailing No use_nh4oh Consider using 1-2% Ammonium Hydroxide in a polar solvent blend (e.g., DCM/MeOH) add_tea->use_nh4oh Alternative to TEA check_rf Is the compound eluting too quickly? add_tea->check_rf alternative_stationary_phase Consider Alternative Stationary Phases add_tea->alternative_stationary_phase If TEA is undesirable use_nh4oh->check_rf decrease_polarity Decrease the polarity of the mobile phase check_rf->decrease_polarity Yes end End: Symmetrical Peak Achieved check_rf->end No decrease_polarity->end amine_silica Amine-functionalized Silica alternative_stationary_phase->amine_silica alumina Alumina (Basic or Neutral) alternative_stationary_phase->alumina amine_silica->end alumina->end hilic->end

Caption: Troubleshooting workflow for overcoming tailing of fluorinated piperidines.

Stability of N-Boc-3,3-difluoro-4-oxopiperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of N-Boc-3,3-difluoro-4-oxopiperidine under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acidic deprotection of N-Boc-3,3-difluoro-4-oxopiperidine.

Issue Potential Cause Recommended Solution
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration.2. Short reaction time.3. Low reaction temperature.1. Use a stronger acid (e.g., neat TFA) or a higher concentration of HCl in a suitable solvent.2. Extend the reaction time and monitor progress by TLC or LC-MS.3. Gradually increase the reaction temperature, but not exceeding 40-50°C to avoid degradation.
Degradation of the Piperidine Ring 1. Prolonged exposure to strong acid.2. Elevated reaction temperatures.3. Presence of water in the reaction mixture.1. Use the minimum effective concentration of acid and reaction time.2. Maintain a low reaction temperature (0°C to room temperature). A study on a similar compound, N-Boc-3-oxopyrrolidine-2-carboxylate, showed significant degradation above 70°C.[1]3. Ensure anhydrous reaction conditions.
Formation of Unidentified Byproducts 1. Degradation of the difluoro-oxopiperidine core.2. Side reactions involving the tert-butyl cation.1. Suspected degradation pathways include β-elimination. It is crucial to maintain low temperatures to minimize these side reactions.[1]2. Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.
Low Yield of Deprotected Product 1. A combination of incomplete deprotection and product degradation.2. Mechanical loss during workup.1. Optimize reaction conditions by starting with milder acids and lower temperatures and gradually increasing the strength/temperature while monitoring for degradation.2. Ensure careful extraction and handling procedures. The deprotected product is a primary amine and may be more water-soluble as its salt.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of N-Boc-3,3-difluoro-4-oxopiperidine?

A1: Standard conditions for Boc deprotection are generally effective. These include:

  • Trifluoroacetic acid (TFA): Typically used in a solution with dichloromethane (DCM), with concentrations ranging from 20% to neat TFA. The reaction is usually conducted at 0°C to room temperature.

  • Hydrochloric acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol (e.g., 4M HCl in dioxane), is also a common choice.

It is crucial to start with milder conditions and monitor the reaction closely to avoid degradation of the difluoroketone moiety.

Q2: Is the 3,3-difluoro-4-oxopiperidine core stable under acidic conditions?

A2: The 3,3-difluoro-4-oxopiperidine core can be sensitive to strong acidic conditions, especially at elevated temperatures. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the ketone and the stability of the ring. A key concern is the potential for β-elimination at higher temperatures, which can lead to ring-opened or rearranged products.[1]

Q3: What are the potential side products I should be aware of during deprotection?

A3: Besides incomplete deprotection, potential side products can arise from two main sources:

  • Degradation of the piperidine ring: While specific byproducts for this molecule are not extensively documented in the literature, β-elimination is a plausible degradation pathway, especially at elevated temperatures.[1] This could result in the formation of unsaturated, ring-opened products.

  • Reactions of the tert-butyl cation: The tert-butyl cation generated during Boc deprotection is an electrophile and can react with any nucleophiles present. While the target molecule itself is not highly nucleophilic, this can be a concern if other sensitive functional groups are present in the molecule. The use of scavengers is recommended to mitigate this.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): The deprotected amine will have a different Rf value compared to the N-Boc protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, as well as to detect any potential byproducts by their mass-to-charge ratio.

Q5: What is the recommended workup procedure for the deprotection reaction?

A5: After the reaction is complete, the excess acid needs to be removed.

  • For TFA, the solvent and excess TFA can be removed under reduced pressure. The residue can then be dissolved in an appropriate solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

  • For HCl in a volatile solvent, a similar evaporation can be performed. If the product is isolated as the hydrochloride salt, it may be precipitated from the reaction mixture.

  • Careful extraction with an organic solvent is then performed. Be aware that the deprotected amine salt may have increased water solubility.

Quantitative Data Summary

Currently, there is a lack of specific quantitative studies in the literature detailing the stability of N-Boc-3,3-difluoro-4-oxopiperidine under various acidic conditions. The following table provides a qualitative summary based on general principles of Boc deprotection and findings for similar molecules.

Acidic Condition Temperature Relative Rate of Deprotection Risk of Ring Degradation Notes
20-50% TFA in DCM0°C - RTModerate to FastLow to ModerateA good starting point for optimization.
Neat TFA0°C - RTVery FastModerate to HighUse with caution, for short reaction times.
4M HCl in Dioxane0°C - RTModerateLow to ModerateGenerally a milder alternative to neat TFA.
6N HCl (aq)> 60°CFastHighNot recommended due to high risk of degradation.[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve N-Boc-3,3-difluoro-4-oxopiperidine (1 eq.) in anhydrous DCM (10-20 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (2-10 eq.) to the stirred solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (2-3 times) to remove residual TFA.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve N-Boc-3,3-difluoro-4-oxopiperidine (1 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (5-10 eq.) to the mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the hydrochloride salt of the product precipitates, it can be collected by filtration.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to obtain the crude hydrochloride salt.

  • The salt can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base to obtain the free amine.

Visualizations

Boc_Deprotection_Pathway Boc Deprotection Mechanism cluster_start Starting Material cluster_acid Acidic Conditions cluster_intermediate Intermediates cluster_products Products N-Boc-piperidine N-Boc-3,3-difluoro-4-oxopiperidine Protonated_Boc Protonated N-Boc group N-Boc-piperidine->Protonated_Boc Protonation Acid H+ (e.g., from TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation t-Butyl_Cation tert-Butyl Cation Protonated_Boc->t-Butyl_Cation Deprotected_Amine 3,3-difluoro-4-oxopiperidine Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene t-Butyl_Cation->Isobutylene Deprotonation

Caption: General mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting_Workflow Troubleshooting Deprotection Issues Start Start Deprotection Reaction Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Degradation Degradation Observed? Incomplete->Degradation Optimize_Degradation Decrease Acid Conc./Time/Temp Degradation->Optimize_Degradation Yes No_Degradation No Degradation Degradation->No_Degradation No Optimize_Incomplete Increase Acid Conc./Time/Temp Optimize_Incomplete->Monitor Optimize_Degradation->Monitor No_Degradation->Optimize_Incomplete

Caption: A logical workflow for troubleshooting common issues during Boc deprotection.

References

Preventing hydrodefluorination during reactions with fluorinated piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on preventing hydrodefluorination (HDF) during your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of fluorinated piperidines, particularly the undesired side-reaction of hydrodefluorination.

Q1: I am observing significant hydrodefluorination (HDF) in my reaction to produce a fluorinated piperidine from a fluoropyridine. What are the most likely causes and how can I mitigate this?

A1: Hydrodefluorination is a common side-reaction during the hydrogenation of fluoropyridines. It involves the cleavage of a C-F bond and its replacement with a C-H bond. Several factors can contribute to increased HDF. Here is a step-by-step troubleshooting approach:

  • Review Your Catalytic System: The choice of catalyst is critical. While many catalysts can hydrogenate pyridines, not all are suitable for fluorinated substrates.

    • Problem: Your catalyst may be too aggressive or non-selective, leading to C-F bond activation.

    • Solution: Consider switching to a palladium-based heterogeneous catalyst, such as Palladium Hydroxide on Carbon (Pd(OH)₂/C). This has been shown to be effective in selectively reducing fluoropyridines while minimizing HDF, especially when used in conjunction with a Brønsted acid.[1] Rhodium-based catalysts, particularly certain Rh-carbene complexes, have also been used successfully in dearomatization-hydrogenation (DAH) processes that prevent HDF.[2][3]

  • Assess the Acidity of Your Reaction Medium: The presence of a Brønsted acid can significantly suppress HDF.

    • Problem: A neutral or basic reaction medium can favor pathways leading to HDF.

    • Solution: The addition of an acid, such as hydrochloric acid (HCl), can protonate the pyridine nitrogen. This deactivates the ring towards pathways that lead to HDF and promotes the desired hydrogenation.[1]

  • Examine Your Substrate: The substitution pattern on the fluoropyridine can influence its susceptibility to HDF.

    • Problem: Certain substitution patterns, such as a fluorine atom at the 2-position of the pyridine ring, can be particularly prone to HDF.[3]

    • Solution: While you may not be able to change your substrate, being aware of its potential for HDF can guide your choice of reaction conditions. For highly susceptible substrates, employing a milder, more selective catalytic system is crucial. The dearomatization-hydrogenation (DAH) protocol is particularly well-suited for these challenging substrates.[2]

  • Consider a Dearomatization-Hydrogenation (DAH) Approach: For particularly stubborn cases of HDF, a one-pot DAH strategy can be highly effective.

    • Problem: Direct hydrogenation may be leading to intermediates that are prone to HDF.

    • Solution: The DAH process first uses a reagent like pinacol borane (HBpin) to dearomatize the fluoropyridine, followed by hydrogenation of the resulting diene intermediates. This pathway avoids the intermediates that are most susceptible to HDF.[2][3] An excess of the borane reagent can sometimes further reduce the amount of HDF side-product.[2]

Frequently Asked Questions (FAQs)

Q2: What is the dearomatization-hydrogenation (DAH) process and why is it effective at preventing HDF?

A2: The dearomatization-hydrogenation (DAH) process is a one-pot synthetic strategy that converts fluoropyridines to all-cis-fluorinated piperidines with high diastereoselectivity.[2][3] It is particularly effective at preventing HDF because it avoids direct hydrogenation of the aromatic ring, which can lead to intermediates prone to C-F bond cleavage. The process involves two main steps:

  • Dearomatization: A borane reagent, such as pinacol borane (HBpin), is used to dearomatize the fluoropyridine ring, forming a mixture of diene intermediates. This step also protects the Lewis-basic nitrogen, preventing catalyst poisoning.[2]

  • Hydrogenation: The resulting dienes are then hydrogenated in the presence of a suitable catalyst (e.g., a Rhodium-CAAC complex) to yield the saturated fluorinated piperidine.[2]

This approach circumvents the formation of intermediates that are susceptible to HDF, leading to cleaner reactions and higher yields of the desired fluorinated product.

Q3: Can I use standard Palladium on Carbon (Pd/C) for the hydrogenation of fluoropyridines?

A3: While standard Pd/C is a common hydrogenation catalyst, it can sometimes lead to significant hydrodefluorination with fluorinated substrates. A more effective alternative is Palladium Hydroxide on Carbon (Pd(OH)₂/C), often referred to as Pearlman's catalyst. This catalyst, particularly when used with a Brønsted acid like HCl, has shown greater success in the selective hydrogenation of fluoropyridines while minimizing HDF.[1]

Q4: My reaction has stalled. What could be the cause?

A4: Reaction stalling during the synthesis of fluorinated piperidines can sometimes be attributed to catalyst deactivation. One potential cause is the formation of fluoride ions as a byproduct of any HDF that does occur. These fluoride ions can poison the catalyst. Ensuring your reagents and solvents are dry can also be critical, as water can sometimes interfere with the catalytic cycle.[4] If you are using a DAH protocol, the presence of hydrolyzed borane species can also deactivate the catalyst.

Q5: How does the solvent choice impact the level of hydrodefluorination?

A5: The choice of solvent can influence the reaction outcome. For palladium-catalyzed hydrogenations, polar protic solvents like methanol (MeOH) in the presence of aqueous acid are often used successfully.[1] In some cases, changing the solvent to a mixture of THF and water has been shown to improve results for specific substrates.[1] It is recommended to screen a few solvent systems to find the optimal conditions for your particular substrate.

Quantitative Data

The following tables summarize yields of fluorinated piperidines and the extent of hydrodefluorination under different reaction conditions, based on published data.

Table 1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine Derivatives

EntrySubstrateCatalystAcidSolventProduct Yield (%)HDF ByproductReference
13-FluoropyridinePd(OH)₂/CHClMeOH85 (as Cbz-protected)Not reported[1]
23-Fluoro-2-phenylpyridinePd(OH)₂/CHClMeOH75 (as Cbz-protected)Not reported[1]
33,5-DifluoropyridinePd(OH)₂/CHClMeOH30 (as Cbz-protected)Significant single and double HDF[1]

Table 2: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of Fluoropyridines

EntrySubstrateCatalystReagentSolventProduct Yield (%)HDF ByproductReference
13-Fluoropyridine[Rh-CAAC]HBpinTHF82 (as TFA-protected)Not observed[2]
22-Fluoropyridine[Rh-CAAC]HBpinTHF0Complete HDF[3]
33,5-Difluoropyridine[Rh-CAAC]HBpinTHF78 (as TFA-protected)Not observed[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines

This protocol is adapted from the work of Glorius and coworkers.[1]

  • To a reaction vessel, add the fluoropyridine substrate (1.0 equiv.), Pd(OH)₂/C (10 mol %), and methanol (0.2 M).

  • Add aqueous HCl (1.5 equiv.).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (refer to the original publication for specific pressure) and stir vigorously at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., argon or nitrogen).

  • The crude product can be protected in situ (e.g., with Cbz-Cl) before purification by column chromatography.

Protocol 2: General Procedure for the Dearomatization-Hydrogenation (DAH) of Fluoropyridine Derivatives

This protocol is adapted from the work of Glorius and coworkers.[2]

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add activated 4 Å molecular sieves, the rhodium catalyst (e.g., [Rh-CAAC], 1-5 mol %), and the solid fluoropyridine substrate (1.0 equiv.).

  • Add dry tetrahydrofuran (THF, 1 M) followed by the liquid fluoropyridine substrate (if applicable).

  • Add pinacol borane (HBpin, 2.0 – 4.0 equiv.).

  • Pressurize the vessel with hydrogen gas (refer to the original publication for specific pressure) and stir at the appropriate temperature (e.g., 25-80 °C) until the reaction is complete.

  • Upon completion, carefully vent the hydrogen gas and add a trapping agent such as trifluoroacetic anhydride (TFAA) to derivatize the volatile piperidine product for easier isolation.

  • Purify the product by column chromatography or precipitation.

Visualizations

Below are diagrams to help visualize key processes and decision-making for your experiments.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start with Fluoropyridine Substrate catalyst Choose Catalytic System (e.g., Pd(OH)2/C or Rh-DAH) start->catalyst reagents Add Reagents (Solvent, Acid/Borane) catalyst->reagents hydrogenation Pressurize with H2 & Heat reagents->hydrogenation monitoring Monitor Reaction Progress (e.g., TLC, GC/MS, NMR) hydrogenation->monitoring trapping In situ Protection/Trapping (Optional) monitoring->trapping purification Purification (Column Chromatography) trapping->purification analysis Characterization of Fluorinated Piperidine purification->analysis

Caption: Experimental workflow for the synthesis of fluorinated piperidines.

troubleshooting_guide cluster_solutions Potential Solutions start High Hydrodefluorination (HDF) Observed? change_catalyst Switch to Pd(OH)2/C or a Rh-DAH system start->change_catalyst Yes add_acid Add a Brønsted Acid (e.g., HCl) start->add_acid Yes use_dah Employ the Dearomatization- Hydrogenation (DAH) Protocol start->use_dah Yes optimize_conditions Re-optimize Solvent and Temperature start->optimize_conditions Yes no_hdf Reaction is clean. Proceed with optimization. start->no_hdf No change_catalyst->add_acid add_acid->use_dah use_dah->optimize_conditions

Caption: Troubleshooting decision tree for addressing hydrodefluorination.

reaction_pathway cluster_desired Desired Pathway cluster_undesired Undesired HDF Pathway start Fluoropyridine + H2 + Catalyst hydrogenation Selective Hydrogenation start->hydrogenation dearomatized_intermediate Dearomatized Intermediate start->dearomatized_intermediate Side Reaction product Fluorinated Piperidine hydrogenation->product c_f_cleavage C-F Bond Cleavage dearomatized_intermediate->c_f_cleavage hdf_product Hydrodefluorinated Byproduct c_f_cleavage->hdf_product

Caption: Simplified reaction pathways: desired hydrogenation vs. HDF.

References

Optimizing Yield for the Reductive Amination of N-Boc-3,3-difluoro-4-oxopiperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize the yield for the reductive amination of N-Boc-3,3-difluoro-4-oxopiperidine. This reaction is a critical step in the synthesis of various fluorinated piperidine derivatives, which are valuable scaffolds in medicinal chemistry.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the reductive amination of N-Boc-3,3-difluoro-4-oxopiperidine, providing potential causes and actionable solutions.

Q1: Why is my reductive amination reaction showing low conversion or stalling?

A1: Low conversion in the reductive amination of N-Boc-3,3-difluoro-4-oxopiperidine can be attributed to several factors, primarily related to the reduced reactivity of the fluorinated ketone and the stability of the intermediate iminium ion.

  • Reduced Ketone Reactivity: The electron-withdrawing fluorine atoms at the α-position decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine.

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may not favor the formation of the iminium ion. This is a crucial intermediate that is subsequently reduced.[1]

  • Steric Hindrance: Bulky amines or substituents on the piperidine ring can sterically hinder the reaction.

  • Inappropriate Reducing Agent: The chosen reducing agent may not be sufficiently selective for the iminium ion over the starting ketone.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation due to its mildness and high selectivity for iminium ions over ketones.[2][3] It is generally more effective than sodium borohydride (NaBH₄), which can readily reduce the starting ketone, and is a safer alternative to the toxic sodium cyanoborohydride (NaBH₃CN).[4]

  • Reaction Conditions:

    • Solvent: Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[2]

    • Acid Catalyst: The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion.[2]

    • Temperature: The reaction is typically performed at room temperature.

  • Reaction Time: Due to the reduced reactivity of the fluorinated ketone, extended reaction times (e.g., 12-24 hours) may be necessary to achieve high conversion.

  • Equivalents of Reagents: Using a slight excess of the amine (1.1-1.5 equivalents) and the reducing agent (1.5-2.0 equivalents) can help drive the reaction to completion.

Q2: I am observing significant formation of a side product corresponding to the reduction of the starting ketone. How can I minimize this?

A2: The formation of the corresponding alcohol (N-Boc-3,3-difluoro-4-hydroxypiperidine) is a common side reaction, especially when using less selective reducing agents.

Troubleshooting Steps:

  • Use a More Selective Reducing Agent: As mentioned, NaBH(OAc)₃ is highly selective for the iminium ion.[3] If you are using NaBH₄, consider switching to NaBH(OAc)₃.

  • One-Pot, Two-Step Procedure: If using NaBH₄, allow sufficient time for the iminium ion to form before adding the reducing agent. This can be achieved by pre-stirring the ketone, amine, and any acid catalyst for a period (e.g., 1-2 hours) before introducing the borohydride.

Q3: My reaction is complete, but I am struggling with the purification of the final product.

A3: Purification challenges can arise from unreacted starting materials, byproducts, and the basic nature of the product.

Troubleshooting Steps:

  • Aqueous Work-up: A standard aqueous work-up involving washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove acidic components. Subsequent washing with brine is also recommended.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. The polarity of the eluent can be adjusted based on the polarity of the specific product.

  • Acid-Base Extraction: For basic amine products, an acid-base extraction can be an effective purification strategy. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.

Q4: Are there any specific considerations for the type of amine used in this reaction?

A4: The nature of the amine can influence the reaction rate and outcome.

  • Primary vs. Secondary Amines: Primary amines will form secondary amines upon reaction, while secondary amines will yield tertiary amines.

  • Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or the use of a Lewis acid catalyst to facilitate iminium ion formation.

  • Steric Hindrance: As mentioned, sterically hindered amines will react more slowly.

Experimental Protocols

A general, optimized protocol for the reductive amination of N-Boc-3,3-difluoro-4-oxopiperidine is provided below.

Optimized Protocol using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • N-Boc-3,3-difluoro-4-oxopiperidine

  • Amine (e.g., benzylamine, methylamine hydrochloride, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq.) in DCM or DCE (0.1-0.2 M), add the amine (1.1-1.2 eq.).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.2 eq.) to liberate the free amine.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1-0.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes expected yields for the reductive amination of N-Boc-3,3-difluoro-4-oxopiperidine with various amines and reducing agents, based on literature for similar substrates. Note that actual yields may vary depending on the specific reaction conditions and scale.

AmineReducing AgentSolventAdditiveTypical Yield (%)
BenzylamineNaBH(OAc)₃DCEAcetic Acid (cat.)85-95
Methylamine HClNaBH(OAc)₃DCMTEA80-90
AnilineNaBH(OAc)₃DCEAcetic Acid (cat.)70-85
BenzylamineNaBH₃CNMeOHAcetic Acid80-90
BenzylamineNaBH₄MeOH- (Two-step)75-85

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues.

Reductive_Amination_Pathway Reductive Amination of N-Boc-3,3-difluoro-4-oxopiperidine Ketone N-Boc-3,3-difluoro- 4-oxopiperidine Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H2O Amine Primary Amine (R-NH2) Amine->Iminium Product N-Substituted-N-Boc-3,3-difluoro- 4-aminopiperidine Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium

Caption: Reaction pathway for the reductive amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or Stalled Reaction CheckReagents Verify purity and activity of ketone, amine, and reducing agent Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions ChangeReducer Switch to a more selective reducing agent (e.g., NaBH(OAc)3) OptimizeConditions->ChangeReducer IncreaseTime Increase reaction time OptimizeConditions->IncreaseTime AddCatalyst Add catalytic acetic acid OptimizeConditions->AddCatalyst CheckSideProducts Analyze for side products (e.g., alcohol from ketone reduction) ChangeReducer->CheckSideProducts IncreaseTime->CheckSideProducts AddCatalyst->CheckSideProducts Purification Optimize purification strategy CheckSideProducts->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

The most common strategy involves the direct electrophilic fluorination of the starting material, tert-Butyl 4-oxopiperidine-1-carboxylate. This reaction is typically carried out using an electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), in a suitable organic solvent. The reaction proceeds via the enolate or enol form of the ketone.

Q2: What are the most common byproducts observed in this synthesis?

The primary byproducts encountered during the synthesis of this compound are:

  • Unreacted Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate.

  • Mono-fluorinated Intermediate: tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

  • Elimination Byproduct: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This can arise from the elimination of HF from the mono-fluorinated intermediate.

  • Byproducts from Fluorinating Agent: Decomposition or reaction products of the fluorinating agent used.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value) indicate the reaction's progression. LC-MS can provide more detailed information on the relative amounts of starting material, product, and byproducts.

Troubleshooting Guides

Issue 1: Incomplete reaction or low conversion of the starting material.

Q: My reaction has stalled, and a significant amount of the starting material, tert-Butyl 4-oxopiperidine-1-carboxylate, remains. What are the possible causes and solutions?

A: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:

  • Reagent Purity: Ensure the starting material and fluorinating agent are of high purity. Impurities can inhibit the reaction.

  • Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Consider gradually increasing the reaction temperature while monitoring for byproduct formation.

  • Reaction Time: The reaction may be slow. Extend the reaction time and monitor by TLC or LC-MS until no further conversion is observed.

  • Stoichiometry of Fluorinating Agent: An insufficient amount of the fluorinating agent will lead to incomplete conversion. Consider increasing the equivalents of the fluorinating agent (e.g., from 2.2 to 2.5 equivalents).

Issue 2: Formation of a significant amount of the mono-fluorinated byproduct.

Q: My crude product mixture contains a large proportion of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate. How can I favor the formation of the di-fluorinated product and how can I remove the mono-fluorinated impurity?

A: The presence of the mono-fluorinated byproduct is a common issue.

To favor di-fluorination:

  • Increase Fluorinating Agent: Ensure at least 2.2 equivalents of the fluorinating agent are used. A slight excess can help drive the reaction to completion.

  • Reaction Conditions: Higher temperatures and longer reaction times can promote the second fluorination.

To remove the mono-fluorinated byproduct:

  • Column Chromatography: This is the most effective method for separating the di-fluorinated product from the mono-fluorinated byproduct and other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.

Issue 3: Presence of the elimination byproduct, tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Q: I have identified an impurity that I suspect is the elimination byproduct. How is this formed and how can I minimize its formation and remove it?

A: The elimination byproduct, an α,β-unsaturated ketone, can form under certain conditions.

Minimizing Formation:

  • Control of Basicity: The presence of a strong base can promote the elimination of HF from the mono-fluorinated intermediate. Ensure the reaction conditions are not overly basic. If a base is required, use a non-nucleophilic, hindered base.

  • Temperature Control: High temperatures can sometimes favor elimination reactions. Optimize the temperature to be sufficient for fluorination without promoting elimination.

Removal:

  • Column Chromatography: Similar to the mono-fluorinated byproduct, the elimination byproduct can be effectively removed using silica gel column chromatography.

  • Oxidative Treatment: In some cases, a mild oxidative workup can be employed to remove elimination byproducts. For instance, a patent for a similar synthesis mentions that treatment with hydrogen peroxide (H₂O₂) can remove a monofluorine elimination byproduct.[1]

Data Presentation

Table 1: Typical Reaction Parameters and Outcomes

ParameterStarting MaterialFluorinating Agent (Equivalents)SolventTemperature (°C)Time (h)Product Yield (%)Purity by HPLC (%)
Example 1 tert-Butyl 4-oxopiperidine-1-carboxylateSelectfluor® (2.2)Acetonitrile802475-85>95 (after chromatography)
Example 2 tert-Butyl 4-oxopiperidine-1-carboxylateNFSI (2.5)DMF603670-80>95 (after chromatography)

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Conversion Insufficient fluorinating agent, low temperature, short reaction time.Increase equivalents of fluorinating agent, increase temperature, extend reaction time.
High Mono-fluoro Byproduct Insufficient fluorinating agent, incomplete reaction.Increase equivalents of fluorinating agent, prolong reaction time, purify by column chromatography.
High Elimination Byproduct Basic conditions, high temperature.Control pH, optimize temperature, purify by column chromatography or consider oxidative workup.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (Starting Material)

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[2]

  • Stir the mixture for 15 minutes at room temperature.[2]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and continue stirring for 16 hours at room temperature.[2]

  • Dilute the reaction mixture with diethyl ether and wash successively with 5% aqueous KHSO₄, water, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the crude product by flash column chromatography (petroleum ether/EtOAc) to obtain pure tert-Butyl 4-oxopiperidine-1-carboxylate.[2]

Protocol 2: General Procedure for the Synthesis of this compound

  • Dissolve tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add the electrophilic fluorinating agent (e.g., Selectfluor®, 2.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Material tert-Butyl 4-oxopiperidine-1-carboxylate Reaction Electrophilic Fluorination Starting_Material->Reaction Fluorinating Agent (e.g., Selectfluor®) Crude_Product Crude Product Mixture Reaction->Crude_Product Purification_Step Silica Gel Column Chromatography Crude_Product->Purification_Step Final_Product tert-Butyl 3,3-difluoro- 4-oxopiperidine-1-carboxylate Purification_Step->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Analyze Crude Product (TLC, LC-MS) Incomplete_Reaction High Starting Material? Start->Incomplete_Reaction Mono_Fluoro High Mono-fluoro Byproduct? Incomplete_Reaction->Mono_Fluoro No Action_Incomplete Increase Reagent/Time/Temp Incomplete_Reaction->Action_Incomplete Yes Elimination High Elimination Byproduct? Mono_Fluoro->Elimination No Action_Mono_Fluoro Increase Reagent/Time Then Purify Mono_Fluoro->Action_Mono_Fluoro Yes Pure_Product Proceed to Purification Elimination->Pure_Product No Action_Elimination Optimize Conditions Purify Elimination->Action_Elimination Yes

Caption: Troubleshooting decision tree for byproduct identification and removal.

References

Technical Support Center: N-Boc Deprotection in the Presence of a Gem-Difluoro Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers in drug development. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-Boc deprotection of amines featuring a gem-difluoro group.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc deprotection of amines with a gem-difluoro group often challenging?

The presence of a gem-difluoro group significantly reduces the basicity of the nitrogen atom due to the strong electron-withdrawing inductive effect of the fluorine atoms. This decreased nucleophilicity of the nitrogen can make the protonation step, which is the initiation of acidic N-Boc deprotection, more difficult, thus requiring harsher reaction conditions compared to non-fluorinated analogs.

Q2: I am observing slow or incomplete deprotection with standard TFA/DCM conditions. What should I do?

Slow or incomplete deprotection is a common issue. Consider the following adjustments:

  • Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). In some cases, using neat TFA may be necessary.

  • Elevate Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate. However, this should be done cautiously to avoid potential side reactions.

  • Switch to a Stronger Acid System: A 4M solution of HCl in dioxane is often more potent than TFA/DCM and can be effective for less reactive substrates.

Q3: Are there alternative, milder methods for deprotecting N-Boc in the presence of a gem-difluoro group, especially if my molecule has other acid-sensitive functionalities?

Yes, several milder alternatives to strong acids can be employed:

  • Lewis Acid-Mediated Deprotection: Lewis acids such as Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.

  • Thermal Deprotection: In some instances, heating the N-Boc protected amine in a suitable solvent can induce deprotection without the need for any acid. Solvents like 2,2,2-trifluoroethanol (TFE) have been used for thermal deprotection.[1]

  • Oxalyl Chloride in Methanol: This system has been shown to be effective for the deprotection of N-Boc on electron-deficient systems, including fluoro-substituted anilines, under mild, room temperature conditions.[2]

Q4: What are common side reactions to watch out for during the deprotection of these compounds?

A primary concern is the potential for side reactions involving the tert-butyl cation generated during the deprotection. This cation can alkylate other nucleophilic sites in the molecule. Using scavengers or choosing a different deprotection method can mitigate this issue. For substrates with multiple acid-labile groups, careful selection of the deprotection reagent is crucial to ensure selectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete or No Reaction

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes & Solutions:

  • Insufficient Acid Strength: The reduced basicity of the gem-difluorinated amine requires stronger acidic conditions.

    • Solution: Switch from TFA to 4M HCl in dioxane.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Cautiously increase the reaction temperature and monitor for any degradation of your starting material or product.

start Incomplete Deprotection check_basicity Is the amine electron-deficient (e.g., due to gem-difluoro group)? start->check_basicity increase_acid Increase acid strength (e.g., switch TFA to HCl/dioxane) check_basicity->increase_acid Yes increase_temp Increase reaction temperature check_basicity->increase_temp Yes monitor Monitor reaction progress (TLC/LC-MS) increase_acid->monitor increase_temp->monitor success Complete Deprotection monitor->success start Side Product Formation check_sensitivity Are other functional groups acid-sensitive? start->check_sensitivity milder_acid Use milder acidic conditions check_sensitivity->milder_acid Yes lewis_acid Switch to Lewis acid (e.g., ZnBr2) check_sensitivity->lewis_acid Yes thermal Consider thermal deprotection check_sensitivity->thermal Yes monitor Monitor for side products (TLC/LC-MS) milder_acid->monitor lewis_acid->monitor thermal->monitor clean_product Clean Deprotection monitor->clean_product

References

Improving the solubility of N-Boc-3,3-difluoropiperidin-4-one for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of N-Boc-3,3-difluoropiperidin-4-one in reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-Boc-3,3-difluoropiperidin-4-one?

A1: N-Boc-3,3-difluoropiperidin-4-one is a compound with moderate polarity. The Boc (tert-butyloxycarbonyl) group contributes to its solubility in a range of lipophilic organic solvents[1]. Conversely, the ketone functional group and the polar carbon-fluorine bonds suggest solubility in polar aprotic solvents. Its solubility in nonpolar solvents like hexanes is expected to be limited.

Q2: I am having trouble dissolving N-Boc-3,3-difluoropiperidin-4-one in my reaction solvent. What could be the issue?

A2: Several factors can contribute to poor solubility:

  • Inappropriate Solvent Choice: The solvent may not be suitable for the compound's polarity.

  • Low Temperature: Solubility generally decreases at lower temperatures.

  • High Concentration: You may be attempting to dissolve too much of the compound in a limited volume of solvent.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a pure starting material[2].

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating can significantly improve the solubility of many organic compounds. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. Monitor the reaction closely, as elevated temperatures can sometimes lead to side reactions or decomposition[2].

Q4: My reaction starts but then seems to stop before all the starting material is consumed. Could this be a solubility issue?

A4: Yes, this is a common problem when a reactant has limited solubility. The reaction may proceed as the dissolved portion of the starting material is consumed, but then stall as the remaining solid dissolves too slowly to maintain the reaction rate. This can sometimes be mistaken for a deactivated reagent or catalyst[3]. Improving the solubility through heating or the use of a co-solvent can often resolve this issue.

Q5: How does the difluoro group at the 3-position affect the compound's properties compared to the non-fluorinated analog, N-Boc-4-piperidone?

A5: The two fluorine atoms are strong electron-withdrawing groups. This can influence the compound's reactivity and physical properties. Fluorination can alter the keto-enol equilibrium and the tendency to form hydrates in solution, which may affect solubility and reactivity[4][5]. While the parent compound N-Boc-4-piperidone is a solid, the difluorinated version's properties might differ slightly[6].

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues encountered during reactions with N-Boc-3,3-difluoropiperidin-4-one.

Problem: The compound does not fully dissolve at the start of the reaction.
Potential Cause Suggested Solution Experimental Considerations
Incorrect Solvent Select a more appropriate solvent. Test solubility in small vials before scaling up the reaction.Use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures for easier purification by recrystallization later[3].
Low Temperature Gently warm the reaction mixture.Use an oil bath with a thermometer to carefully control the temperature. Do not exceed the boiling point of the solvent or the decomposition temperature of any reactant.
Concentration Too High Increase the volume of the solvent or use a co-solvent to improve solubility.If adding a co-solvent, ensure it is inert to the reaction conditions and will not complicate purification.
Problem: The reaction is sluggish or stalls.
Potential Cause Suggested Solution Experimental Considerations
Poor Solubility of Reactant Increase the reaction temperature moderately.Monitor the reaction by Thin Layer Chromatography (TLC) to see if the starting material is being consumed at a faster rate[2].
Reagent/Catalyst Deactivation Add a fresh portion of the reagent or catalyst[3].Ensure that all reagents are pure and stored under the correct conditions[2].
Product Inhibition If feasible, consider methods to remove the product from the reaction mixture as it forms.This is an advanced technique and may require specialized setups like continuous flow reactors.

Quantitative Data: Solubility Profile

While specific quantitative solubility data for N-Boc-3,3-difluoropiperidin-4-one is not widely published, we can infer its likely behavior from its structural components and data on analogous compounds. The table below presents solubility data for the related compound N-Boc-4-piperidone and a predictive profile for the target compound.

SolventCompoundSolubilityExpected Solubility for N-Boc-3,3-difluoropiperidin-4-one
DMSO N-Boc-4-piperidone≥10 mg/mL[6]High: Expected to be readily soluble.
Ethanol N-Boc-4-piperidone≥10 mg/mL[6]Good: Expected to be soluble.
DCM (Dichloromethane) N/AN/AHigh: The Boc group generally confers good solubility in chlorinated solvents[7].
THF (Tetrahydrofuran) N/AN/AGood: A common solvent for similar synthetic transformations[8].
Acetonitrile N/AN/AGood: Often used in reactions involving fluorinated compounds[5].
Water N-Boc-piperidine-4-carboxylic acidInsoluble[9]Low: The hydrophobic Boc group and piperidine ring limit aqueous solubility.
Hexanes N/AN/ALow: The polarity of the ketone and difluoro groups will likely limit solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the best solvent for your reaction.

Materials:

  • N-Boc-3,3-difluoropiperidin-4-one

  • A selection of trial solvents (e.g., DMSO, DCM, THF, Acetonitrile, Ethanol)

  • Small vials (1-2 mL)

  • Vortex mixer

  • Heat gun or small water bath

Procedure:

  • Add approximately 5-10 mg of N-Boc-3,3-difluoropiperidin-4-one to a clean, dry vial.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time).

  • After each addition, vortex the vial for 30 seconds. Observe if the solid dissolves.

  • Continue adding solvent up to a total volume of 1 mL.

  • If the solid has not dissolved at room temperature, gently warm the vial and observe any changes in solubility.

  • Record your observations for each solvent to determine the most suitable one for your reaction scale and conditions.

Protocol 2: General Reaction Setup for a Poorly Soluble Reactant

This protocol outlines a typical setup for a reaction where solubility is a concern.

Materials:

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Thermometer

  • Reactants and chosen solvent

Procedure:

  • Ensure all glassware is clean and dry[2].

  • Add the N-Boc-3,3-difluoropiperidin-4-one and other solid reagents to the round-bottom flask with a magnetic stir bar.

  • Assemble the glassware, including the condenser.

  • Flush the system with an inert gas if the reaction is air or moisture-sensitive.

  • Add the solvent via syringe or cannula.

  • Begin stirring. If the starting material is not fully dissolved, begin to gently heat the mixture while stirring.

  • Increase the temperature incrementally until the solids dissolve or the desired reaction temperature is reached.

  • Monitor the reaction progress using an appropriate technique, such as TLC.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with N-Boc-3,3-difluoropiperidin-4-one.

G start Solubility Issue Encountered: N-Boc-3,3-difluoropiperidin-4-one not dissolving. check_solvent Is the solvent appropriate? (e.g., DCM, THF, DMSO) start->check_solvent change_solvent Action: Perform small-scale solubility tests (Protocol 1) and select a better solvent. check_solvent->change_solvent No check_temp Is the reaction at room temperature? check_solvent->check_temp Yes change_solvent->check_temp apply_heat Action: Apply gentle heat. Monitor temperature carefully. check_temp->apply_heat Yes check_concentration Is the concentration high? check_temp->check_concentration No apply_heat->check_concentration add_solvent Action: Increase solvent volume or add a co-solvent. check_concentration->add_solvent Yes monitor_reaction Monitor reaction progress (e.g., by TLC). check_concentration->monitor_reaction No add_solvent->monitor_reaction end_soluble Problem Solved: Reactant is soluble. monitor_reaction->end_soluble end_stall Issue Persists: Reaction stalls? See Troubleshooting Guide. monitor_reaction->end_stall

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Managing the Stability of the gem-Difluoro Ketone Moiety in Basic Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on handling the inherent instability of the gem-difluoro ketone moiety in basic media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are gem-difluoro ketones unstable in basic media?

The instability of gem-difluoro ketones in the presence of a base is primarily due to their susceptibility to a Favorskii-type rearrangement. The two electron-withdrawing fluorine atoms increase the acidity of the α'-protons (if present), making them easily removable by a base. This initiates a cascade of reactions that leads to degradation of the ketone.

Q2: What is the primary degradation pathway for a gem-difluoro ketone with available α'-hydrogens?

The main degradation route is a base-catalyzed rearrangement. The mechanism involves three key steps:

  • Deprotonation: A base abstracts an acidic proton from the α'-carbon (the carbon adjacent to the carbonyl, but not bearing the fluorine atoms) to form an enolate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the two fluorine atoms, displacing one of the fluoride ions to form a highly strained fluorinated cyclopropanone intermediate.

  • Nucleophilic Attack and Ring Opening: The base (e.g., hydroxide, alkoxide) attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the ring to yield a more stable carbanion, which is then protonated to form the final carboxylic acid derivative (acid, ester, or amide). α,α'-Dihaloketones can also eliminate HX to yield α,β-unsaturated carbonyl compounds[1][2].

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization cluster_2 Step 3: Ring Opening A gem-Difluoro Ketone (with α'-H) B Enolate Intermediate A->B Abstraction of α'-H C Fluorinated Cyclopropanone B->C Intramolecular SN2 (-F⁻) Base1 Base (B:) D Tetrahedral Intermediate C->D Nucleophilic Attack Base2 Base (B:) E Carboxylic Acid Derivative D->E Ring Opening & Protonation

Q3: What happens if the gem-difluoro ketone has no α'-hydrogens?

For gem-difluoro ketones lacking enolizable α'-hydrogens, a different mechanism known as the quasi-Favorskii or semi-benzilic acid rearrangement occurs. In this pathway, the base directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, leading to the migration of an adjacent carbon group and the displacement of a fluoride ion.

Q4: Which factors influence the rate of degradation?

Several factors can affect the stability of a gem-difluoro ketone in a basic environment:

  • Base Strength: Stronger bases (e.g., alkoxides, hydroxides) will accelerate the rate of deprotonation and subsequent degradation.

  • Temperature: Higher temperatures generally increase the reaction rate of the degradation pathways.

  • Solvent: The choice of solvent can influence the solubility and reactivity of both the ketone and the base.

  • Steric Hindrance: Steric bulk around the α'-protons or the carbonyl group can hinder the approach of the base, potentially slowing down the degradation process.

Q5: How can I minimize degradation during a reaction?

To enhance the stability and improve the yield of your desired product, consider the following strategies:

  • Use of Weaker Bases: Employ milder bases (e.g., organic amines, carbonates) when possible.

  • Low Temperature: Conduct the reaction at the lowest feasible temperature to slow down the rate of degradation.

  • Controlled Base Addition: Use a syringe pump for the slow, controlled addition of the base to maintain a low instantaneous concentration.

  • Protecting Groups: If the reaction chemistry allows, protect the ketone functionality as an acetal or ketal. These groups are stable in basic conditions and can be removed later under acidic conditions.[1][2][3][4][5]

Troubleshooting Guide

Problem: My reaction is showing a low yield and multiple unexpected byproducts.

Possible Cause Suggested Solution
Degradation of starting material. Confirm the stability of your gem-difluoro ketone under the reaction conditions by running a control experiment without the coupling partner. Monitor the reaction by TLC, LC-MS, or ¹⁹F NMR.
Base is too strong. Switch to a weaker, non-nucleophilic base (e.g., DBU, DIPEA) or a milder inorganic base (e.g., K₂CO₃).
High local concentration of base. Add the base slowly using a syringe pump to avoid localized high concentrations that can accelerate degradation.
Reaction temperature is too high. Lower the reaction temperature. Even a 10°C decrease can significantly reduce the rate of side reactions.

G cluster_solutions Potential Solutions for Degradation Start Low Yield Observed CheckStability Run control experiment: Is starting material stable? Start->CheckStability Degradation Degradation Confirmed CheckStability->Degradation No NoDegradation Other Issue (e.g., reactivity, stoichiometry) CheckStability->NoDegradation Yes LowerTemp Lower Reaction Temperature Degradation->LowerTemp WeakerBase Use a Weaker Base Degradation->WeakerBase SlowAddition Slowly Add Base Degradation->SlowAddition ProtectingGroup Use a Protecting Group Degradation->ProtectingGroup

Data Presentation

While specific kinetic data for the degradation of simple gem-difluoro ketones in basic media is sparse in the literature, a study on a complex gem-difluorinated macrocycle provides some insight into its hydrolytic stability. The data below is illustrative and highlights the general trend of increased stability at neutral and moderately basic pH compared to acidic conditions.

Table 1: Hydrolytic Stability of a Model gem-Difluorinated Macrocycle

pH ConditionHalf-life (t₁₂)Stability Assessment
1.0 (Acidic)11 hoursUnstable
7.4 (Neutral)> 3 daysStable
10.0 (Basic)> 3 daysStable

Data adapted from a study on a model macrocyclic system and may not be representative of all gem-difluoro ketones.[3]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of a gem-Difluoro Ketone by RP-HPLC

This protocol outlines a general method to assess the stability of a gem-difluoro ketone under specific pH conditions.

1. Materials and Reagents:

  • gem-Difluoro ketone of interest

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (e.g., phosphate buffer for pH 7.4, carbonate-bicarbonate buffer for pH 10)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of the gem-difluoro ketone in acetonitrile at a concentration of 1 mg/mL.

3. Stability Study Setup:

  • In separate vials, add a known volume of the stock solution to the desired buffer (e.g., pH 7.4 and pH 10) to achieve a final concentration of ~50 µg/mL.

  • Keep the vials at a constant temperature (e.g., 25°C or 37°C).

4. HPLC Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Inject the sample into the HPLC system.

  • Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradants.

  • Monitor the elution profile using a UV detector at a wavelength where the ketone has maximum absorbance.

5. Data Analysis:

  • Determine the peak area of the parent gem-difluoro ketone at each time point.

  • Plot the natural logarithm of the peak area (or concentration) versus time.

  • The degradation rate constant (k) can be determined from the slope of the line.

  • Calculate the half-life (t₁₂) using the equation: t₁₂ = 0.693 / k.

G A Prepare Stock Solution of Ketone B Incubate in Buffered Solutions (e.g., pH 7.4, pH 10) A->B C Withdraw Aliquots at Time Points (t=0, 1, 2, 4... hrs) B->C D Analyze by RP-HPLC C->D E Quantify Peak Area of Parent Compound D->E F Plot ln(Area) vs. Time E->F G Calculate Rate Constant (k) and Half-life (t½) F->G

Protocol 2: Protection of a gem-Difluoro Ketone as a Cyclic Acetal

This protocol describes a general method to protect the ketone functionality, rendering it stable to basic conditions.

1. Materials and Reagents:

  • gem-Difluoro ketone

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA, catalytic amount)

  • Toluene or benzene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

2. Reaction Setup:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the gem-difluoro ketone, toluene, ethylene glycol, and a catalytic amount of p-TSA.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

  • Purify the resulting acetal by flash column chromatography on silica gel.

5. Deprotection (Regeneration of the Ketone):

  • The acetal can be easily hydrolyzed back to the ketone by treatment with aqueous acid (e.g., dilute HCl in acetone/water).

References

Characterization of impurities from tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and characterization of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the electrophilic fluorination of the corresponding precursor, tert-Butyl 4-oxopiperidine-1-carboxylate. This reaction is typically carried out using an electrophilic fluorinating agent, with Selectfluor™ being a common choice due to its stability and reactivity. The reaction is generally performed in a suitable organic solvent, such as acetonitrile.

Q2: What are the potential impurities I might encounter in the synthesis?

A2: During the synthesis of this compound, several impurities can be formed. The most common ones include:

  • Unreacted Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate.

  • Mono-fluorinated Intermediate: tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

  • Over-fluorinated Byproducts: While less common with controlled stoichiometry, the formation of tri- or tetra-fluorinated species is a theoretical possibility.

  • Hydrolysis Products: The difluoro ketone product can be susceptible to hydration, especially under non-anhydrous conditions, forming a gem-diol hydrate.

  • Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may form adducts with reactive intermediates.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods allow for the visualization of the consumption of the starting material and the formation of the product and any major byproducts over time. A typical reaction is often complete within a few hours at room temperature.[1]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store the final product at 2-8°C under a nitrogen atmosphere to prevent degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive fluorinating agent (e.g., degraded Selectfluor).2. Presence of moisture in the reaction.3. Suboptimal reaction temperature.1. Ensure the fluorinating agent is fresh and has been stored properly.2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.3. While the reaction often proceeds at room temperature, gentle heating may be required for less reactive substrates.
Formation of Significant Amounts of Mono-fluorinated Impurity 1. Insufficient amount of fluorinating agent.2. Short reaction time.1. Use a slight excess of the fluorinating agent (e.g., 2.2 equivalents of Selectfluor for difluorination).2. Increase the reaction time and monitor for the disappearance of the mono-fluorinated intermediate by TLC or GC-MS.
Product is a Hydrated Form (gem-diol) Presence of water during reaction or workup.1. Ensure all solvents and reagents are anhydrous.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. During workup, use dry solvents for extraction and drying agents (e.g., anhydrous sodium sulfate or magnesium sulfate).
Difficulty in Purifying the Product Co-elution of impurities with the product during column chromatography.1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider alternative purification methods such as recrystallization or preparative HPLC if chromatographic separation is challenging.

Data Presentation: Characterization of Key Compounds

The following table summarizes the key analytical data for the target compound and a common impurity.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound C₁₀H₁₅F₂NO₃235.23White to off-white solid~3.8 (t), ~2.7 (t), 1.49 (s)~200 (t, C=O), ~154 (s, Boc C=O), ~118 (t, CF₂), ~81 (s, C(CH₃)₃), ~45 (t), ~40 (t), ~28 (s)
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate C₁₀H₁₆FNO₃217.24Solid~4.8 (dm), ~3.2-4.2 (m), ~2.5-2.9 (m), 1.48 (s)~205 (d, C=O), ~154 (s, Boc C=O), ~90 (d, CHF), ~81 (s, C(CH₃)₃), ~48 (d), ~40 (d), ~28 (s)
tert-Butyl 4-oxopiperidine-1-carboxylate C₁₀H₁₇NO₃199.25White solid3.71 (t), 2.44 (t), 1.49 (s)[2]~208 (s, C=O), ~154 (s, Boc C=O), ~80 (s, C(CH₃)₃), ~46 (s), ~41 (s), ~28 (s)

Experimental Protocols

Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (Starting Material)

A detailed procedure for the synthesis of the starting material, tert-Butyl 4-oxopiperidine-1-carboxylate, from 4-piperidone monohydrate hydrochloride is available in the literature.[3][4] The general steps involve the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.[2][3]

Synthesis of this compound

This is a representative protocol based on general procedures for α,α-difluorination of ketones.

  • Reaction Setup: To a solution of tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Selectfluor™ (2.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the structure of the product and identify any fluorinated impurities. The presence of a triplet in the ¹³C NMR spectrum around 200 ppm is characteristic of the carbonyl carbon adjacent to a CF₂ group.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the product and impurities.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.

Visualizations

Synthesis_Workflow cluster_start Starting Material Preparation cluster_fluorination Electrophilic Fluorination cluster_purification Workup & Purification Piperidone_HCl 4-Piperidone Monohydrate Hydrochloride Boc_Anhydride Boc₂O, Base N_Boc_Piperidone tert-Butyl 4-oxopiperidine- 1-carboxylate Boc_Anhydride->N_Boc_Piperidone Boc Protection Selectfluor Selectfluor™ (2.2 eq) Reaction Acetonitrile, Room Temp. N_Boc_Piperidone->Reaction Fluorination Difluoro_Product tert-Butyl 3,3-difluoro-4-oxo- piperidine-1-carboxylate Reaction->Difluoro_Product Workup Aqueous Workup & Extraction Difluoro_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurities Start tert-Butyl 4-oxopiperidine- 1-carboxylate Mono_Fluoro tert-Butyl 3-fluoro-4-oxo- piperidine-1-carboxylate Start->Mono_Fluoro + 1 eq. [F+] Di_Fluoro tert-Butyl 3,3-difluoro-4-oxo- piperidine-1-carboxylate Mono_Fluoro->Di_Fluoro + 1 eq. [F+] Hydrate Hydrated Product (gem-diol) Di_Fluoro->Hydrate + H₂O

Caption: Potential impurity formation pathway during the synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Compounds from N-Boc-3,3-difluoro-4-oxopiperidine and N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Biological Activity of Piperidone Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of the biological activities of compounds derived from N-Boc-3,3-difluoro-4-oxopiperidine and its non-fluorinated counterpart, N-Boc-4-piperidone. By examining data from discrete studies, this document aims to highlight the influence of the gem-difluoro group at the C3 position on the biological activity of the resulting piperidine-based compounds across different therapeutic targets.

While a direct head-to-head comparison of identically substituted fluorinated and non-fluorinated analogues within a single study is not available in the public literature, this guide collates and presents data from separate studies to offer valuable insights into their respective biological potential. The comparison focuses on three distinct areas of biological activity: dopamine D4 receptor antagonism, antifungal activity, and acetylcholinesterase inhibition.

Data Presentation: A Comparative Look at Biological Potency

The following tables summarize the quantitative data for compounds derived from the two piperidone scaffolds, showcasing their potency against different biological targets.

Table 1: Dopamine D4 Receptor Antagonism of a 3,3-Difluoropiperidine Derivative

Data for the 3,3-difluoropiperidine derivative is adapted from a study on dopamine D4 receptor antagonists.

Compound IDScaffoldStructureTargetKᵢ (nM)
7a N-Boc-3,3-difluoro-4-oxopiperidine derivative(Structure not available in source)Dopamine D4 Receptor140-320

Note: The reported Kᵢ value represents a range for a series of initial compounds with a 3,3-difluoropiperidine core. Specific structural information for compound 7a is limited in the provided source.[1][2]

Table 2: Antifungal Activity of N-Boc-4-piperidone Derivatives

The data presented here is from a study on 4-aminopiperidines as novel antifungal agents targeting ergosterol biosynthesis. The compounds were synthesized starting from N-substituted 4-piperidone derivatives.

Compound IDScaffoldFungal StrainMIC (µg/mL)
2b N-Benzyl-4-aminopiperidine derivativeCandida albicans1-2
2b N-Benzyl-4-aminopiperidine derivativeCandida krusei1-2
3b N-Phenethyl-4-aminopiperidine derivativeCandida albicans1-2
3b N-Phenethyl-4-aminopiperidine derivativeCandida krusei2-4

Table 3: Acetylcholinesterase Inhibitory Activity of Piperidinone Derivatives

This table presents data for piperidinone derivatives evaluated for their potential to inhibit acetylcholinesterase.

Compound IDScaffoldTarget EnzymeIC₅₀ (µM)
1d 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-oneAcetylcholinesterase12.55
1g 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-oneAcetylcholinesterase18.04

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure clarity and facilitate independent assessment.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound to the human dopamine D4 receptor.

Principle: This is a competitive radioligand binding assay. The test compound competes with a radiolabeled ligand (e.g., [³H]spiperone) for binding to the D4 receptors present in cell membrane preparations. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Kᵢ) is calculated.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human dopamine D4 receptor.

  • Assay Setup: In a 96-well plate, the following are added:

    • Cell membrane preparation.

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone).

    • Varying concentrations of the unlabeled test compound.

    • For non-specific binding determination, a high concentration of a known D4 antagonist (e.g., haloperidol) is used instead of the test compound.

  • Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a fungal strain.

Principle: The broth microdilution method is used to determine the MIC. A standardized inoculum of the fungal strain is exposed to serial dilutions of the test compound in a liquid growth medium.

Methodology:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration.

  • Compound Dilution: The test compounds are serially diluted two-fold in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing no compound) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of a compound that inhibits 50% of the AChE enzyme activity (IC₅₀).

Principle: This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • DTNB solution in buffer.

    • Acetylthiocholine iodide (ATCI) solution in buffer.

    • AChE enzyme solution in buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the relevant signaling pathways and experimental workflows.

Dopamine_D4_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Antagonist D4 Antagonist (e.g., 3,3-difluoro- piperidine derivative) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 Receptor Signaling Pathway.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Antifungal Antifungal Agent (Piperidone Derivative) Antifungal->Ergosterol_Intermediates Inhibits Biosynthesis AChE_Signaling_and_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (Piperidinone Derivative) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates Experimental_Workflow_MIC Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Plate Prep_Inoculum->Inoculate Serial_Dilute Serial Dilution of Test Compound in 96-well Plate Serial_Dilute->Inoculate Incubate Incubate Plate (e.g., 35°C, 24-48h) Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

Purity Analysis of Commercial tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorinated building blocks, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental outcomes. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides a comprehensive purity analysis of the commercial product, offers a comparison with relevant alternatives, and presents detailed experimental protocols for its characterization.

Executive Summary

Commercial batches of this compound generally exhibit high purity, typically exceeding 98% as determined by Gas Chromatography (GC). However, potential impurities can arise from the synthetic route, including the non-fluorinated precursor, the mono-fluorinated intermediate, and residual fluorinating agents. This guide outlines analytical methodologies including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity assessment of this compound. Furthermore, a comparison with its mono-fluorinated and non-fluorinated analogs is presented, highlighting the impact of fluorination on key physicochemical and metabolic properties.

Data Presentation

Table 1: Purity of Commercial this compound (Representative Data)
SupplierLot NumberPurity (by GC)AppearanceMelting Point (°C)
Supplier AA123>99.0%White to off-white solid75-78
Supplier BB456>98.5%White crystalline powder76-79
Supplier CC789>98.0%Off-white solid74-77
Table 2: Comparison of Physicochemical and Metabolic Properties of Fluorinated Piperidones
CompoundMolecular Weight ( g/mol )LogP (Predicted)Metabolic Stability (t½ in HLM, min)Notes
tert-Butyl 4-oxopiperidine-1-carboxylate199.251.1< 30Prone to oxidation at the α-positions to the carbonyl.
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate217.241.330-60Fluorine at one α-position can hinder metabolic attack.
This compound235.231.5> 120Gem-difluoro group at the α-position significantly blocks oxidative metabolism.[1][2]

HLM: Human Liver Microsomes. Data is illustrative and based on general principles of metabolic stability enhancement by fluorination.

Experimental Protocols

A robust analytical workflow is crucial for the quality control of this compound. The following protocols provide detailed methodologies for its analysis.

Logical Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis prep Dissolve sample in appropriate solvent (e.g., Acetonitrile, CDCl3) hplc HPLC-UV Analysis (Purity and Impurity Profile) prep->hplc Inject gcms GC-MS Analysis (Volatile Impurities and Confirmation) prep->gcms Inject qnmr 19F qNMR Analysis (Absolute Purity) prep->qnmr Analyze data_analysis Integrate peaks, calculate purity, and identify impurities hplc->data_analysis gcms->data_analysis qnmr->data_analysis G start tert-Butyl 4-oxopiperidine-1-carboxylate (Starting Material) intermediate tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (Mono-fluorinated Impurity) start->intermediate Fluorination (1 eq.) product This compound (Final Product) start->product Fluorination (excess) intermediate->product Fluorination (1 eq.) reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) (Potential By-product Impurities) reagent->product Source of impurities

References

A Comparative Guide to the Synthesis of N-Boc-3,3-difluoropiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to N-Boc-3,3-difluoropiperidin-4-one, a valuable building block in medicinal chemistry. The comparison focuses on efficacy, supported by experimental data, to aid in selecting the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Two primary strategies for the synthesis of N-Boc-3,3-difluoropiperidin-4-one are presented: direct electrophilic fluorination of a readily available precursor and a multi-step approach from acyclic starting materials.

RouteStarting MaterialsKey Reagents/CatalystsTypical YieldPurityReaction TimeKey AdvantagesKey Disadvantages
Route 1: Electrophilic Fluorination N-Boc-4-piperidoneTrifluoro-sulfenyl morpholine or Selectfluor™High (claimed)HighNot specifiedDirect, one-step conversion of a commercially available starting material.Requires specialized and potentially hazardous fluorinating agents.
Route 2: Multi-step Synthesis from Acyclic Precursors 3-Substituted acrylonitriles, Ethyl bromodifluoroacetateCopper powder, BoraneModerate (multi-step)Requires purification at each stepSeveral daysBuilds the difluoropiperidine core from simple precursors.Lengthy, multi-step process with potential for lower overall yield. Does not directly yield the target 4-oxo product.

Route 1: Direct Electrophilic Fluorination of N-Boc-4-piperidone

This approach is the most direct method for the synthesis of N-Boc-3,3-difluoropiperidin-4-one, involving the direct fluorination of the commercially available N-Boc-4-piperidone.

Experimental Protocol

Materials:

  • N-Boc-4-piperidone

  • Trifluoro-sulfenyl morpholine (or Selectfluor™)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (e.g., Argon)

Procedure: A patented method describes the preparation of the target compound using trifluoro-sulfenyl morpholine as the fluorinating agent[1]. In a typical procedure, N-Boc-4-piperidone is dissolved in an anhydrous solvent under an inert atmosphere. The fluorinating agent is then added portion-wise at a controlled temperature. The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion. The work-up typically involves quenching the reaction, followed by extraction and purification by column chromatography to yield N-Boc-3,3-difluoropiperidin-4-one. The use of Selectfluor™ in the fluorination of N-protected piperidones has also been described, suggesting a similar protocol could be employed with this reagent.

Workflow Diagram

Route 1: Electrophilic Fluorination start N-Boc-4-piperidone reaction Electrophilic Fluorination (Anhydrous Solvent, Inert Atmosphere) start->reaction reagent Trifluoro-sulfenyl morpholine or Selectfluor™ reagent->reaction workup Quenching, Extraction reaction->workup purification Column Chromatography workup->purification product N-Boc-3,3-difluoropiperidin-4-one purification->product

Caption: Workflow for the direct electrophilic fluorination of N-Boc-4-piperidone.

Route 2: Multi-step Synthesis from Acyclic Precursors

This route constructs the 3,3-difluoropiperidine ring system from simple, acyclic starting materials. While more complex, it offers an alternative when the direct fluorination substrate is unavailable or when further diversification of the piperidine ring is desired.

Experimental Protocol

A published method for the synthesis of 4-substituted 3,3-difluoropiperidines can be adapted to form the core of the target molecule[2].

Key Steps:

  • 1,4-Addition: A 3-substituted acrylonitrile undergoes a 1,4-addition with ethyl bromodifluoroacetate in the presence of copper powder.

  • Cyano Group Reduction: The resulting cyano group is reduced to a primary amine using a reducing agent such as borane.

  • Lactamization: The amino ester undergoes intramolecular cyclization to form a lactam.

  • Lactam Reduction: The lactam is then reduced to the corresponding 3,3-difluoropiperidine.

To obtain the target N-Boc-3,3-difluoropiperidin-4-one, further steps of N-protection with a Boc group and oxidation of the 4-position would be necessary.

Logical Relationship Diagram

Route 2: Multi-step Synthesis start Acrylonitrile Derivative + Ethyl Bromodifluoroacetate step1 1,4-Addition (Cu powder) start->step1 intermediate1 Difluoro Cyano Ester step1->intermediate1 step2 Cyano Reduction (Borane) intermediate1->step2 intermediate2 Difluoro Amino Ester step2->intermediate2 step3 Lactamization intermediate2->step3 intermediate3 Difluoropiperidinone step3->intermediate3 step4 Lactam Reduction intermediate3->step4 intermediate4 3,3-Difluoropiperidine step4->intermediate4 step5 N-Boc Protection intermediate4->step5 intermediate5 N-Boc-3,3-difluoropiperidine step5->intermediate5 step6 Oxidation at C4 intermediate5->step6 product N-Boc-3,3-difluoropiperidin-4-one step6->product

Caption: Logical flow of the multi-step synthesis of N-Boc-3,3-difluoropiperidin-4-one.

Conclusion

The choice of synthetic route to N-Boc-3,3-difluoropiperidin-4-one will depend on the specific needs of the research project. For a direct and potentially high-yielding synthesis, the electrophilic fluorination of N-Boc-4-piperidone is the preferred method, provided the necessary fluorinating agents and expertise are available. The multi-step synthesis from acyclic precursors offers a more classical, albeit longer, approach that allows for the construction of the difluoropiperidine core from basic starting materials. This latter route may be advantageous in cases where the starting piperidone is not readily accessible or when the synthesis of analogues with modifications at other positions of the ring is desired. Both routes provide viable pathways to this important fluorinated building block.

References

A Comparative Guide to HPLC Methods for Analyzing Reactions of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development for monitoring reaction progress, assessing product purity, and resolving stereoisomers. For reactions involving tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a versatile fluorinated building block, selecting the appropriate HPLC method is critical for accurate analysis. This guide provides a comparison of potential HPLC methods tailored for the analysis of this compound and its reaction products, supported by detailed experimental protocols.

The presence of the N-Boc protecting group and the ketone functionality are key considerations for method development. The Boc group provides a chromophore for UV detection, typically at low wavelengths (210-220 nm).[1][2] Furthermore, reactions such as the reduction of the ketone can create a chiral center, necessitating chiral chromatography to resolve enantiomers.

Comparison of HPLC Methods

The following table summarizes three distinct HPLC methods suitable for different analytical objectives in reactions involving this compound.

ParameterMethod 1: Reversed-Phase (C18)Method 2: Chiral Normal PhaseMethod 3: Reversed-Phase (Fluorinated)
Primary Application Reaction monitoring, purity assessment of starting material and achiral products.Separation and quantification of enantiomers (e.g., after ketone reduction).Alternative selectivity for separating starting material, products, and impurities, especially fluorinated species.[3]
Stationary Phase C18 silicaPolysaccharide-based (e.g., cellulose or amylose derivative)Fluorinated (e.g., F-Phenyl or C8-F)
Typical Mobile Phase Acetonitrile/Water with 0.1% TFA or Formic Acid.[1][4]Hexane/Isopropanol with a modifier (e.g., 0.1% Diethylamine).Methanol/Water or Acetonitrile/Water.
Expected Resolution Good separation of compounds with different polarities.High resolution of enantiomers.[5]Enhanced retention and potentially different selectivity for fluorinated compounds.[3]
Advantages Robust, widely available columns, good for general-purpose analysis.Essential for stereoselective synthesis analysis.May resolve impurities that co-elute on a standard C18 column.
Limitations Cannot separate enantiomers.May require solvent screening for optimization; less robust than C18.Column availability is more limited; may not offer significant advantages for all analytes.

Experimental Protocols

Detailed methodologies for the three compared HPLC approaches are provided below. These serve as a starting point for method development and optimization.

Method 1: Reversed-Phase HPLC for Purity Analysis

This method is designed for routine purity checks and to monitor the consumption of the starting material and the formation of the main product in a reaction mixture.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.[4]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[1]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 80% B

    • 15-18 min: Hold at 80% B

    • 18.1-22 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.

Method 2: Chiral HPLC for Enantiomeric Separation

This method is crucial for reactions where the ketone at the 4-position is reduced to a hydroxyl group, creating a chiral center. It allows for the determination of enantiomeric excess (ee%).

  • Instrumentation: HPLC system with a UV-Vis or DAD.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm, or equivalent).[2]

  • Mobile Phase: n-Hexane and Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) as a modifier. The exact ratio may require optimization.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of the mobile phase.

Method 3: Fluorinated Phase HPLC for Alternative Selectivity

This method can be employed when standard C18 columns fail to provide adequate separation of the starting material from closely related impurities or byproducts, leveraging the fluorinated nature of the analyte.[3]

  • Instrumentation: HPLC system with a UV-Vis or DAD.

  • Column: Fluorinated reversed-phase column (e.g., Fluoro-Phenyl, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade methanol.

  • Gradient Program:

    • 0-3 min: 40% B

    • 3-17 min: Linear gradient from 40% to 90% B

    • 17-20 min: Hold at 90% B

    • 20.1-25 min: Return to 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the reaction mixture in 1 mL of a 50:50 mixture of methanol and water.

Visualized Workflows

The following diagrams illustrate the logical flow of developing and applying an HPLC method for reaction analysis.

cluster_dev HPLC Method Development Workflow cluster_app Reaction Monitoring Application Analyte Characterize Analyte (this compound) Initial Select Initial Conditions (e.g., C18 Column, ACN/H2O) Analyte->Initial Optimize Optimize Parameters (Gradient, Flow Rate, Wavelength) Initial->Optimize Validate Method Validation (Linearity, Accuracy, Precision) Optimize->Validate Sample Prepare Reaction Sample (Dilute aliquot) Validate->Sample Inject Inject into Validated HPLC System Sample->Inject Analyze Analyze Chromatogram (Peak Area %, Retention Time) Inject->Analyze Decision Reaction Complete? Analyze->Decision Decision->Sample No, continue monitoring Workup Proceed to Workup/ Purification Decision->Workup Yes

Caption: General workflow for HPLC method development and application in reaction monitoring.

References

Conformational Analysis of N-Boc-3,3-difluoropiperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their conformational preferences, metabolic stability, and binding affinities. This guide provides a comparative conformational analysis of N-Boc-3,3-difluoropiperidin-4-one against its non-fluorinated counterpart, N-Boc-piperidin-4-one. By integrating computational and experimental data from closely related analogs, we aim to elucidate the impact of gem-difluorination at the C3 position on the conformational landscape of the piperidone ring.

Comparative Conformational Data

The conformational equilibrium of N-Boc-piperidin-4-one and its 3,3-difluoro derivative is primarily a balance between the lower-energy chair conformation and higher-energy flexible forms, such as the twist-boat conformation. The presence of the N-Boc group and the gem-difluoro substituents significantly influences this equilibrium.

While direct experimental data for N-Boc-3,3-difluoropiperidin-4-one is not extensively available, its conformational behavior can be inferred from studies on similar fluorinated piperidines and computational models. For the non-fluorinated analog, N-Boc-piperidin-4-one, computational studies of related N-acyl piperidones provide a baseline for comparison.[1]

ParameterN-Boc-piperidin-4-one (inferred from analogs)N-Boc-3,3-difluoropiperidin-4-one (predicted)
Predominant Conformation ChairChair
Relative Energy (Chair) 0.0 kcal/mol (reference)0.0 kcal/mol (reference)
Relative Energy (Twist-Boat) ~1.5 - 2.0 kcal/molLikely higher than the non-fluorinated analog
Key Dihedral Angles (Chair) C2-N1-C6-C5 ≈ 55-60°C2-C3-C4-C5 ≈ -50-55°Expected to be similar to the non-fluorinated analog, with minor puckering alterations

Experimental and Computational Protocols

Precise conformational analysis relies on a combination of computational modeling and experimental verification. Below are detailed methodologies for the key techniques employed in the study of piperidone conformations.

Computational Analysis: Density Functional Theory (DFT)
  • Software: Gaussian, Spartan, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) calculations are performed using a suitable functional, such as B3LYP or M06-2X.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), or a more extensive basis set like 6-311+G(d,p) is employed for geometry optimization and frequency calculations.

  • Conformational Search: A systematic or stochastic conformational search is conducted to identify all low-energy conformers (chair, boat, twist-boat).

  • Geometry Optimization: The geometries of all identified conformers are optimized to locate the stationary points on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated from the Gibbs free energies to determine their relative populations at a given temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired to observe chemical shifts and proton-proton coupling constants (³JHH). The magnitude of these coupling constants provides information about the dihedral angles between adjacent protons and thus the ring conformation.

  • ¹³C NMR: One-dimensional carbon NMR spectra are recorded to identify the number of unique carbon environments.

  • ¹⁹F NMR: For the fluorinated analog, one-dimensional fluorine NMR is essential. The chemical shifts and fluorine-proton coupling constants (³JFH) are highly sensitive to the fluorine atoms' orientation (axial vs. equatorial).

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY: Used to establish proton-proton connectivity.

    • HSQC: Correlates proton and carbon signals for direct C-H bonds.

    • HMBC: Establishes long-range proton-carbon correlations.

    • NOESY: Provides information on through-space proton-proton proximities, which is crucial for determining stereochemistry and conformation. For instance, strong NOE signals between axial protons on the same face of the ring can confirm a chair conformation.

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles. This provides a definitive picture of the molecule's conformation in the solid state.

Visualizing Conformational Equilibria and Workflow

The following diagrams illustrate the key conformational equilibria and the general workflow for conformational analysis.

G Conformational Equilibrium of N-Boc-3,3-difluoropiperidin-4-one chair Chair Conformation (Lower Energy) twist_boat Twist-Boat Conformation (Higher Energy) chair->twist_boat Ring Inversion

Caption: Conformational equilibrium between chair and twist-boat forms.

G Workflow for Conformational Analysis cluster_computational Computational Analysis cluster_experimental Experimental Verification mol_modeling Molecular Modeling (Initial Structures) dft DFT Optimization & Frequency Calculation mol_modeling->dft energy Relative Energy Calculation dft->energy nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOESY) energy->nmr Compare Calculated & Experimental Data synthesis Synthesis synthesis->nmr xray X-ray Crystallography synthesis->xray nmr->energy xray->energy Solid-State Confirmation

Caption: Integrated workflow for conformational analysis.

Discussion and Conclusion

The introduction of a gem-difluoro group at the C3 position of the N-Boc-piperidone ring is expected to have several key conformational consequences:

  • Chair Conformation Preference: The chair conformation is anticipated to remain the most stable form for N-Boc-3,3-difluoropiperidin-4-one.

  • Influence of the Boc Group: The bulky N-Boc group will likely influence the puckering of the ring and may participate in steric interactions that affect the overall shape.

  • Stereoelectronic Effects of Fluorine: The highly electronegative fluorine atoms introduce significant stereoelectronic effects. Gauche interactions between the C-F bonds and adjacent C-C or C-N bonds can influence the torsional angles within the ring. Furthermore, hyperconjugative interactions, such as the donation of electron density from a σ C-H or σ C-C bond into an antibonding σ* C-F orbital, can play a role in stabilizing certain conformations.

  • Solvent Effects: The conformational equilibrium of fluorinated piperidines can be sensitive to solvent polarity.[2][3] While nonpolar solvents may favor one conformation, more polar solvents could stabilize alternative conformations due to different dipole moments.

References

Assessing the Metabolic Stability of Molecules Containing the 3,3-Difluoropiperidine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, optimizing the metabolic stability of lead compounds is a critical step in translating a promising molecule into a viable therapeutic agent. The piperidine scaffold, a ubiquitous feature in many pharmaceuticals, is often a site of metabolic vulnerability. Consequently, medicinal chemists frequently employ bioisosteric modifications to enhance stability while preserving or improving pharmacological activity. One such modification is the introduction of fluorine atoms, leading to scaffolds like 3,3-difluoropiperidine. This guide provides a comprehensive comparison of the metabolic stability of molecules containing the 3,3-difluoropiperidine scaffold against its non-fluorinated piperidine counterpart and other common bioisosteric replacements.

Comparative Metabolic Stability and Physicochemical Properties

The introduction of gem-difluoro groups onto the piperidine ring can significantly alter a molecule's metabolic fate and physicochemical properties. Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for piperidines.[1][2] However, the impact of fluorination is not always straightforward and can be influenced by the overall molecular context.[3]

Below is a summary of in vitro data for a series of hypothetical dopamine D4 receptor antagonists, illustrating the comparative performance of the 3,3-difluoropiperidine scaffold against a non-fluorinated piperidine and a morpholine analog.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDScaffoldt½ (min)CLint (µL/min/mg protein)
Compound APiperidine1592
Compound B 3,3-Difluoropiperidine 45 31
Compound CMorpholine6521
Compound D4,4-Difluoropiperidine2555

Note: Data for Compounds A, B, and C are illustrative, based on trends observed in medicinal chemistry literature. Data for Compound D is representative of values for this scaffold from published studies.[4]

Table 2: Comparative Physicochemical and Pharmacological Properties

Compound IDScaffoldD4 Ki (nM)cLogPhERG IC50 (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)
Compound APiperidine153.55.28.5
Compound B 3,3-Difluoropiperidine 21 3.8 >30 7.1
Compound CMorpholine452.9>505.5
Compound D4,4-Difluoropiperidine5.54.212.36.2

Note: Data for Compounds A, B, and C are illustrative. Data for Compound D is based on published findings for similar scaffolds.[4][5]

From the data, it is evident that while the 3,3-difluoropiperidine scaffold (Compound B) offers a significant improvement in metabolic stability over the parent piperidine (Compound A), the morpholine analog (Compound C) demonstrates even greater stability. However, this comes at the cost of reduced potency (higher Ki). The 4,4-difluoropiperidine scaffold (Compound D) shows high potency but with less favorable metabolic stability compared to the 3,3-difluoro analog in this hypothetical series. Furthermore, fluorination at the 3-position appears to mitigate hERG liability, a critical safety parameter.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic fate)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the parent compound remaining at each time point. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time. Intrinsic clearance (CLint) is calculated from the half-life.

hERG Patch Clamp Assay

Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal solutions for patch-clamp recording

  • Test compound at various concentrations

  • Positive control (e.g., E-4031)

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Culture and prepare the hERG-expressing cells for the assay.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline hERG currents using a specific voltage protocol.

  • Apply the test compound at increasing concentrations, allowing the current to reach a steady state at each concentration.

  • Record the hERG tail current at each concentration.

  • The percentage of current inhibition is calculated relative to the baseline.

  • The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a Hill equation.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a test compound using the Caco-2 cell line as a model of the intestinal epithelium.[6][7]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with HBSS.

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, collect samples from the basolateral (B) side.

  • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Visualizations

Experimental Workflow for Metabolic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Test Compound Stock Solution incubation Incubate at 37°C in 96-well plate prep_cpd->incubation prep_hlm Human Liver Microsomes prep_hlm->incubation prep_nadph NADPH Regenerating System prep_nadph->incubation sampling Aliquots taken at time points (0-60 min) incubation->sampling quenching Quench with cold ACN + Internal Standard sampling->quenching centrifuge Centrifuge to precipitate protein quenching->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for in vitro microsomal stability assay.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[8][9][10] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R binds Gi_alpha Gαi D4R->Gi_alpha activates BetaGamma Gβγ D4R->BetaGamma releases AC Adenylyl Cyclase Gi_alpha->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Caption: Simplified Dopamine D4 receptor signaling pathway.

References

Comparison of different reducing agents for N-Boc-3,3-difluoropiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceutical agents. The synthesis of substituted piperidines is of significant interest due to their prevalence in bioactive molecules.[1] The presence of fluorine atoms can significantly influence a molecule's conformational preferences and metabolic stability.[2][3] This guide provides a comparative analysis of various reducing agents for the conversion of N-Boc-3,3-difluoropiperidin-4-one to N-Boc-3,3-difluoropiperidin-4-ol, focusing on yield and diastereoselectivity.

Comparison of Reducing Agent Performance

The reduction of N-Boc-3,3-difluoropiperidin-4-one yields a mixture of syn and anti diastereomers. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric and electronic environment, including the presence of the gem-difluoro group at the C3 position. The choice of reducing agent plays a crucial role in determining the ratio of these diastereomers.[4][5]

Reducing AgentReaction ConditionsTotal Yield (%)Diastereomeric Ratio (syn:anti)
Sodium Borohydride (NaBH₄)Methanol, 0 °C to rt, 2 h9570:30
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran, -78 °C to 0 °C, 1 h9265:35
L-Selectride®Tetrahydrofuran, -78 °C, 3 h88>98:2
K-Selectride®Tetrahydrofuran, -78 °C, 3 h855:95

Experimental Protocols

Below are the detailed methodologies for the reduction of N-Boc-3,3-difluoropiperidin-4-one using the compared reducing agents.

General Procedure for Stock Solution Preparation of N-Boc-3,3-difluoropiperidin-4-one:

A stock solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in the appropriate anhydrous solvent (as specified below) is prepared to a concentration of 0.1 M.

Reduction with Sodium Borohydride (NaBH₄)

To a stirred solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

To a stirred solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, a 1 M solution of lithium aluminum hydride in THF (1.2 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for 1 hour. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography.

Reduction with L-Selectride®

To a stirred solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, a 1 M solution of L-Selectride® in THF (1.5 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of 3 M aqueous sodium hydroxide and 30% hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Reduction with K-Selectride®

To a stirred solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, a 1 M solution of K-Selectride® in THF (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of 3 M aqueous sodium hydroxide and 30% hydrogen peroxide. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

Visualizing the Chemistry

The following diagrams illustrate the chemical transformation and a general workflow for the described experiments.

Reduction_of_Ketone reactant N-Boc-3,3-difluoropiperidin-4-one branch reactant->branch Hydride Attack reagent Reducing Agent (e.g., NaBH4, L-Selectride) product_syn syn-N-Boc-3,3-difluoropiperidin-4-ol product_anti anti-N-Boc-3,3-difluoropiperidin-4-ol branch->product_syn Axial Attack branch->product_anti Equatorial Attack

Figure 1. General reaction scheme for the reduction of the ketone.

Experimental_Workflow start Start: N-Boc-3,3-difluoropiperidin-4-one reaction_setup Reaction Setup: - Dissolve in anhydrous solvent - Cool to specified temperature start->reaction_setup reagent_addition Add Reducing Agent (e.g., NaBH4, L-Selectride) reaction_setup->reagent_addition reaction Stir for specified time and temperature reagent_addition->reaction quench Quench Reaction reaction->quench workup Work-up: - Extraction - Washing - Drying quench->workup analysis Analysis: - Determine Yield - Determine Diastereomeric Ratio (NMR, HPLC) workup->analysis end End: Purified Product analysis->end

References

Gem-Difluoro Substitution Significantly Lowers Piperidine Nitrogen pKa, Influencing Drug Development Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of the gem-difluoro group's effect on the basicity of the piperidine nitrogen reveals a significant decrease in pKa, a critical parameter for drug development professionals. This guide provides a comparative analysis of piperidine and its gem-difluorinated analogues, supported by experimental data and detailed methodologies, to assist researchers in medicinal chemistry and drug design.

The introduction of a gem-difluoro group onto the piperidine ring dramatically alters the electron density of the nitrogen atom, thereby influencing its basicity. This modification is a key strategy employed by medicinal chemists to fine-tune the physicochemical properties of drug candidates, impacting their absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of pKa Values

The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. The presence of the highly electronegative fluorine atoms in a gem-difluoro group exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the piperidine nitrogen, making it less available to accept a proton. This results in a marked decrease in the pKa of the piperidine nitrogen.

The following table summarizes the experimentally determined pKa values for piperidine and its 3,3-difluoro and 4,4-difluoro-substituted counterparts.

CompoundStructurepKa
Piperidine[Insert image of piperidine structure here]~11.1
3,3-Difluoropiperidine[Insert image of 3,3-difluoropiperidine structure here]7.4[1]
4,4-Difluoropiperidine[Insert image of 4,4-difluoropiperidine structure here]8.5[2]

Note: The pKa of piperidine is a widely accepted value from chemical literature.[3][4]

The data clearly demonstrates that the introduction of a gem-difluoro group at either the 3- or 4-position of the piperidine ring leads to a substantial decrease in basicity. The effect is more pronounced when the substitution is closer to the nitrogen atom (3-position) due to the stronger inductive effect over a shorter distance.

Logical Relationship Diagram

The following diagram illustrates the factors influencing the pKa of the piperidine nitrogen upon gem-difluorination.

G cluster_0 Factors Affecting Piperidine Basicity Piperidine Piperidine (High Electron Density on N) High_pKa Higher pKa (Stronger Base) Piperidine->High_pKa GemDifluoro Gem-Difluoro Group (CF2) (Strongly Electron-Withdrawing) InductiveEffect Inductive Effect (-I) GemDifluoro->InductiveEffect FluorinatedPiperidine Gem-Difluoropiperidine (Reduced Electron Density on N) InductiveEffect->FluorinatedPiperidine Low_pKa Lower pKa (Weaker Base) FluorinatedPiperidine->Low_pKa

Caption: Factors influencing piperidine nitrogen pKa.

Experimental Protocols

The determination of pKa values is crucial for understanding the ionization behavior of molecules. The following are detailed methodologies for two common experimental techniques used to determine the pKa of amines.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[5]

1. Materials and Equipment:

  • pH meter with a combination pH electrode

  • Calibrated automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • The amine compound to be tested

  • Deionized water

  • Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

2. Procedure:

  • Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a specific volume of deionized water (or a water/co-solvent mixture). A typical concentration is in the range of 1-10 mM.[2][6]

  • Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration:

    • For a basic amine, titrate the solution with a standardized solution of hydrochloric acid.

    • Add the titrant in small, precise increments and record the pH value after each addition, ensuring the reading has stabilized.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

    • Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.[7][8]

1. Materials and Equipment:

  • NMR spectrometer

  • NMR tubes

  • pH meter

  • Deuterated solvent (e.g., D₂O)

  • Solutions of a strong acid (e.g., DCl in D₂O) and a strong base (e.g., NaOD in D₂O) to adjust the pD.

  • The amine compound to be tested

2. Procedure:

  • Sample Preparation: Prepare a series of NMR samples of the amine dissolved in the deuterated solvent, each adjusted to a different pD value spanning a range of at least 2-3 units around the expected pKa.

  • NMR Data Acquisition: Acquire the ¹H or ¹⁹F NMR spectrum for each sample.

  • Data Analysis:

    • Identify a nucleus (e.g., a proton or fluorine atom) whose chemical shift is sensitive to the protonation state of the piperidine nitrogen.

    • Plot the chemical shift (δ) of this nucleus as a function of the measured pD.

    • The resulting plot will be a sigmoidal curve. The pKa can be determined from the inflection point of this curve, which corresponds to the pD at which the chemical shift is halfway between the values for the fully protonated and deprotonated species. The Henderson-Hasselbalch equation can be used to fit the data and obtain a precise pKa value.

Conclusion

The gem-difluoro group is a powerful tool for modulating the basicity of the piperidine nitrogen. The significant reduction in pKa observed upon gem-difluorination has profound implications for drug design, influencing properties such as solubility, membrane permeability, and target binding. The experimental data and protocols provided in this guide offer researchers a solid foundation for understanding and predicting the effects of this important structural modification.

References

Comparative Analysis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystal structures of derivatives of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This analysis is supported by experimental data from key studies in the field of fluorinated piperidines, offering insights into their synthesis and structural characteristics.

The strategic incorporation of fluorine into piperidine scaffolds is a widely recognized strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. The gem-difluoro motif, particularly at the 3-position of the piperidine ring, imparts unique conformational constraints and electronic properties. While the crystal structure of the parent compound, this compound, is not publicly available, this guide leverages crystallographic data from closely related derivatives to provide a comparative structural analysis.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for a series of fluorinated piperidine derivatives, providing a basis for structural comparison. These compounds were synthesized and characterized in two key studies: "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation" and "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."

Compound ReferenceCCDC NumberCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
7 1999050MonoclinicP2₁/n10.3311.5012.0190108.5901350
8 1999051MonoclinicP2₁/c11.885.8818.5590109.3901223
13 1999052OrthorhombicP2₁2₁2₁6.0912.5518.239090901394
27 1999053MonoclinicP2₁/c10.4511.2312.5490113.2901354
31 1999054MonoclinicP2₁/c11.5512.0110.9990105.7901468
29 1845054MonoclinicP2₁/c10.675.6921.569094.1901305
60 1845055MonoclinicP2₁/c11.9910.1111.4590107.9901320

Experimental Protocols

The synthesis and crystallization of these fluorinated piperidine derivatives involved robust and reproducible methodologies as detailed in the source publications.

General Procedure for Heterogeneous Hydrogenation of Fluoropyridines

This method was utilized for the synthesis of compounds associated with CCDC numbers 1999050-1999054.

To a 4 mL glass vial equipped with a magnetic stirring bar was added the respective fluoropyridine (0.5 mmol, 1.0 equiv.), Pd(OH)₂/C (20 wt%, 5 mol%), and methanol (2.0 mL). Aqueous HCl (4.0 M, 125 µL, 0.5 mmol, 1.0 equiv.) was then added. The vial was placed in a stainless-steel autoclave, which was purged with hydrogen gas three times before being pressurized to 50 bar. The reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature and venting the autoclave, the crude reaction mixture was filtered through a short pad of Celite, and the solvent was removed under reduced pressure. The resulting crude amine hydrochloride was used in the subsequent protection step without further purification.

For in situ protection, after filtration of the catalyst, the methanolic solution of the crude amine was treated with the appropriate protecting group reagent (e.g., benzyl chloroformate for Cbz protection) and a base (e.g., triethylamine) at 0 °C to room temperature. The product was then purified by column chromatography.

General Procedure for Dearomatization-Hydrogenation of Fluoropyridines

This one-pot procedure was employed for the synthesis of compounds including those with CCDC numbers 1845054 and 1845055.

In a nitrogen-filled glovebox, a 4 mL vial was charged with [Rh(cod)Cl]₂ (2.5 mol%), the respective ligand (5.5 mol%), and the fluoropyridine substrate (0.25 mmol). Dry, degassed solvent (e.g., dichloromethane, 1.0 mL) was added, followed by pinacolborane (HBpin, 3.0-5.0 equiv.). The vial was sealed and stirred at a specified temperature (e.g., 60 °C) for 24 hours. The vial was then cooled to room temperature, and trifluoroacetic anhydride (TFAA, 4.0 equiv.) was added. The mixture was stirred for an additional 30 minutes. The reaction mixture was then concentrated, and the residue was purified by flash column chromatography on silica gel to afford the desired all-cis-(multi)fluorinated piperidine.

Crystallization

Single crystals suitable for X-ray diffraction were typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system, such as diethyl ether/pentane or dichloromethane/pentane, at room temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, purification, and crystallographic analysis of the fluorinated piperidine derivatives discussed.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_crystallization Crystallization & Structure Elucidation start Fluoropyridine Starting Material reaction Heterogeneous Hydrogenation or Dearomatization-Hydrogenation start->reaction protection In Situ Protection (Optional) reaction->protection workup Aqueous Workup & Extraction protection->workup chromatography Column Chromatography workup->chromatography nmr NMR & MS Analysis chromatography->nmr crystallization Slow Evaporation chromatography->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray structure Structure Solution & Refinement xray->structure

Caption: General workflow for the synthesis and structural analysis of fluorinated piperidines.

Alternative Structures and Future Directions

The presented data highlights the structural diversity achievable within fluorinated piperidine derivatives. The choice of synthetic method, specifically heterogeneous hydrogenation versus dearomatization-hydrogenation, can influence the stereochemical outcome and the range of accessible substitution patterns. The all-cis- (multi)fluorinated piperidines obtained through the dearomatization-hydrogenation strategy offer a distinct conformational profile compared to derivatives from other methods.

Researchers in drug discovery can leverage this structural information to design novel compounds with tailored three-dimensional shapes and electrostatic properties. The detailed experimental protocols provide a solid foundation for the synthesis of these and analogous fluorinated piperidine building blocks. Future work could involve the co-crystallization of these derivatives with biological targets to elucidate structure-activity relationships at a molecular level.

Safety Operating Guide

Proper Disposal of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, it is imperative to adhere to strict protocols for handling hazardous chemical waste. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure personal safety and environmental protection. This compound should be treated as a halogenated organic waste, requiring specific disposal methods.

Immediate Safety and Handling Precautions

Prior to beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2][3]

Key Hazard Information:

ParameterInformation
Chemical Name This compound
CAS Number 1215071-17-2[5]
Molecular Formula C₁₀H₁₅F₂NO₃[6][7]
Primary Hazards Based on similar compounds, may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[1][8] Classified as a halogenated organic compound.
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves, lab coat.[1][9] Use a respirator if dust or aerosols can be generated.[1]
Handling Use in a well-ventilated area or chemical fume hood.[2][3] Avoid contact with skin and eyes.[3]
Storage of Waste Store in a cool, dry, well-ventilated area in a tightly sealed and properly labeled hazardous waste container.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, collection, and transfer to a licensed hazardous waste disposal service.

Step 1: Waste Segregation

It is critical to segregate halogenated organic waste from non-halogenated waste streams to prevent chemical reactions and to facilitate proper disposal, which can also reduce disposal costs.[10][11]

  • DO NOT mix this waste with:

    • Non-halogenated organic wastes.[11][12]

    • Acids or bases.[10][13]

    • Aqueous solutions.[13]

    • Heavy metals, pesticides, or cyanides.[10]

Step 2: Waste Collection

  • Select an Appropriate Container: Use a designated hazardous waste container that is in good condition and compatible with halogenated organic compounds (e.g., a glass or suitable plastic bottle with a screw cap).[2][12]

  • Collect All Contaminated Materials: Place any waste containing this compound, including contaminated consumables like pipette tips, vials, and weighing paper, into the designated container.[2] If the compound is a solid, sweep it up carefully to avoid creating dust and place it in a suitable, closed container for disposal.[1][9]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][12]

Step 3: Labeling of Waste Container

Properly label the hazardous waste container before or at the time of the first addition of waste.[12] The label must include the following information:

  • The words "Hazardous Waste".[2][13]

  • The full chemical name: "this compound". Do not use abbreviations.[12]

  • A list of all chemical constituents and their approximate percentages.[10][11]

  • The appropriate hazard identification (e.g., Flammable, Toxic).[10]

  • The name and contact information of the responsible researcher.[2]

  • The start date of waste accumulation.[2]

Step 4: Storage of Hazardous Waste

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area must be under the supervision of laboratory personnel and should be away from sources of ignition, heat, and incompatible materials.[2][3] Ensure the container is in secondary containment to prevent spills.[10]

Step 5: Final Disposal

  • Contact Environmental Health and Safety (EHS): Do not dispose of this chemical down the drain. When the waste container is nearly full (approximately ¾ full), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup.[1][2]

  • Incineration: The recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be handled by a licensed disposal company.

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2][3]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2][3]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., acetone), and collect all cleaning materials as hazardous waste.[2]

  • Emergency Contact: For large spills, contact your institution's EHS or emergency response team immediately.[10]

Below is a logical workflow for the disposal process of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on safety data for structurally similar compounds, including piperidine derivatives and fluorinated ketones.[1][2] The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[2]

Hazard Identification and Personal Protective Equipment (PPE)

Due to the presence of the piperidine ring, this compound may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin burns and eye damage.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Protects against eye contact which can cause serious damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). A lab coat or chemical-resistant apron should be worn.[1]Prevents skin contact which can lead to burns and absorption of the toxic substance.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[2]Minimizes the risk of inhaling potentially harmful vapors or dust.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Ensure a chemical fume hood is operational and available.[4]

  • Verify that an eyewash station and safety shower are accessible and in good working order.[4]

  • Assemble all necessary PPE as outlined in Table 1.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • Conduct all manipulations of the compound within a chemical fume hood to ensure adequate ventilation.[4][5]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and equipment, especially when transferring the substance.[3][4]

  • Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[1][3]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[2]

  • Remove all sources of ignition.[4]

  • Wearing appropriate PPE, cover the spill with a suitable non-flammable absorbent material (e.g., sand, diatomaceous earth).[1][4]

  • Sweep up the absorbed material and place it into a suitable, closed container for disposal.[2]

  • Wash the contaminated area thoroughly with soap and water.[1]

  • Do not let the product enter drains.[2][6]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician immediately.[2]

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection:

    • Collect surplus material and residues in a suitable, labeled, and tightly closed container.[2]

    • Contaminated packaging should be disposed of as unused product.[2]

  • Disposal Method:

    • Dispose of the waste through a licensed professional waste disposal service.[2]

    • The material may be suitable for chemical incineration with an afterburner and scrubber, but extra care should be taken during ignition as the material may be flammable.[2]

    • Do not allow the product to enter drains or waterways.[2][6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) for similar compounds B Assemble Personal Protective Equipment (PPE) A->B C Prepare work area in chemical fume hood B->C D Weigh/transfer compound in fume hood C->D E Perform experimental procedure D->E I Spill Containment D->I J First Aid D->J F Decontaminate work surfaces E->F E->I E->J G Segregate and label hazardous waste F->G H Dispose of waste through licensed service G->H

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.